2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Description
Properties
IUPAC Name |
2-(6-bromohexoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSSIUJITPYGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10886079 | |
| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53963-10-3 | |
| Record name | 2-(6-Bromohexyloxy)tetrahydropyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53963-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 2-((6-bromohexyl)oxy)tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053963103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(6-bromohexyl)oxy]tetrahydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(6-Bromohexyloxy)tetrahydro-2H-pyran chemical properties
An In-depth Technical Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a bifunctional chemical intermediate critical to advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, strategic applications, and the scientific rationale behind its use, particularly focusing on its dual role as a protected alcohol and a reactive alkyl halide.
Introduction: A Molecule of Strategic Duality
This compound (CAS No. 53963-10-3) is a colorless to light yellow liquid that serves as a versatile building block in multi-step organic synthesis.[1] Its structure is deceptively simple, yet it embodies a powerful strategic advantage: the orthogonal reactivity of its two key functional groups. On one end, a primary alkyl bromide provides a robust electrophilic site for nucleophilic substitution and organometallic transformations. On the other, a hydroxyl group is masked as a tetrahydropyranyl (THP) ether, a protecting group renowned for its stability under a wide range of non-acidic conditions.[2][3]
This duality allows for the sequential introduction of different molecular fragments, making it an invaluable tool for constructing complex architectures. Its applications range from the synthesis of bioactive natural products to its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs), a cutting-edge modality in drug discovery.[1][4] This guide will explore the physicochemical properties, synthetic utility, and practical considerations for employing this reagent effectively in a research and development setting.
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's physical and safety properties is the foundation of its effective and safe use in the laboratory. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 53963-10-3 | [1] |
| Molecular Formula | C₁₁H₂₁BrO₂ | [5] |
| Molecular Weight | 265.19 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 125 °C at 0.1 mmHg | [1] |
| Density | 1.209 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.478 | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | Very slightly soluble in water (0.53 g/L at 25°C) | [5] |
| Storage Temperature | 2-8°C is recommended for long-term stability |
Safety and Handling Synopsis
As with any halogenated organic compound, appropriate safety measures are imperative.
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles (eyeshields), and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.[7]
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of ingestion, rinse mouth and seek immediate medical attention.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The product may be supplied with potassium carbonate as a stabilizer.
The Tetrahydropyranyl (THP) Ether: A Cornerstone of Protecting Group Strategy
The THP ether is one of the most common and reliable protecting groups for alcohols, valued for its ease of installation, robust stability, and straightforward removal under specific conditions.[3][9]
Mechanism of Protection
The THP group is introduced by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[9] The causality behind this choice is the formation of a resonance-stabilized oxocarbenium ion intermediate upon protonation of the DHP alkene. This intermediate is highly electrophilic at the C2 position, facilitating attack by the comparatively weak nucleophile, the alcohol (6-bromohexanol in this case).
The choice of acid catalyst is critical and is dictated by the sensitivity of the substrate.
-
Strong Acids (e.g., p-Toluenesulfonic acid, TsOH): Highly efficient but can damage acid-sensitive functional groups elsewhere in the molecule.[10]
-
Milder Acids (e.g., Pyridinium p-toluenesulfonate, PPTS): Often the preferred choice for complex molecules. PPTS provides a lower, more controlled concentration of protons, minimizing side reactions.[3]
Caption: Workflow for THP ether formation.
Stability Profile
The resulting THP ether is technically an acetal. This structure confers significant stability towards a wide array of reaction conditions, which is the primary reason for its utility:[2]
-
Strongly basic conditions (e.g., hydroxides, alkoxides)
-
Organometallic reagents (e.g., Grignard reagents, organolithiums)
-
Nucleophiles and Hydride reducing agents (e.g., LiAlH₄, NaBH₄)
-
Oxidizing and Alkylating reagents
This robust stability allows chemists to perform extensive modifications on other parts of the molecule—such as the alkyl bromide terminus—without affecting the protected hydroxyl group.
Mechanism of Deprotection (Cleavage)
The THP group is readily removed by acid-catalyzed hydrolysis, regenerating the parent alcohol.[6] The reaction is mechanistically the reverse of the protection step and is typically performed in an aqueous protic solvent system.
Common deprotection conditions include:
-
Acetic acid in a mixture of tetrahydrofuran (THF) and water.[3]
-
p-Toluenesulfonic acid (p-TsOH) in water or an alcohol like ethanol.[6]
-
Pyridinium p-toluenesulfonate (PPTS) in ethanol, a milder option for sensitive substrates.[3]
The choice of solvent is strategic. Using an alcohol like methanol or ethanol results in transacetalization, yielding the parent alcohol and 2-alkoxytetrahydropyran, which can be easier to remove during workup than the alternative byproduct, 5-hydroxypentanal, formed in aqueous systems.[3][11]
Caption: Workflow for acidic deprotection of a THP ether.
The Bromohexyl Chain: The Reactive Arm
The primary alkyl bromide functional group is a workhorse in organic synthesis, serving as a potent electrophile for constructing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is predominantly governed by the Sₙ2 mechanism, favoring strong, unhindered nucleophiles.
This reactive handle enables a multitude of synthetic transformations:
-
Formation of Grignard Reagents: Reaction with magnesium metal in an etheral solvent (like THF) yields the corresponding Grignard reagent, (6-(tetrahydro-2H-pyran-2-yloxy)hexyl)magnesium bromide.[12] This transforms the electrophilic carbon into a potent nucleophile, ready to react with aldehydes, ketones, esters, and other electrophiles.
-
Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles, including azides (to form alkyl azides), cyanides (for chain extension), and phosphines (a key step in synthesizing Wittig reagents).
-
Williamson Ether Synthesis: Reaction with an alkoxide or phenoxide provides a straightforward route to complex ethers.
The stability of the THP ether at the other end of the molecule is crucial during these transformations, which often involve strongly basic or nucleophilic conditions that would otherwise deprotonate or react with a free alcohol.
Synthesis Protocol and Spectroscopic Characterization
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for THP ether formation.[1][10]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromohexan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, ~1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.05 eq). Rationale: PPTS is chosen for its mild acidity, preventing potential side reactions with the alkyl bromide.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is typically purified by flash column chromatography on silica gel to yield the pure product.
Spectroscopic Data: A Self-Validating System
While raw spectra are not provided, the expected spectroscopic signatures serve as a crucial tool for identity and purity confirmation.
-
¹H NMR (CDCl₃):
-
~4.6 ppm: A characteristic multiplet for the acetal proton (O-CH-O). Its diastereotopic nature (due to the new stereocenter) can lead to complex splitting.
-
~3.8-3.9 ppm & ~3.4-3.5 ppm: Two sets of multiplets corresponding to the diastereotopic protons of the -O-CH₂- group on the pyran ring adjacent to the oxygen.
-
~3.7 ppm & ~3.4 ppm: Triplets corresponding to the two -CH₂-O- groups of the hexyl chain.
-
~3.4 ppm: A distinct triplet for the -CH₂-Br protons, typically shifted downfield due to the electron-withdrawing effect of bromine.
-
~1.3-1.9 ppm: A complex series of multiplets for the remaining aliphatic protons of the hexyl chain and the pyran ring.
-
-
¹³C NMR (CDCl₃):
-
~98-100 ppm: The key signal for the acetal carbon (O-CH-O).
-
~67 ppm & ~62 ppm: Signals for the two carbons of the pyran ring bonded to oxygen.
-
~33-34 ppm: The signal for the carbon bearing the bromine (-CH₂-Br).
-
~20-30 ppm: A cluster of signals for the remaining methylene carbons in the structure.
-
-
IR (neat):
-
~2940-2860 cm⁻¹: Strong C-H stretching vibrations for the aliphatic groups.
-
~1120-1030 cm⁻¹: A series of strong C-O stretching bands, characteristic of the acetal/ether functionalities.
-
Absence of a broad peak at ~3300 cm⁻¹: Confirms the complete conversion of the starting alcohol's -OH group.
-
Applications in Research and Drug Development
The utility of this compound is demonstrated by its application as a key intermediate in synthesizing high-value molecules.
-
Synthesis of Bioactive Lipids: It is used as an intermediate in the synthesis of (4E, 11Z)-Sphingadienine-C18-1-phosphate, a sphingoid base from sea cucumbers that may possess cytotoxic activity against human colon cancer cells.[1]
-
PROTAC Linkers: The compound is explicitly marketed as a PROTAC linker.[4] In PROTAC synthesis, the bromohexyl chain can be used to connect to a ligand for a target protein or an E3 ligase, while the protected alcohol can be deprotected and subsequently functionalized to complete the linker assembly.
-
General Synthetic Building Block: It serves as a reactant for creating other useful intermediates, such as diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate (for Horner-Wadsworth-Emmons reactions) and 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol.[1]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool that enables complex synthetic sequences through the orthogonal reactivity of its alkyl bromide and THP-protected alcohol moieties. Its robust stability profile, coupled with predictable and high-yielding protection/deprotection chemistry, makes it an indispensable component in the synthetic chemist's toolbox. From fundamental organic synthesis to the forefront of pharmaceutical innovation with PROTACs, its utility continues to expand, underscoring the power of strategic functional group manipulation in modern molecular design.
References
- 1. This compound | 53963-10-3 [chemicalbook.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (6-(tetrahydro-2H-pyran-2-yloxy)hexyl)magnesium bromide | C11H21BrMgO2 | CID 11822378 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Bifunctional Building Block
An In-depth Technical Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran: A Bifunctional Tool for Modern Drug Discovery
In the landscape of organic synthesis and medicinal chemistry, molecules that offer multiple, orthogonal reactive handles are of paramount importance. This compound (CAS No. 53963-10-3) is a prime example of such a versatile chemical entity. At its core, it is a bifunctional molecule featuring a terminal alkyl bromide and a tetrahydropyranyl (THP) ether. This unique structure allows it to serve two critical, distinct roles: the alkyl bromide provides a reactive site for nucleophilic substitution, enabling covalent linkage to other molecules, while the THP ether acts as a stable, acid-labile protecting group for a primary alcohol.
This guide provides an in-depth examination of this compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental properties, synthesis, and mechanistic underpinnings, with a particular focus on its contemporary application as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The key characteristics of this compound are summarized below. Commercial preparations often contain a small amount of potassium carbonate as a stabilizer to neutralize trace acidity that could catalyze the cleavage of the THP ether.[1]
| Property | Value | Reference(s) |
| CAS Number | 53963-10-3 | [2][3][4] |
| Molecular Formula | C₁₁H₂₁BrO₂ | [4][5] |
| Molecular Weight | 265.19 g/mol | [1][4] |
| Appearance | Liquid | [2] |
| Boiling Point | 125 °C @ 0.1 mmHg | [1][2] |
| Density | 1.209 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.478 | [1][2] |
| Flash Point | 110 °C (230 °F) - closed cup | [1] |
| Synonyms | 1-Bromo-6-tetrahydropyranyloxyhexane, 6-(Tetrahydropyran-2-yloxy)hexyl bromide | [1][6] |
| Storage Temperature | 2-8°C or -20°C | [1][5] |
Synthesis: The Tetrahydropyranylation Reaction
The synthesis of this compound is a classic example of alcohol protection via tetrahydropyranylation. The process involves the acid-catalyzed addition of an alcohol (6-bromohexan-1-ol) to the enol ether, 3,4-dihydro-2H-pyran (DHP).[2]
Mechanism of Action: The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[7] The hydroxyl group of 6-bromohexan-1-ol then acts as a nucleophile, attacking the electrophilic carbon adjacent to the ring oxygen. Subsequent deprotonation of the resulting oxonium ion by a base (or solvent) yields the final THP ether product and regenerates the acid catalyst.[7] The use of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is often preferred to minimize potential side reactions associated with stronger acids.[7]
Caption: General workflow for the synthesis of the title compound.
Core Applications in Drug Discovery and Organic Synthesis
The utility of this molecule stems from its bifunctional nature, allowing for sequential or programmed reactions.
The THP Ether as a Robust Protecting Group
The THP group is a widely used protecting group for alcohols due to its stability under a broad range of conditions, including exposure to organometallic reagents (e.g., Grignard, organolithiums), strong bases, and many oxidizing and reducing agents.[7][8] Its primary liability is to acid, which readily cleaves the acetal linkage.
Deprotection Mechanism: Deprotection is the reverse of the protection mechanism. An acid source protonates the ether oxygen of the THP group, leading to the formation of a good leaving group (the protected alcohol). The resulting oxocarbenium ion is then quenched by water or another nucleophilic solvent.[7]
Caption: The reversible protection/deprotection cycle of a THP ether.
A Versatile Linker for PROTAC Development
Perhaps the most significant modern application of this compound is as a linker component in the synthesis of PROTACs.[4][9] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[9]
The molecule serves as an EAL (extended alkyl linker) precursor. The synthetic strategy typically involves:
-
Nucleophilic Substitution: The alkyl bromide end is reacted with a nucleophile on either the E3 ligase ligand or the target protein ligand.
-
Deprotection: The THP group is removed under acidic conditions to reveal the primary alcohol.
-
Final Conjugation: The newly exposed alcohol is then used to connect to the second half of the PROTAC, often through esterification, etherification, or conversion to a more reactive functional group.
The 6-carbon chain provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.
Caption: Conceptual role as a linker in a PROTAC ternary complex.
Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and substrate requirements.
Protocol 1: Synthesis of this compound[2]
This protocol is based on the standard procedure for tetrahydropyranylation of an alcohol.
Materials:
-
6-Bromohexan-1-ol
-
3,4-Dihydro-2H-pyran (DHP), freshly distilled
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 6-bromohexan-1-ol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.2-0.5 M concentration).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (1.2-1.5 eq) to the solution, followed by a catalytic amount of PPTS (0.05-0.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-6 hours).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Protocol 2: Deprotection of the THP Ether[7]
This protocol describes a typical acidic hydrolysis to cleave the THP group.
Materials:
-
THP-protected compound (e.g., the title compound)
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or DCM for extraction
Procedure:
-
Dissolution: Dissolve the THP-protected compound (1.0 eq) in a suitable solvent like methanol.
-
Catalyst Addition: Add a catalytic amount of TsOH·H₂O (0.1 eq) or a few drops of 2M HCl.
-
Reaction: Stir the solution at room temperature. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the more polar alcohol product.
-
Quenching: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Concentration & Extraction: Remove the organic solvent (e.g., methanol) under reduced pressure. Extract the remaining aqueous residue with an organic solvent like ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alcohol.
Safety and Handling
This compound is classified as a combustible liquid.[1] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. Recommended storage temperature is typically 2-8°C.[1]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple alkyl halide; it is a strategically designed bifunctional building block. Its combination of a stable yet readily cleavable protecting group and a versatile reactive handle makes it an invaluable tool in multi-step organic synthesis. Its rising prominence as a flexible linker in the cutting-edge field of PROTAC-mediated protein degradation underscores its continued relevance and utility for professionals in drug discovery and chemical biology. A comprehensive understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel therapeutics and complex molecular architectures.
References
- 1. This compound 97 53963-10-3 [sigmaaldrich.com]
- 2. This compound | 53963-10-3 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran, a bifunctional chemical intermediate critical to advanced organic synthesis. The document details its core physicochemical properties, including its molecular weight, and elucidates its primary role as an alcohol-protected building block. A comprehensive, field-tested protocol for its synthesis and purification is presented, with a focus on the underlying chemical principles. Furthermore, this guide explores its diverse applications, particularly in the synthesis of complex molecules and PROTAC linkers, supported by established analytical characterization methods and crucial safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.
Chemical Identity and Physicochemical Properties
This compound is a valuable bifunctional molecule featuring a terminal alkyl bromide and a hydroxyl group protected as a tetrahydropyranyl (THP) ether. This structure makes it an ideal building block for multi-step synthetic pathways where sequential, site-selective reactions are required. Its fundamental properties are summarized below.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 265.19 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₂₁BrO₂ | [1][2][3][4] |
| CAS Number | 53963-10-3 | [1][2][3][6] |
| IUPAC Name | 2-((6-bromohexyl)oxy)oxane | [7] |
| Synonyms | 1-Bromo-6-tetrahydropyranyloxyhexane, 6-(Tetrahydropyran-2-yloxy)hexyl bromide | [1][7] |
| Density | 1.209 g/mL at 25 °C | [1][6][8] |
| Boiling Point | 125 °C at 0.1 mmHg | [1][6] |
| Refractive Index | n20/D 1.478 | [1][6][7] |
| Flash Point | 110 °C (230 °F) - closed cup | [1][2] |
The Strategic Role of the Tetrahydropyranyl (THP) Protecting Group
In complex organic synthesis, it is often necessary to prevent a reactive functional group, such as an alcohol, from participating in a reaction targeted at another part of the molecule. This is achieved by temporarily converting the functional group into a less reactive derivative, a process known as "protection." The tetrahydropyranyl (THP) ether is a classic and widely used protecting group for alcohols due to its favorable characteristics:
-
Ease of Formation: It is readily formed by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions.
-
Stability: THP ethers are robust and stable to a wide range of common synthetic reagents, including strong bases, organometallics (e.g., Grignard reagents), hydrides, and oxidizing agents.
-
Ease of Cleavage (Deprotection): The alcohol can be regenerated easily by treatment with aqueous acid, typically under mild conditions that do not affect other sensitive functional groups.
This strategic protection allows the alkyl bromide terminus of this compound to undergo nucleophilic substitution or other transformations without interference from the hydroxyl group.
Synthesis and Purification
The synthesis of this compound is a standard etherification reaction involving the protection of a primary alcohol.
Synthesis Protocol
Reaction: Protection of 6-bromohexan-1-ol with 3,4-dihydro-2H-pyran (DHP).
Causality: The reaction is catalyzed by a mild acid, such as pyridinium p-toluenesulfonate (PPTS), which protonates the DHP, making it susceptible to nucleophilic attack by the alcohol.[2][6] Anhydrous dichloromethane (DCM) is a common solvent as it is inert and effectively solubilizes the reactants.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromohexan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, ~1.2 eq) to the solution.
-
Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.05 eq).
-
Reaction: Stir the mixture at room temperature (20-25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Applications in Advanced Synthesis
The unique bifunctional nature of this compound makes it a versatile intermediate in several areas of chemical synthesis.
-
Synthesis of Complex Molecules: It serves as a six-carbon linker. The bromide can be displaced by a nucleophile, and subsequent deprotection of the THP ether reveals the hydroxyl group for further functionalization. This is useful in creating long-chain molecules with defined functional groups at each end.[2][6]
-
PROTAC Linkers: In the rapidly growing field of Proteolysis Targeting Chimeras (PROTACs), this molecule can be used as a building block for the linker component.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3] The alkyl chain of this compound provides the necessary spacing for the two ligand heads of the PROTAC.[3]
Deprotection Mechanism
To utilize the protected hydroxyl group, the THP ether must be cleaved. This is typically achieved under mild acidic conditions, which protonate the ether oxygen, leading to the formation of a stable oxocarbenium ion intermediate and subsequent regeneration of the alcohol.
Caption: General mechanism for the acidic deprotection of a THP ether.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.
-
Handling: Work in a well-ventilated area or fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][10] Avoid contact with skin and eyes and prevent inhalation of vapors.[5][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage temperatures are often between 2-8°C or at -20°C for long-term stability.[1][7] The compound is classified as a combustible liquid.[1][2]
-
Incompatibilities: Avoid strong oxidizing agents.[10]
Table 2: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| No GHS pictogram data available | No signal word data available | No specific hazard statement data available from searches. General precautions for irritating chemicals should be followed. |
Note: While specific GHS data was not found in the search results, similar compounds can cause skin and eye irritation. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier.[5][9]
References
- 1. 2-(6-溴己氧基)四氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(6-溴己氧基)四氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Page loading... [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 53963-10-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Introduction: A Bifunctional Tool for Complex Molecular Architectures
An In-Depth Technical Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Synthesis, Properties, and Applications in Advanced Drug Development
In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile, bifunctional building blocks is paramount. This compound (CAS No. 53963-10-3) emerges as a pivotal reagent, ingeniously combining two of synthetic chemistry's most robust functionalities within a single molecular framework. At one end, a tetrahydropyranyl (THP) ether serves as a reliable and widely-used protecting group for a primary alcohol.[1][2] At the other, a primary alkyl bromide provides a reactive handle for nucleophilic substitution reactions. This duality makes it an invaluable tool for the sequential and controlled assembly of complex molecules, particularly in the synthesis of intermediates for drug discovery.[3]
This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and its critical applications, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4]
Physicochemical and Structural Properties
The structural formula of this compound consists of a bromohexane chain linked via an ether bond to a tetrahydropyran ring at the C2 position. This structure results in an acetal functionality, the key to its role as a protecting group.[5] The molecule's physical and chemical characteristics are essential for its handling, reaction setup, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 53963-10-3 | [3][6] |
| Molecular Formula | C₁₁H₂₁BrO₂ | [6][7] |
| Molecular Weight | 265.19 g/mol | [6][8] |
| Boiling Point | 125 °C at 0.1 mmHg | [3][8] |
| Density | 1.209 g/mL at 25 °C | [3][8] |
| Refractive Index (n20/D) | 1.478 | [3][8] |
| SMILES | BrCCCCCCOC1CCCCO1 | [8][9] |
| InChI Key | CWSSIUJITPYGLK-UHFFFAOYSA-N | [7][8] |
| Storage Temperature | 2-8°C | [8] |
Synthesis Protocol: Acid-Catalyzed Tetrahydropyranylation
The most common and efficient synthesis of this compound involves the acid-catalyzed reaction of 6-bromohexan-1-ol with 3,4-dihydro-2H-pyran (DHP).[3][6] The choice of an acid catalyst is critical; it must be strong enough to activate the DHP but mild enough to prevent unwanted side reactions. Pyridinium p-toluenesulfonate (PPTS) is an ideal choice as it provides a weakly acidic environment, minimizing potential degradation of the starting material or product.
The underlying mechanism involves the protonation of the DHP double bond, which generates a resonance-stabilized oxocarbenium ion.[10] This electrophilic intermediate is then readily attacked by the nucleophilic hydroxyl group of 6-bromohexan-1-ol. Subsequent deprotonation yields the stable THP ether.
References
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound | 53963-10-3 [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. 2-(6-溴己氧基)四氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. Page loading... [guidechem.com]
- 8. This compound 97 53963-10-3 [sigmaaldrich.com]
- 9. This compound [stenutz.eu]
- 10. m.youtube.com [m.youtube.com]
Spectroscopic data for 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Introduction
This compound (CAS No. 53963-10-3) is a versatile synthetic intermediate widely utilized in organic chemistry.[1] With the molecular formula C₁₁H₂₁BrO₂, it incorporates a tetrahydropyran (THP) ether protecting group and a terminal alkyl bromide, making it a valuable building block.[2][3] Its applications include the synthesis of complex molecules such as sphingoid bases with potential cytotoxic activity against cancer cells and as a key reactant for creating PROTAC (Proteolysis Targeting Chimera) linkers.[1][4]
Given its role in multi-step syntheses, rigorous confirmation of its structure and purity is paramount. Spectroscopic analysis is the cornerstone of this validation process. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will delve into the interpretation of these spectra, explain the underlying principles for signal assignment, and provide standardized protocols for data acquisition.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide. The structure consists of two key moieties: the tetrahydropyran (THP) ring and the 6-bromohexyl chain.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The asymmetry of the molecule ensures that nearly all protons and carbons are chemically distinct.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~4.57 | t | 1H | H-1' | Acetal proton, deshielded by two adjacent oxygen atoms. |
| ~3.88 | m | 1H | H-5' (axial) | Methylene proton adjacent to ring oxygen, complex splitting. |
| ~3.75 | m | 1H | H-1a | Methylene proton adjacent to ether oxygen, diastereotopic. |
| ~3.51 | m | 1H | H-5' (equatorial) | Methylene proton adjacent to ring oxygen, complex splitting. |
| ~3.48 | m | 1H | H-1b | Methylene proton adjacent to ether oxygen, diastereotopic. |
| 3.41 | t | 2H | H-6 | Methylene protons adjacent to the electronegative bromine atom. |
| 1.85 | m | 2H | H-5 | Methylene protons adjacent to the C-6 bearing the bromine. |
| ~1.50-1.70 | m | 6H | H-2', H-3', H-4' | Overlapping signals from the THP ring methylene groups. |
| ~1.35-1.45 | m | 4H | H-2, H-3, H-4 | Overlapping signals from the central hexyl chain methylene groups. |
Expert Interpretation: The most downfield signal around 4.57 ppm is the characteristic anomeric proton (H-1') of the THP group.[5] Its position is highly sensitive and indicative of the acetal functionality. The protons on the carbon adjacent to the ring oxygen (H-5') and the ether linkage (H-1) are diastereotopic and appear as complex multiplets between 3.48-3.88 ppm. The triplet at 3.41 ppm is a clear indicator of the methylene group (H-6) directly attached to the bromine atom, deshielded by its electron-withdrawing effect. The remaining methylene groups of the hexyl chain and the THP ring appear as a series of overlapping multiplets in the upfield region (1.35-1.85 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional groups.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~98.8 | C-1' | Acetal carbon, highly deshielded by two oxygen atoms. |
| ~67.1 | C-1 | Methylene carbon adjacent to the ether oxygen. |
| ~62.3 | C-5' | Methylene carbon adjacent to the ring oxygen. |
| ~33.8 | C-6 | Methylene carbon directly bonded to bromine. |
| ~32.5 | C-4 | Methylene carbon in the hexyl chain. |
| ~30.7 | C-3' | Methylene carbon in the THP ring. |
| ~29.4 | C-2 | Methylene carbon in the hexyl chain. |
| ~28.0 | C-5 | Methylene carbon in the hexyl chain. |
| ~25.4 | C-4' | Methylene carbon in the THP ring. |
| ~25.4 | C-3 | Methylene carbon in the hexyl chain. |
| ~19.6 | C-2' | Methylene carbon in the THP ring. |
Expert Interpretation: The key diagnostic signal in the ¹³C NMR spectrum is the acetal carbon (C-1') appearing at approximately 98.8 ppm. The carbons bonded to oxygen (C-1 and C-5') resonate in the 60-70 ppm range. The carbon attached to bromine (C-6) is found around 33.8 ppm. The remaining aliphatic carbons of the THP ring and the hexyl chain appear in the upfield region between 19 and 33 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds.
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
|---|---|---|---|
| 2940-2860 | Strong | C-H Stretch | Alkane (CH₂) |
| 1120-1030 | Strong | C-O Stretch | Ether / Acetal |
| 650-550 | Medium | C-Br Stretch | Alkyl Bromide |
Expert Interpretation: The IR spectrum is dominated by strong C-H stretching vibrations just below 3000 cm⁻¹, characteristic of the numerous sp³-hybridized C-H bonds.[6] The most diagnostic feature is the strong, broad absorption band in the 1120-1030 cm⁻¹ region, which corresponds to the C-O stretching of the ether and acetal functionalities. The presence of the bromo-alkane is confirmed by a medium intensity band in the 650-550 cm⁻¹ range, corresponding to the C-Br stretch.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.
Table 4: Expected Key Fragments in EI-MS
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 264/266 | [M]⁺ | Molecular ion peak (low intensity). The two peaks in a ~1:1 ratio are due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
| 185 | [M - Br]⁺ | Loss of a bromine radical. |
| 85 | [C₅H₉O]⁺ | Cleavage of the exocyclic C-O bond, yielding the tetrahydropyranyl cation. This is often the base peak. |
| 101 | [C₅H₉O₂]⁺ | Fragment containing the THP ring and one oxygen. |
Expert Interpretation: The molecular ion peak is expected to be weak or absent due to the labile nature of the THP ether under EI conditions. The presence of bromine will be immediately evident from the characteristic M and M+2 isotopic pattern. The most significant fragmentation pathway involves the cleavage of the glycosidic bond, leading to the formation of a highly stable oxonium ion from the THP ring at m/z 85. This fragment is frequently the base peak in the mass spectra of THP-protected alcohols. Another key fragment at m/z 185 corresponds to the loss of the bromine atom.
Caption: Primary fragmentation pathways in Mass Spectrometry.
Experimental Protocols
The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed.
Workflow for Spectroscopic Analysis
Caption: General workflow for complete spectroscopic characterization.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument until optimal field homogeneity is achieved.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm and the residual CHCl₃ signal to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
2. FT-IR Spectroscopy
-
Sample Preparation: As the compound is a liquid oil, no special preparation is needed for an Attenuated Total Reflectance (ATR) setup.[6]
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Scan: Apply a small drop of the neat liquid directly onto the ATR crystal, ensuring full coverage.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Method: Introduce the sample into the mass spectrometer via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode using either Electron Ionization (EI) for fragmentation data or a soft ionization technique like Electrospray Ionization (ESI) to better observe the molecular ion.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak (and its isotopic pattern) and characteristic fragment ions.
Conclusion
The spectroscopic characterization of this compound is straightforward and relies on the identification of key structural motifs. NMR spectroscopy provides definitive evidence of the carbon-hydrogen framework, with the anomeric proton and carbon signals being particularly diagnostic. IR spectroscopy confirms the presence of ether and alkyl halide functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, notably the formation of the m/z 85 tetrahydropyranyl cation. Together, these techniques provide a comprehensive and unambiguous confirmation of the compound's identity and purity, a critical requirement for its use in advanced chemical synthesis.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(6-bromohexyloxy)tetrahydro-2H-pyran. This compound, featuring a tetrahydropyranyl (THP) ether protecting group linked to a functionalized bromohexyl chain, is a versatile intermediate in organic synthesis. A thorough understanding of its ¹H NMR spectrum is paramount for structural verification, purity assessment, and quality control in research and drug development. This document delves into the theoretical principles governing the spectrum, presents a robust protocol for data acquisition, and offers a detailed, signal-by-signal interpretation of the proton environments within the molecule.
Introduction and Molecular Context
This compound is a bifunctional organic molecule. It incorporates the tetrahydropyranyl (THP) group, one of the most common protecting groups for alcohols due to its ease of installation and cleavage under mild acidic conditions.[1] The 6-bromohexyl chain provides a reactive handle for subsequent synthetic transformations, such as nucleophilic substitution or organometallic coupling reactions.
The structural confirmation of such intermediates is a critical step in any multi-step synthesis. ¹H NMR spectroscopy serves as the primary analytical tool for this purpose, offering unambiguous information about the molecular framework through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns.[2][3][4] This guide is designed for researchers and chemists who require a deep, practical understanding of the ¹H NMR characteristics of this specific molecule.
Molecular Structure and Proton Environment Analysis
To interpret the spectrum effectively, the molecule is best dissected into three distinct regions, each containing unique sets of protons:
-
The Tetrahydropyran (THP) Ring: A six-membered heterocyclic ether.
-
The Alkoxy Chain: A six-carbon chain linking the THP ring to the bromine atom.
-
The Anomeric Proton: The unique C-H proton at the C2' position of the THP ring, situated between two oxygen atoms.
The presence of a chiral center at the C2' position (the anomeric carbon) renders the adjacent methylene protons on both the ring (C3' and C6') and the alkoxy chain (C1) diastereotopic. This means that even though they are protons on the same carbon atom, they are chemically non-equivalent and are expected to have different chemical shifts, often resulting in more complex splitting patterns.[5]
Below is a structural representation with systematic numbering used for the spectral assignment in this guide.
Caption: Structure of this compound with proton labeling.
Core Principles Governing the ¹H NMR Spectrum
A foundational understanding of key NMR parameters is essential for interpretation.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electronegative atoms, like oxygen and bromine, withdraw electron density from nearby protons, reducing their shielding from the external magnetic field.[6][7] This "deshielding" effect shifts the proton's resonance to a higher ppm value (downfield).[8][9][10] For instance, the protons on the carbon adjacent to the bromine (H-6) and the oxygens (H-1, H-2', H-6') are expected to be the most downfield signals.
-
Integration: The area under each signal is directly proportional to the number of protons generating that signal.[11] This allows for a quantitative count of the protons in each unique environment, serving as a powerful validation tool for assignments.
-
Spin-Spin Coupling (Multiplicity): Protons on adjacent carbons magnetically interact, causing their signals to be split into multiple lines (a multiplet). The simple n+1 rule, where n is the number of equivalent neighboring protons, often predicts the multiplicity (e.g., a signal split by two equivalent neighbors becomes a triplet).[12] In this molecule, complex coupling patterns arise from diastereotopic protons and restricted bond rotation in the ring.
A Field-Proven Protocol for ¹H NMR Data Acquisition
Acquiring high-quality, reproducible data is the bedrock of accurate analysis. The following protocol outlines a self-validating system for obtaining a publication-quality spectrum.
Experimental Workflow
Caption: Workflow for ¹H NMR spectrum acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is dry and free of residual solvents by placing it under high vacuum for at least 30 minutes.[13]
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in 0.7-0.8 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a small vial.[11][13] CDCl₃ is an excellent first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in a pipette.[13]
-
-
Instrument Setup and Data Acquisition (on a 400 or 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Locking: Establish a field/frequency lock on the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.[14]
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which maximizes spectral resolution and lineshape.[14]
-
Acquisition: Set appropriate acquisition parameters. For a standard ¹H spectrum, a 90° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of ~4-5 seconds, and a relaxation delay of 5 seconds are recommended for quantitative accuracy.[15] Collect 8 to 16 scans to achieve a good signal-to-noise ratio.[15]
-
-
Data Processing:
-
Apply a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.[15]
-
Apply a baseline correction algorithm to ensure the baseline is flat at zero. This is critical for accurate integration.[15]
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and normalize the values to a known number of protons (e.g., the single anomeric proton).
-
Detailed Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound exhibits several characteristic signals. The following table summarizes the expected peak assignments, chemical shifts, and multiplicities.
| Label | Assignment | Integration | Approx. δ (ppm) | Multiplicity | Rationale for Chemical Shift |
| a | H-2' (Anomeric) | 1H | ~4.6 | Multiplet (m) | Deshielded by two adjacent oxygens (acetal proton).[1] |
| b | H-6' (THP Ring) | 2H | 3.8-3.9 & 3.5-3.6 | Multiplets (m) | Diastereotopic protons adjacent to ring oxygen.[16][17] |
| c | H-1 (Alkoxy Chain) | 2H | 3.7-3.8 & 3.4-3.5 | Multiplets (m) | Diastereotopic protons adjacent to ether oxygen. |
| d | H-6 (Alkoxy Chain) | 2H | ~3.4 | Triplet (t) | Deshielded by the highly electronegative bromine atom.[6][18] |
| e | H-3', H-4', H-5' | 6H | 1.5-1.9 | Complex Multiplets | Aliphatic protons on the THP ring.[16][19] |
| f | H-2, H-3, H-4, H-5 | 8H | 1.3-1.9 | Complex Multiplets | Aliphatic protons of the hexyl chain.[18] |
Signal-by-Signal Breakdown
-
δ ~ 4.6 ppm (Signal a, H-2'): This multiplet, integrating to one proton, is the most downfield and diagnostic signal for the THP ether. It corresponds to the anomeric proton, which is significantly deshielded by the two flanking oxygen atoms of the acetal functional group.[1][20] Its multiplicity is often a complex multiplet or a broad triplet due to coupling with the two C3' protons.
-
δ ~ 3.4 - 3.9 ppm (Signals b, c, d): This region contains the signals for all protons on carbons directly attached to a heteroatom (oxygen or bromine).
-
H-6' (Signal b): The two protons on C6' of the THP ring are diastereotopic and appear as two separate multiplets, typically around 3.8-3.9 ppm (equatorial) and 3.5-3.6 ppm (axial).[16][17]
-
H-1 (Signal c): Similarly, the two protons on C1 of the hexyl chain are diastereotopic and give rise to two multiplets in the range of 3.4-3.8 ppm.
-
H-6 (Signal d): This signal, appearing as a clean triplet around 3.4 ppm, is characteristic of the two protons on the carbon bearing the bromine atom.[18][21] The downfield shift is due to the inductive effect of bromine, and the triplet pattern arises from coupling to the two adjacent H-5 protons.
-
-
δ ~ 1.3 - 1.9 ppm (Signals e, f): This broad, complex region contains the signals for the remaining 14 aliphatic protons.
-
THP Ring Protons (Signal e): The six protons on C3', C4', and C5' of the THP ring produce a series of overlapping multiplets.[16][19]
-
Hexyl Chain Protons (Signal f): The eight protons from C2, C3, C4, and C5 of the hexyl chain also resonate in this region, contributing to the complexity of the signal envelope.[18] Distinguishing individual protons within this region typically requires advanced 2D NMR techniques like COSY or HSQC.
-
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. The key diagnostic signals include the downfield anomeric proton at ~4.6 ppm, the triplet for the bromomethylene protons at ~3.4 ppm, and the cluster of signals between 3.4 and 3.9 ppm corresponding to the protons adjacent to the ether oxygens. The integration values across these distinct regions must correspond to a 1:2:4:14 proton ratio (H-2' : H-6 : H-1/H-6' : aliphatic) to confirm the structural integrity. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently acquire, interpret, and validate the structure of this important synthetic intermediate.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Spectroscopy, part 4 (1H NMR, 23 min) | Organic Chemistry Help eMmediately [ochem.com]
- 3. scribd.com [scribd.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chemical shift - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
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Introduction: Contextualizing 2-(6-Bromohexyloxy)tetrahydro-2H-pyran in Modern Research
An In-Depth Technical Guide to the Safe Handling of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a bifunctional organic molecule that serves as a critical building block in advanced chemical synthesis. Its structure incorporates a terminal alkyl bromide, a versatile functional group for nucleophilic substitution and coupling reactions, and a tetrahydropyranyl (THP) ether, a common protecting group for alcohols. This combination makes it particularly valuable in multi-step syntheses where precise control over reactivity is paramount.
In the field of drug development, this compound is frequently utilized as a linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that leverage the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] The hexyl chain of this compound provides the necessary spacing and flexibility for the two active ends of a PROTAC molecule to bind effectively to their respective targets.[1] It may also be used as a reactant in the synthesis of other complex molecules with potential biological activity.[2]
Given its integral role in synthesizing next-generation therapeutics and other complex chemical entities, a thorough understanding of its safe handling and management is not merely a regulatory formality but a cornerstone of responsible and successful research. This guide provides a comprehensive framework for its use, grounded in an understanding of its chemical properties and potential hazards.
Section 1: Physicochemical Properties and Hazard Identification
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 53963-10-3 | [2][5] |
| Molecular Formula | C₁₁H₂₁BrO₂ | [1][5] |
| Molecular Weight | 265.19 g/mol | [1][5] |
| Appearance | Colorless to Almost Colorless Clear Liquid | |
| Boiling Point | 125 °C at 0.1 mmHg | [2][5] |
| Density | 1.209 g/mL at 25 °C | [2][5] |
| Flash Point | 110 °C (230 °F) - Closed Cup | [5] |
| Storage Temperature | 2-8°C Recommended | [5] |
| Incompatibilities | Strong oxidizing agents | [6][7] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen halides (e.g., hydrogen bromide). | [8] |
Section 2: Core Risk Assessment and Mitigation Strategies
The causality behind safety protocols stems from the molecule's structure. The alkyl bromide moiety presents a potential for reactivity, while the overall organic structure dictates its physical hazards and physiological interactions.
Health Hazard Analysis
-
Eye and Skin Irritation: Although specific data is sparse, compounds with similar structures are known to cause skin and serious eye irritation.[6][9] Prolonged or repeated contact with the skin should be avoided as the molecule's lipophilicity may facilitate absorption. The primary risk is direct contact with the liquid.
-
Inhalation: While the boiling point is high, reducing its volatility at ambient temperatures, vapors can be generated during heating or aerosolized during transfers. Inhalation of mists or vapors may cause respiratory irritation.[9] Therefore, all handling should be performed in a well-ventilated area.
-
Ingestion: Ingestion is a low-probability event in a controlled laboratory setting but may be harmful.
Engineering Controls: The First Line of Defense
The principle of E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) dictates that personal protective equipment (PPE) is the last line of defense. The primary mitigation strategy is robust engineering controls.
-
Chemical Fume Hood: All transfers, manipulations, and reactions involving this compound must be conducted within a certified chemical fume hood to prevent the accumulation of vapors and protect the user from inhalation exposure.[4]
-
Safety Infrastructure: The laboratory must be equipped with easily accessible and fully functional safety showers and eyewash stations.[6][10] This is a self-validating system; their presence is non-negotiable for any work with potentially irritating chemicals.
Section 3: Standard Operating Protocol (SOP) for Handling
This protocol is designed to be a self-validating system, ensuring that each step reinforces a safe working environment.
Required Personal Protective Equipment (PPE)
A risk assessment indicates that a standard Level D PPE ensemble is appropriate for routine handling in a controlled environment, with specific enhancements for hand and eye protection.[11][12]
-
Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[13] A face shield should be worn over goggles during procedures with a higher risk of splashing or energetic reactions.[13][14]
-
Hand Protection: Chemical-resistant gloves (disposable nitrile gloves are suitable for incidental contact) must be worn.[13][15] It is critical to inspect gloves before use and change them immediately if contamination is suspected. Never reuse disposable gloves.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[13] Full-length pants and closed-toe, closed-heel shoes are required to cover all exposed skin.[13]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all required engineering controls are operational and all PPE is correctly donned. Clear the workspace in the fume hood of any unnecessary equipment or chemicals.
-
Aliquotting and Transfer: Conduct all transfers slowly and carefully to avoid splashing or aerosol generation. Use appropriate tools like pipettes or syringes.
-
Heating: If the procedure requires heating, use a well-controlled heating mantle or oil bath with temperature feedback. Never heat sealed containers, as this can lead to pressure buildup and explosion.
-
Post-Handling: After use, ensure the container is tightly sealed.[4] Decontaminate the work area thoroughly.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where chemicals are handled.[16]
Section 4: Storage, Spills, and Disposal
Conditions for Safe Storage
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][6]
-
The recommended storage temperature is refrigerated (2-8°C).[5]
-
Keep containers tightly closed to prevent moisture contamination and potential leakage.
Emergency Spill Response Protocol
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operating correctly.
-
Assess & Don PPE: For small spills within a fume hood, trained personnel should don appropriate PPE, including respiratory protection if necessary, chemical-resistant gloves, and eye protection.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8][15][16]
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[15] Label the container clearly.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Caption: Workflow for chemical spill response.
Waste Disposal
Chemical waste must be disposed of responsibly to prevent environmental contamination.
-
Dispose of unused product and contaminated materials through a licensed chemical destruction plant or approved waste disposal facility.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Section 5: First Aid Measures
In the event of accidental exposure, follow these procedures while seeking immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention immediately.[6][15]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[6][15]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[15]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 53963-10-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-(6-ブロモヘキシルオキシ)テトラヒドロ-2H-ピラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Mastering the Stability of a Key Synthetic Intermediate: A Technical Guide to the Storage of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of complex multi-step syntheses. This guide provides an in-depth technical overview of the optimal storage and handling conditions for 2-(6-Bromohexyloxy)tetrahydro-2H-pyran, a versatile building block used in the synthesis of various biologically active molecules, including sphingoid bases with potential anti-cancer properties.[1] Understanding the principles behind its proper storage is crucial for ensuring its stability, purity, and ultimately, the reproducibility of experimental outcomes.
Chemical Profile and Inherent Instabilities
This compound (CAS No. 53963-10-3) is a halogenated ether containing a tetrahydropyran (THP) protecting group. The THP ether is susceptible to cleavage under acidic conditions, which can lead to the formation of 6-bromohexanol and other byproducts. The primary alkyl bromide functionality, while relatively stable, can undergo nucleophilic substitution or elimination reactions, particularly in the presence of incompatible materials or elevated temperatures over extended periods.
One of the key considerations for the stability of this compound is its potential for degradation. To counteract this, commercial preparations often contain a stabilizer. For instance, it is common to find this reagent stabilized with approximately 1% potassium carbonate. The presence of this mild base is critical as it neutralizes any trace acidity that could catalyze the hydrolysis of the THP ether.
Optimal Storage Conditions: A Data-Driven Approach
The recommended storage temperature for this compound is a critical parameter that directly impacts its shelf life. While there can be slight variations in recommendations from different suppliers, a consolidated analysis of safety data sheets and product information points to a clear consensus.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C[2] | Refrigeration at 2-8°C is generally sufficient for short to medium-term storage to minimize the rate of potential degradation reactions. For long-term storage, -20°C is recommended to further reduce kinetic activity and preserve the compound's integrity. The choice between these temperatures may depend on the intended duration of storage and the specific purity requirements of the application. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | While not always explicitly stated as mandatory for this specific compound, it is best practice for long-term storage of reactive intermediates to prevent potential oxidation or reaction with atmospheric moisture. |
| Light Exposure | Store in a dark place[3] | Protection from light is recommended to prevent any potential photo-initiated degradation pathways. Amber vials or storage in a light-proof secondary container is advised. |
| Container | Tightly closed container[4] | To prevent the ingress of moisture and atmospheric contaminants, the storage container must be sealed tightly. |
Step-by-Step Protocol for Handling and Storage
Adherence to a strict protocol upon receiving and during the routine handling of this compound is essential for maintaining its quality.
Receiving and Initial Inspection:
-
Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Documentation Review: Verify that the certificate of analysis (CoA) matches the product information, paying close attention to the listed stabilizer and purity.
-
Temperature Equilibration: Before opening, allow the container to equilibrate to room temperature, especially if stored at -20°C. This prevents condensation of atmospheric moisture inside the container, which could lead to hydrolysis.
Aliquoting and Routine Use:
-
Inert Atmosphere: If the compound is to be used over an extended period, it is advisable to handle and aliquot it under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Use Clean, Dry Equipment: Utilize clean, dry syringes, needles, and glassware to avoid introducing contaminants.
-
Minimize Exposure: Work efficiently to minimize the time the container is open to the atmosphere.
-
Resealing: After dispensing the required amount, securely reseal the container, preferably after flushing with an inert gas.
Long-Term Storage Workflow:
The following diagram illustrates the recommended workflow for the long-term storage of this compound.
References
2-(6-Bromohexyloxy)tetrahydro-2H-pyran solubility information
An In-depth Technical Guide on the Solubility of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Authored by a Senior Application Scientist
This guide provides a detailed examination of the solubility characteristics of this compound (CAS No: 53963-10-3), a key intermediate in organic synthesis and a component in advanced biochemical applications such as Proteolysis Targeting Chimeras (PROTACs).[1][2] An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and ensuring the success of its application in drug development and materials science.
Core Molecular Characteristics and Physicochemical Properties
The solubility of a compound is fundamentally dictated by its molecular structure and resulting physical properties. This compound is a bifunctional molecule featuring a terminal bromoalkane and a tetrahydropyranyl (THP) ether. Its structure consists of a polar acetal group within the THP ring and a long, nonpolar C6 alkyl chain terminating in a bromine atom.
The principle of "like dissolves like" is the primary determinant of its solubility profile.[3] The dominant feature is the eleven-carbon chain (C5 in the ring and C6 in the hexyl chain), which imparts significant nonpolar, lipophilic character. The two ether oxygen atoms and the bromine atom introduce some polarity, but their influence is moderated by the large hydrocarbon backbone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₂₁BrO₂ | [2][4] |
| Molecular Weight | 265.19 g/mol | [2][4] |
| Synonyms | 1-Bromo-6-tetrahydropyranyloxyhexane, 6-Tetrahydropyraryloxy-1-bromohexane | [5] |
| Density | 1.209 g/mL at 25 °C | [5] |
| Boiling Point | 125 °C at 0.1 mmHg | [1][5] |
| Refractive Index | n20/D 1.478 | [1][5] |
| Storage Temperature | 2-8°C | |
Comprehensive Solubility Profile
The molecular structure predicts poor solubility in highly polar protic solvents like water and high solubility in nonpolar organic solvents. Experimental data confirms this behavior.
Quantitative Data: A specific data point indicates that the solubility in water at 25°C is 0.53 g/L , classifying it as "very slightly soluble".[4] This low aqueous solubility is a direct consequence of the large, hydrophobic alkyl chain which cannot effectively interact with the highly ordered hydrogen-bonding network of water.
Qualitative Solubility Analysis: Based on its structure, a qualitative solubility profile can be predicted and is essential for laboratory applications.
Table 2: Predicted and Observed Solubility in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water | Very Low / Insoluble | The large nonpolar alkyl chain dominates the molecule's character, preventing dissolution in the highly polar, hydrogen-bonded water network.[4] |
| Methanol, Ethanol | Soluble | The alkyl portion of the alcohols can interact with the compound's hexyl chain, while the hydroxyl group can interact weakly with the ether oxygens, making them suitable solvents. | |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | Soluble to Very Soluble | These solvents have sufficient polarity to interact with the ether and bromo functionalities but are not as highly structured as water, allowing the nonpolar chain to be easily solvated. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Soluble | The nonpolar nature of these solvents strongly favors interaction with the compound's long alkyl chain and ether groups via van der Waals forces.[3] |
Experimental Protocol for Solubility Determination
To validate the predicted solubility and establish precise parameters for an experiment, a systematic qualitative solubility test should be performed. This protocol provides a reliable, self-validating method for assessing solubility in a range of solvents.
Methodology
-
Preparation : Label a series of small, dry test tubes (e.g., 13x100 mm) with the names of the solvents to be tested (e.g., Water, Ethanol, THF, Hexane, Toluene).
-
Aliquoting Solute : Accurately weigh and add approximately 25 mg of this compound into each labeled test tube.[6]
-
Initial Solvent Addition : To the first test tube, add the corresponding solvent in a small, measured increment, such as 0.25 mL.
-
Agitation : Vigorously agitate the mixture for 30-60 seconds using a vortex mixer.[6] This step is critical to overcome kinetic barriers to dissolution.
-
Observation : Allow the mixture to stand for 1-2 minutes and observe carefully. A completely clear, single-phase liquid indicates that the compound is soluble at this concentration. If two phases persist or solid remains, the compound is not fully dissolved.
-
Incremental Solvent Addition : If the compound is not fully dissolved, continue to add the solvent in 0.25 mL increments, vortexing and observing after each addition, up to a total volume of 3 mL.[6]
-
Classification : Record the results based on the total volume of solvent required to dissolve the solute.
-
Very Soluble : < 1 mL
-
Soluble : 1 - 2 mL
-
Slightly Soluble : 2 - 3 mL
-
Insoluble : > 3 mL
-
-
Repeat : Repeat steps 3-7 for each solvent to build a complete solubility profile.
Causality and Self-Validation
This protocol is designed to be self-validating. The use of solvents spanning the full polarity spectrum provides a logical framework. For a molecule like this compound, a trustworthy result would show high solubility in nonpolar solvents like hexane and low solubility in water. Contradictory results would indicate potential issues such as sample impurity or experimental error. This systematic approach ensures that the observed solubility behavior aligns with established chemical principles, providing a high degree of confidence in the results.
Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for determining the solubility of the target compound.
References
- 1. This compound | 53963-10-3 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chem.ws [chem.ws]
- 4. Page loading... [guidechem.com]
- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comprehensive Technical Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Nomenclature, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-(6-bromohexyloxy)tetrahydro-2H-pyran, a versatile bifunctional molecule widely employed in organic synthesis and drug discovery. From its fundamental chemical properties and nomenclature to detailed synthetic protocols and its critical role as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), this document serves as a comprehensive resource for scientific professionals.
Nomenclature and Identification: A Molecule of Many Names
This compound is known by a variety of synonyms, which can often be a source of confusion in literature and chemical catalogs. A clear understanding of its nomenclature is paramount for accurate sourcing and application.
The systematic IUPAC name for this compound is 2-((6-bromohexyl)oxy)tetrahydro-2H-pyran . However, it is frequently referred to by several other names, reflecting its structure as a tetrahydropyranyl (THP) ether of 6-bromohexanol.
Common Synonyms and Identifiers:
| Name/Identifier | Type | Value |
| CAS Number | Registry Number | 53963-10-3[1] |
| EC Number | European Community Number | 258-891-9[2][3] |
| MDL Number | Molecular Design Limited | MFCD00057971[3] |
| IUPAC Name | Systematic Name | 2-((6-Bromohexyl)oxy)tetrahydro-2H-pyran |
| Common Synonyms | Trivial Names | 1-Bromo-6-tetrahydropyranyloxyhexane[3] |
| 6-Tetrahydropyraryloxy-1-bromohexane[3] | ||
| 6-Bromohexyl 2-tetrahydropyranyl ether | ||
| 2-(6-Bromohexoxy)oxane[4] | ||
| Molecular Formula | Chemical Formula | C₁₁H₂₁BrO₂[1] |
| Molecular Weight | Molar Mass | 265.19 g/mol [1] |
| SMILES String | Simplified Molecular Line Entry System | BrCCCCCCOC1CCCCO1 |
| InChI Key | IUPAC International Chemical Identifier | CWSSIUJITPYGLK-UHFFFAOYSA-N |
The Chemistry of the Tetrahydropyranyl (THP) Protecting Group
At the heart of this compound's utility is the tetrahydropyranyl (THP) ether. The THP group is a widely used protecting group for alcohols due to its ease of installation, stability under a range of non-acidic conditions, and facile removal under mild acidic conditions.[5]
Mechanism of THP Ether Formation
The formation of a THP ether is an acid-catalyzed addition of an alcohol to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).[5][6] The generally accepted mechanism involves three key steps:
-
Protonation of DHP: An acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion intermediate.[7]
-
Nucleophilic Attack: The alcohol, in this case, 6-bromo-1-hexanol, acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.[5][7]
-
Deprotonation: A weak base, typically the conjugate base of the acid catalyst, removes the proton from the newly formed oxonium ion, yielding the THP ether and regenerating the catalyst.[7]
Mechanism of THP Ether Cleavage
The deprotection of a THP ether is essentially the reverse of its formation and is achieved by acid-catalyzed hydrolysis.[7] This process is highly efficient because the THP group contains an acetal functionality that stabilizes the carbocation intermediate formed upon cleavage.[6]
-
Protonation: The ether oxygen of the THP group is protonated by an acid catalyst.
-
Cleavage: The carbon-oxygen bond cleaves, releasing the alcohol and forming the same resonance-stabilized oxocarbenium ion as in the formation mechanism.
-
Hydrolysis: A nucleophile, typically water or an alcohol solvent, attacks the oxocarbenium ion, leading to the formation of a hemiacetal which is in equilibrium with its open-chain hydroxy aldehyde form.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a straightforward procedure involving the reaction of 6-bromo-1-hexanol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst.[8] Pyridinium p-toluenesulfonate (PPTS) is a commonly used catalyst for this transformation as it is mildly acidic and less likely to cause side reactions compared to stronger acids like p-toluenesulfonic acid (TsOH).[7]
Experimental Protocol:
Materials:
-
6-bromo-1-hexanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of 6-bromo-1-hexanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can compete with the alcohol for reaction with the protonated DHP, leading to the formation of byproducts.
-
PPTS as Catalyst: PPTS provides a mildly acidic environment sufficient to catalyze the reaction without causing degradation of the starting material or product, which can be a concern with stronger acids.[7]
-
Excess DHP: Using a slight excess of DHP ensures complete consumption of the starting alcohol.
-
Aqueous Workup: The sodium bicarbonate wash neutralizes the acidic catalyst, and the brine wash helps to remove any remaining water from the organic layer.
-
Chromatographic Purification: This step is essential to remove any unreacted starting materials and byproducts, yielding the pure desired product.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable bifunctional molecule. The bromo group serves as a versatile handle for nucleophilic substitution reactions, while the THP-protected hydroxyl group allows for its introduction into molecules where a free hydroxyl would be reactive.
Role as a Bifunctional Linker in PROTACs
A primary application of this compound is as a linker or a precursor to a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9]
The linker component of a PROTAC is crucial as it dictates the distance and relative orientation of the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.[10][11] Alkyl bromides, such as the bromohexyl moiety in the title compound, are frequently used to connect the two ligands of a PROTAC.[12][13]
Workflow for PROTAC Synthesis using an Alkyl Bromide Linker:
The synthesis of a PROTAC using a linker derived from this compound typically involves a multi-step sequence.
-
Deprotection: The THP group is removed under acidic conditions to reveal the primary alcohol.
-
Functional Group Interconversion: The alcohol can be converted to other functional groups, such as an amine or a carboxylic acid, to facilitate coupling with one of the PROTAC ligands.
-
First Coupling: The modified linker is coupled to either the target protein ligand or the E3 ligase ligand.
-
Second Coupling: The remaining functional group on the linker (the bromide or a derivative) is then used to attach the second ligand.
Use in the Synthesis of Other Bioactive Molecules
Beyond PROTACs, the bifunctional nature of this compound makes it a useful building block in the synthesis of a variety of other molecules. The bromohexyl chain can be used to introduce a six-carbon spacer into a molecule via alkylation of a suitable nucleophile. The protected hydroxyl group can be unmasked at a later stage in the synthesis to participate in further reactions. This strategy is valuable in the construction of complex molecules where precise control over reactive functional groups is necessary. For instance, it has been used as a reactant in the synthesis of diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8°C.[2]
-
Fire Safety: The compound has a flash point of >230 °F (>110 °C).[2] Use appropriate fire extinguishing media.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
This compound is a highly versatile and valuable reagent in modern organic chemistry and drug discovery. Its utility stems from the clever combination of a stable, yet readily cleavable, protecting group with a reactive alkyl bromide handle. This unique bifunctionality has positioned it as a key building block in the synthesis of complex molecules, most notably as a linker in the rapidly evolving field of PROTACs. A thorough understanding of its nomenclature, the underlying chemistry of the THP group, and its synthetic applications, as detailed in this guide, will empower researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 2-(6-溴己氧基)四氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 2-(6-溴己氧基)四氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. This compound | 53963-10-3 [chemicalbook.com]
- 9. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Role of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran in Modern Organic Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 2-(6-bromohexyloxy)tetrahydro-2H-pyran, a bifunctional reagent that has garnered significant interest in contemporary organic synthesis. We will delve into its dual utility as a robust protecting group for hydroxyl moieties and as a versatile C6 linker for the construction of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs). This document offers a blend of mechanistic insights and detailed, field-proven protocols designed for researchers, medicinal chemists, and professionals in drug development.
Introduction: A Molecule with Dual Personality
This compound is a unique chemical entity that combines two key functionalities within a single molecule: a tetrahydropyranyl (THP) ether and a primary alkyl bromide. This arrangement makes it an invaluable tool for synthetic chemists. The THP ether serves as a reliable protecting group for alcohols, stable under a wide range of reaction conditions, while the hexyl bromide chain provides a reactive handle for nucleophilic substitution and cross-coupling reactions.
The strategic importance of this reagent lies in its ability to streamline synthetic routes. By introducing a protected alcohol and a reactive bromide in a single step, it minimizes the number of synthetic operations, thereby improving overall efficiency. This is particularly advantageous in the synthesis of complex molecules where step economy is paramount.
The Tetrahydropyranyl (THP) Ether: A Stalwart Protector of Alcohols
The THP group is a classic and widely used protecting group for alcohols due to its ease of introduction, stability in non-acidic environments, and straightforward removal.[1][2] THP ethers are stable towards strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[3]
Mechanism of Protection and Deprotection
The formation of a THP ether is an acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[1][2] The mechanism involves the protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic alcohol.[1][4] Deprotection is the reverse process, an acid-catalyzed hydrolysis that regenerates the alcohol.[1][4]
Protocol: Protection of a Primary Alcohol
This protocol details the protection of a generic primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DCM, add this compound (1.2 equiv).
-
Add PPTS (0.1 equiv) to the mixture and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure THP-protected alcohol.
Self-Validation:
-
TLC Analysis: The product should have a higher Rf value than the starting alcohol.
-
NMR Spectroscopy: The appearance of characteristic peaks for the THP ether protons (typically in the range of 3.4-3.9 ppm and a broad singlet around 4.6 ppm for the anomeric proton) and the disappearance of the alcohol proton signal confirm the successful protection.
Protocol: Deprotection of a THP Ether
This protocol describes the removal of the THP protecting group under mild acidic conditions.
Materials:
-
THP-protected alcohol (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)
-
Methanol or Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the THP-protected alcohol (1.0 equiv) in methanol or ethanol.
-
Add p-TsOH·H₂O (0.1 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.
-
Once the starting material is consumed, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the deprotected alcohol, which can be further purified by column chromatography if necessary.
Self-Validation:
-
TLC Analysis: The product (deprotected alcohol) should have a lower Rf value than the starting THP-protected compound.
-
NMR Spectroscopy: The disappearance of the characteristic THP ether proton signals and the reappearance of the alcohol proton signal confirm the successful deprotection.
The Alkyl Bromide: A Handle for Molecular Construction
The 6-bromohexyl chain of this compound provides a versatile point of attachment for various synthetic transformations. This functionality allows for the introduction of the protected hydroxyl group into a target molecule via nucleophilic substitution or cross-coupling reactions.
Application as a Bifunctional Linker in PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5][6] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. This compound is an excellent choice for a PROTAC linker, offering a defined length and a convenient reactive handle.[5][6][7]
Protocol: Alkylation of a Phenol for Ether Synthesis
This protocol demonstrates the use of this compound to alkylate a phenol, a common step in the synthesis of more complex molecules.
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the phenol (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).
-
Add this compound (1.1 equiv) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir until the starting phenol is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired ether.
Self-Validation:
-
TLC Analysis: The product will have a different Rf value compared to the starting phenol and the alkylating agent.
-
NMR Spectroscopy: The appearance of new signals corresponding to the hexyl-THP chain and the disappearance of the phenolic proton signal will confirm the successful alkylation. A downfield shift of the aromatic protons adjacent to the newly formed ether linkage may also be observed.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁BrO₂ | |
| Molecular Weight | 265.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 125 °C at 0.1 mmHg | |
| Density | 1.209 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.478 | |
| ¹H NMR (CDCl₃, representative shifts) | δ 4.58 (t, 1H), 3.87-3.71 (m, 2H), 3.52-3.35 (m, 4H), 1.88-1.45 (m, 12H) | [8] (interpreted) |
| ¹³C NMR (CDCl₃, representative shifts) | δ 98.8, 67.5, 62.3, 33.9, 32.7, 30.7, 29.5, 28.0, 25.4, 25.3, 19.6 | [8] (interpreted) |
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its dual functionality allows for the efficient introduction of a protected hydroxyl group and a reactive alkyl chain, streamlining complex synthetic sequences. The protocols provided herein are robust and can be adapted to a wide range of substrates. As the demand for more efficient and elegant synthetic strategies continues to grow, particularly in the fields of medicinal chemistry and drug discovery, the utility of such bifunctional building blocks is expected to increase significantly.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound(53963-10-3) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: 2-(6-Bromohexyloxy)tetrahydro-2H-pyran as a Bifunctional Protecting Group for Alcohols
Abstract
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity. This guide provides an in-depth exploration of 2-(6-bromohexyloxy)tetrahydro-2H-pyran, a versatile reagent that serves a dual role: a robust protecting group for hydroxyl functionalities and a reactive handle for subsequent carbon-carbon bond formation. We will dissect the underlying chemical principles, provide validated, step-by-step protocols for its application, and showcase its utility in the synthesis of key intermediates for drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to streamline synthetic routes by employing bifunctional building blocks.
Introduction: The Strategic Advantage of a Bifunctional Reagent
The tetrahydropyranyl (THP) ether is a well-established protecting group for alcohols, prized for its ease of installation, stability to a wide range of non-acidic reagents, and clean removal under mild acidic conditions.[1][2] The innovation embodied by this compound lies in the covalent attachment of a reactive alkyl bromide to the THP core. This design transforms a simple protective measure into a strategic synthetic maneuver, allowing for the sequential or one-pot protection of an alcohol followed by the introduction of a six-carbon chain amenable to further functionalization.
This integrated approach offers significant advantages over traditional multi-step procedures that would involve separate protection, alkylation, and deprotection steps. By consolidating these operations, researchers can improve step economy, reduce purification efforts, and potentially increase overall yields. The 6-bromohexyl chain can participate in a variety of classic and modern coupling reactions, making this reagent a valuable asset in the synthesis of complex molecules, including PROTAC linkers, phosphonate analogs, and substituted alkynes.[3][4]
Synthesis of this compound
The title reagent is readily synthesized from commercially available starting materials. The following protocol outlines a standard procedure for its preparation.
Protocol 2.1: Synthesis of this compound
Materials:
-
6-Bromohexan-1-ol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
To a stirred solution of 6-bromohexan-1-ol (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of PPTS (0.05 eq).
-
Add 3,4-dihydro-2H-pyran (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.[5]
Protection of Alcohols: A Standard Protocol
The primary function of this compound is to protect a hydroxyl group. The following is a general protocol for the protection of a generic primary alcohol.
Protocol 3.1: General Procedure for THP Protection of an Alcohol
Materials:
-
Alcohol (R-OH)
-
This compound (This is incorrect, the reagent is 3,4-Dihydropyran) - Correction: The protection of an alcohol to form a THP ether is achieved using 3,4-dihydropyran, not the title compound. The title compound is a pre-formed THP ether of 6-bromohexanol. This section will be revised to reflect the protection of a generic alcohol with DHP as a foundational protocol.
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of PPTS (0.05 eq) to the solution.
-
Add 3,4-dihydro-2H-pyran (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring for the disappearance of the starting alcohol by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and transfer to a separatory funnel.
-
Extract with DCM, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude THP-protected alcohol can often be used in the next step without further purification.
Tandem Protection and Functionalization: Exploiting the Bromo Handle
The true utility of this compound is realized when the bromo-functionalized side chain is exploited for further synthetic transformations. Below are two detailed protocols demonstrating its application in the synthesis of a phosphonate and a substituted alkyne, both valuable intermediates in medicinal chemistry.
Application Example 1: Synthesis of Diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate via Michaelis-Arbuzov Reaction
This protocol details the conversion of the bromo group to a diethyl phosphonate, a common bioisostere for phosphates and carboxylic acids in drug design.[4]
Workflow Diagram:
Caption: Workflow for the Michaelis-Arbuzov Reaction.
Protocol 4.1: Michaelis-Arbuzov Reaction
Materials:
-
This compound
-
Triethyl phosphite
-
Reaction vessel with distillation head
-
Heating mantle
Procedure:
-
In a reaction vessel equipped with a distillation head, add this compound (1.0 eq).
-
Heat the vessel to 150-160 °C.
-
Add triethyl phosphite (1.1 eq) dropwise over 1-2 hours. The bromoethane byproduct will begin to distill, providing a visual indicator of reaction progress.
-
After the addition is complete, maintain the reaction temperature for an additional 2-3 hours to ensure complete conversion.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate as a colorless oil.[4]
| Parameter | Value |
| Reaction | Michaelis-Arbuzov |
| Temperature | 150-160 °C |
| Time | 3-5 hours |
| Typical Yield | 80-90% |
Application Example 2: Synthesis of 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol via Sonogashira Coupling
This protocol demonstrates the use of the bromoalkane as an electrophile in a Sonogashira coupling reaction to form a C(sp)-C(sp3) bond. This is a powerful method for the synthesis of internal alkynes.
Workflow Diagram:
Caption: Workflow for the Sonogashira Coupling Reaction.
Protocol 4.2: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Hept-6-yn-1-ol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (0.02-0.05 eq) and CuI (0.04-0.10 eq).
-
Add the anhydrous, degassed solvent, followed by the amine base (2-3 eq).
-
Add the terminal alkyne (1.2 eq) and this compound (1.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[3][6]
| Parameter | Value |
| Reaction | Sonogashira Coupling |
| Temperature | Room Temperature to 60 °C |
| Time | 4-12 hours |
| Typical Yield | 60-85% |
Deprotection of the THP Ether
The final step in many synthetic sequences is the removal of the protecting group to reveal the free alcohol. The THP ether is readily cleaved under mild acidic conditions.
Mechanism of Deprotection:
Caption: Mechanism of Acid-Catalyzed THP Deprotection.
Protocol 5.1: Acid-Catalyzed Deprotection
Materials:
-
THP-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography on silica gel if necessary.[7]
| Parameter | Value |
| Reaction | Acid-Catalyzed Deprotection |
| Temperature | Room Temperature |
| Time | 4-8 hours |
| Typical Yield | >90% |
Conclusion
This compound is a powerful and versatile tool for the modern synthetic chemist. Its bifunctional nature allows for the elegant combination of alcohol protection and subsequent functionalization, streamlining synthetic routes and enhancing overall efficiency. The protocols outlined in this guide provide a solid foundation for the application of this reagent in the synthesis of a wide array of complex molecules. As the demand for more efficient and sustainable synthetic methodologies grows, the strategic use of such multifunctional building blocks will undoubtedly play an increasingly important role in the future of chemical synthesis and drug discovery.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Deprotection of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
In the landscape of multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs), the use of bifunctional building blocks is a cornerstone of efficient molecular construction. This compound is one such versatile intermediate, featuring a primary alkyl bromide and a hydroxyl group protected as a tetrahydropyranyl (THP) ether. The THP group is a widely employed protecting group for alcohols due to its ease of installation, stability to a broad range of non-acidic reagents (such as strong bases, organometallics, and hydrides), and facile cleavage under mild acidic conditions.[1][2] This allows for selective reactions at the alkyl bromide terminus without interference from the hydroxyl group. Subsequent removal of the THP group, the subject of this guide, unmasks the hydroxyl functionality, yielding 6-bromohexan-1-ol, a valuable intermediate for further synthetic transformations.[3]
This document provides a detailed technical guide on the deprotection of this compound, focusing on the underlying mechanistic principles, a robust experimental protocol, and practical insights for troubleshooting.
Mechanism of Acid-Catalyzed THP Ether Deprotection
The cleavage of a THP ether proceeds via an acid-catalyzed hydrolysis or alcoholysis mechanism.[1][4] The reaction is initiated by the protonation of the ether oxygen of the THP group, which enhances the leaving group ability of the protected alcohol. Subsequent cleavage of the C-O bond results in the formation of the free alcohol and a resonance-stabilized oxocarbenium ion. This carbocation is then quenched by a nucleophile present in the reaction medium, typically the solvent (e.g., water or an alcohol), to form a hemiacetal or an acetal byproduct, along with regeneration of the acid catalyst.[1][5]
Caption: Acid-catalyzed deprotection of a THP ether.
Experimental Protocol: Deprotection of this compound
This protocol describes a reliable and commonly used method for the deprotection of this compound using a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 53963-10-3 | C₁₁H₂₁BrO₂ | 265.19 |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 6192-52-5 | C₇H₁₀O₄S | 190.22 |
| Methanol (MeOH), anhydrous | 67-56-1 | CH₄O | 32.04 |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | NaHCO₃ | 84.01 |
| Brine (saturated aqueous NaCl) | N/A | NaCl | 58.44 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Silica gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous methanol (approximately 0.1-0.2 M concentration).
-
Add p-toluenesulfonic acid monohydrate (0.1-0.2 eq) to the solution at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate, 4:1 v/v). The product, 6-bromohexan-1-ol, will have a lower Rf value than the starting material. The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude 6-bromohexan-1-ol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 6-bromohexan-1-ol as a colorless oil.
-
Caption: Experimental workflow for the deprotection of this compound.
Alternative Deprotection Methods
While the p-TsOH-catalyzed method is robust, other conditions can be employed depending on the substrate's sensitivity and the desired reaction rate.
| Catalyst/Reagent | Solvent(s) | Temperature | Typical Time | Notes |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol or Ethanol | Room Temp. to 50°C | 2-19 h | Milder and less acidic than p-TsOH, suitable for acid-sensitive substrates.[2] |
| Trifluoroacetic acid (TFA) | Methanol or DCM | Room Temp. | 15-60 min | A strong acid that allows for rapid deprotection.[6] May not be suitable for highly acid-labile functionalities. |
| Acetic acid/THF/Water | AcOH/THF/H₂O (3:1:1) | Room Temp. | 2-12 h | A mild and effective system for deprotection.[7] |
| Lithium chloride (LiCl) | DMSO/Water | 90°C | 6 h | A neutral deprotection method, useful for substrates that are sensitive to acidic conditions.[8] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature (to 40-50°C) or the addition of a small amount of extra catalyst can facilitate completion. Ensure that the starting material is of high purity and the solvent is anhydrous.
-
Side Reactions: The primary alkyl bromide in the substrate is generally stable under the mild acidic conditions used for THP deprotection. However, under strongly acidic conditions or prolonged reaction times at elevated temperatures, there is a small possibility of side reactions.
-
Intermolecular Etherification: The product, 6-bromohexan-1-ol, could potentially undergo self-condensation to form a bis(6-bromohexyl) ether. This is more likely at higher concentrations and temperatures. Using dilute conditions and maintaining a moderate temperature can minimize this side product.
-
Reaction with Solvent: If using an alcohol as a solvent (e.g., methanol), it will act as the nucleophile to quench the oxocarbenium ion. This is the intended pathway and does not affect the desired product.
-
-
Purification Challenges: The byproducts of the THP deprotection are generally volatile or water-soluble, making them easy to remove during work-up and purification. If purification by column chromatography is challenging, consider distillation under reduced pressure for larger-scale reactions.
Conclusion
The deprotection of this compound to yield 6-bromohexan-1-ol is a straightforward and high-yielding transformation that is crucial for the utilization of this bifunctional building block in organic synthesis. The acid-catalyzed protocol detailed herein is reliable and can be adapted with alternative reagents to suit various substrate sensitivities. Careful monitoring and control of reaction conditions will ensure a successful deprotection, providing access to a key synthetic intermediate for a wide range of applications in research and development.
References
- 1. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 2. THP Deprotection - Pyridinium para-Toluenesulfonic Acid [commonorganicchemistry.com]
- 3. 6-Bromo-1-hexanol | C6H13BrO | CID 77970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. THP Deprotection Mechanism - p-Toluenesulfonic Acid (p-TsOH) [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. THP Deprotection - TFA [commonorganicchemistry.com]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Versatile Chemistry of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran in Nucleophilic Reactions
Introduction: A Bifunctional Building Block for Modern Synthesis
In the landscape of organic synthesis and drug development, the strategic introduction of functional groups is paramount. 2-(6-Bromohexyloxy)tetrahydro-2H-pyran stands out as a highly valuable and versatile bifunctional building block. Its structure is elegantly simple yet functionally rich, featuring a primary alkyl bromide—an excellent electrophile for nucleophilic substitution—and a tetrahydropyranyl (THP) ether, one of the most common and robust protecting groups for alcohols.[1][2] This duality allows for the sequential introduction of molecular complexity, making it an indispensable tool for constructing linkers, spacers, and complex target molecules.
Notably, this reagent has found significant application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins within cells.[3] The hexyl chain provides a flexible spacer, while the terminal bromide allows for facile conjugation to a target-binding ligand or an E3 ligase ligand. Subsequent deprotection of the THP ether unmasks a hydroxyl group for further functionalization.
This guide provides a detailed exploration of the reaction of this compound with various nucleophiles, covering the underlying mechanisms, providing field-proven experimental protocols, and outlining the subsequent deprotection of the THP group to complete the synthetic sequence.
Part 1: Nucleophilic Substitution at the C-Br Bond
The primary alkyl bromide in this compound is highly susceptible to nucleophilic attack. The reaction proceeds reliably via a bimolecular nucleophilic substitution (SN2) mechanism.[4]
The SN2 Reaction Mechanism
In the SN2 mechanism, the incoming nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide leaving group in a single, concerted step. This process results in an inversion of stereochemistry at the carbon center, although in this case, the carbon is achiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4]
Caption: General SN2 mechanism for nucleophilic substitution.
Experimental Protocols: Reaction with Common Nucleophiles
The following protocols are designed as robust starting points for researchers. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Protocol 1: N-Alkylation with Amines
This protocol describes the formation of a secondary or tertiary amine by reacting the alkyl bromide with a primary or secondary amine, respectively.
Rationale: The reaction is typically performed in a polar aprotic solvent like DMF or Acetonitrile to dissolve the reagents and facilitate the SN2 reaction. An inorganic base, such as potassium carbonate (K₂CO₃), is used as a scavenger for the hydrobromic acid (HBr) that is formed, preventing the protonation and deactivation of the amine nucleophile.
Step-by-Step Protocol:
-
To a solution of the primary or secondary amine (1.2 equivalents) in anhydrous dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in DMF dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Nucleophile Class | Solvent | Base | Temperature (°C) | Typical Yield |
| Primary Amines | DMF, CH₃CN | K₂CO₃, Et₃N | 60 - 80 | 75-90% |
| Secondary Amines | DMF, CH₃CN | K₂CO₃, Et₃N | 60 - 80 | 80-95% |
| Anilines | DMF, DMSO | K₂CO₃, Cs₂CO₃ | 80 - 100 | 60-85% |
Protocol 2: Synthesis of Alkyl Azides with Sodium Azide
This protocol details the highly efficient synthesis of an alkyl azide, a versatile intermediate for further transformations like 'click' chemistry or reduction to a primary amine.
Rationale: Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions with primary alkyl halides. The reaction is typically fast and clean in polar aprotic solvents.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF (0.5 M) in a round-bottom flask.
-
Add sodium azide (NaN₃, 1.5 equivalents) to the solution.
-
Heat the mixture to 60 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the azide product, which is often pure enough for the next step.
Protocol 3: O-Alkylation with Carboxylates
This protocol describes the formation of an ester linkage via the reaction with a carboxylate salt.
Rationale: The carboxylate anion acts as an oxygen nucleophile. Cesium carboxylates are often used due to their higher solubility and the "cesium effect," which can accelerate SN2 reactions. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed if using less soluble salts like sodium or potassium carboxylates.
Step-by-Step Protocol:
-
To a solution of the carboxylic acid (1.1 equivalents) in a suitable solvent like DMF or acetonitrile (0.4 M), add cesium carbonate (Cs₂CO₃, 0.6 equivalents) or another suitable base to form the carboxylate in situ.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 70 °C and monitor by TLC.
-
Once the reaction is complete (typically 6-18 hours), cool to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Caption: Reaction pathways with various nucleophiles.
Part 2: Deprotection of the Tetrahydropyranyl (THP) Ether
Following the successful nucleophilic substitution, the final step is often the removal of the THP protecting group to liberate the primary alcohol. The THP ether is an acetal, which is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[2][5]
Mechanism of Acid-Catalyzed Deprotection
The deprotection proceeds via acid-catalyzed hydrolysis of the acetal.[5] The process begins with protonation of the pyran oxygen, followed by cleavage of the C-O bond to release the alcohol and form a resonance-stabilized oxocarbenium ion. This cation is then quenched by water or an alcohol solvent to ultimately yield the deprotected alcohol and 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal form).[2][5]
Caption: Mechanism of acid-catalyzed THP ether deprotection.
Protocol 4: Standard Acidic Deprotection
This protocol is a general and highly effective method for THP deprotection.
Rationale: An acidic catalyst like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) is used in a protic solvent like methanol or ethanol. The alcohol solvent acts as a nucleophile to trap the intermediate oxocarbenium ion, driving the reaction to completion.
Step-by-Step Protocol:
-
Dissolve the THP-protected compound (1.0 equivalent) in methanol or ethanol (0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equivalents) or PPTS.
-
Stir the reaction at room temperature. Monitor progress by TLC (the product alcohol will have a lower Rf value than the starting material).
-
Once the reaction is complete (typically 1-3 hours), quench the acid by adding a few drops of triethylamine or a small amount of solid sodium bicarbonate.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography if necessary.
| Catalytic System | Solvent | Temperature (°C) | Notes |
| p-TsOH, PPTS | MeOH, EtOH | 25 (RT) | Most common and efficient method. |
| Acetic Acid / THF / H₂O | THF | 25 - 40 | Useful for substrates with poor alcohol solubility. |
| LiCl / H₂O in DMSO | DMSO | 90 | A mild, non-acidic alternative for sensitive substrates.[6] |
| Bismuth Triflate (Bi(OTf)₃) | CH₃CN or solvent-free | 25 (RT) | Mild Lewis acid catalyst.[1] |
Part 3: Integrated Synthetic Workflow Example
The following diagram illustrates a complete two-step synthesis, combining a nucleophilic substitution with a subsequent deprotection to yield a bifunctional final product, 6-azidohexan-1-ol.
Caption: Two-step synthesis of 6-azidohexan-1-ol.
Conclusion
This compound is a powerful synthetic intermediate whose predictable and high-yielding reactivity makes it a staple in multi-step synthesis. By leveraging a simple SN2 reaction, a wide array of functional groups can be installed at the terminus of the hexyl chain. The subsequent mild acidic deprotection of the THP ether provides a free hydroxyl group, completing the transformation and yielding a valuable bifunctional molecule ready for further elaboration. The protocols and data presented herein offer a robust foundation for researchers and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.
References
Application Notes and Protocols: Leveraging 2-(6-Bromohexyloxy)tetrahydro-2H-pyran for PROTAC Linker Synthesis
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4]
While the ligands provide specificity, the linker is far from a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[5][6] The most commonly used linkers are composed of flexible alkyl chains or polyethylene glycol (PEG) units, which are synthetically accessible and allow for systematic tuning of length and physicochemical properties.[3][] However, the modular synthesis of a diverse library of PROTACs for optimization requires versatile and reliable chemical building blocks.
This guide provides a detailed exploration of 2-(6-bromohexyloxy)tetrahydro-2H-pyran , a valuable bifunctional building block for the synthesis of alkyl-based PROTAC linkers. We will delve into its strategic application, providing detailed, field-proven protocols and the scientific rationale behind each experimental step.
The Strategic Advantage of this compound
This compound is an exemplary tool for the modular construction of PROTACs. Its structure offers two distinct, orthogonally reactive sites:
-
A Terminal Alkyl Bromide: This functional group serves as a potent electrophile, enabling facile and efficient coupling to nucleophilic sites on a POI or E3 ligase ligand, such as amines or phenols, through well-established nucleophilic substitution reactions.
-
A Tetrahydropyranyl (THP) Protected Alcohol: The THP group is a robust protecting group for the hydroxyl moiety, stable to a wide range of reaction conditions including strongly basic media, organometallics, and hydrides.[8][9] This stability allows for the selective reaction of the alkyl bromide without interference from the alcohol. The THP group can then be readily removed under mild acidic conditions to reveal the hydroxyl group for subsequent conjugation to the second ligand.[10][11]
This orthogonal reactivity is the cornerstone of its utility, allowing for a controlled, stepwise assembly of the PROTAC molecule. This approach simplifies synthesis and purification, accelerating the creation of PROTAC libraries for structure-activity relationship (SAR) studies.
Caption: Modular PROTAC synthesis workflow.
Experimental Protocols and Methodologies
The following protocols provide step-by-step guidance for the key transformations involving this compound.
Protocol 1: Coupling via Nucleophilic Substitution
This procedure details the reaction of the alkyl bromide with a nucleophilic group (e.g., an amine or phenol) present on the first ligand. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
A. Alkylation of an Amine
Caption: Reaction scheme for amine alkylation.
Materials:
-
Amine-functionalized ligand (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine-functionalized ligand in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Substrates | Primary or secondary amine, this compound |
| Base | DIPEA |
| Solvent | DMF, Acetonitrile (ACN) can also be used |
| Temperature | 60-80 °C |
| Time | 12-24 hours |
| Workup | Extractive |
| Purification | Silica Gel Chromatography |
Expertise & Experience:
-
Why DIPEA? DIPEA is a non-nucleophilic hindered base. It effectively scavenges the HBr generated during the reaction without competing with the ligand's amine in reacting with the alkyl bromide.
-
Why DMF? DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the Sₙ2 reaction. Ensure it is anhydrous to prevent side reactions.
-
Monitoring the Reaction: Over-alkylation (dialkylation) of primary amines can occur. Using a slight excess of the amine or carefully controlling the stoichiometry can mitigate this. Monitoring by LC-MS is crucial to track the formation of the desired product and any byproducts.
Protocol 2: THP Deprotection
This step unmasks the terminal hydroxyl group, preparing the linker for the second coupling reaction. Mild acidic conditions are essential to preserve the integrity of other acid-sensitive functionalities within the molecule.
Caption: Reaction scheme for THP deprotection.
Materials:
-
THP-protected intermediate (1.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the THP-protected intermediate in ethanol.
-
Add a catalytic amount of PPTS to the solution.
-
Heat the mixture to 55 °C and stir. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting alcohol is often pure enough for the next step, but can be purified by column chromatography if necessary.
| Parameter | Condition |
| Substrate | THP-protected alcohol intermediate |
| Acid Catalyst | PPTS, Acetic Acid/THF/H₂O (4:2:1)[11] |
| Solvent | Ethanol, Methanol, or THF/Water |
| Temperature | Room Temperature to 55 °C |
| Time | 2-6 hours |
| Workup | Neutralizing wash |
| Purification | Optional Silica Gel Chromatography |
Trustworthiness & Causality:
-
Why PPTS? PPTS is a mild and selective acid catalyst.[10] Its controlled acidity is sufficient to catalyze the hydrolysis of the acetal (the THP ether) while minimizing the risk of cleaving other acid-labile groups that may be present in the PROTAC precursor.[9]
-
Alternative Conditions: A mixture of acetic acid, THF, and water (e.g., in a 4:2:1 ratio) at 45 °C is another common method for THP deprotection.[11] For highly robust substrates, stronger acids like HCl or p-toluenesulfonic acid (TsOH) can be used, but require careful evaluation of substrate stability.[10]
Protocol 3: Final Coupling via Amide Bond Formation
This protocol describes the conjugation of the linker-alcohol intermediate to a second ligand bearing a carboxylic acid, a common final step in PROTAC synthesis.
Materials:
-
Alcohol-terminated intermediate (1.0 eq)
-
Carboxylic acid-functionalized ligand (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand, HATU, and DIPEA in anhydrous DMF. Stir for 15-20 minutes at room temperature. This pre-activation step forms the active ester.
-
In a separate flask, dissolve the alcohol-terminated intermediate in a minimal amount of anhydrous DMF.
-
Add the solution of the alcohol-terminated intermediate to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC or flash column chromatography.
| Parameter | Condition |
| Substrates | Alcohol-terminated intermediate, Carboxylic acid-functionalized ligand |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Time | 4-12 hours |
| Workup | Extractive |
| Purification | Preparative HPLC or Silica Gel Chromatography |
Authoritative Grounding:
-
Coupling Reagents: Amide bond formation is a cornerstone of modern organic synthesis. Reagents like HATU are highly efficient and suppress epimerization at adjacent chiral centers. The choice of coupling reagent is often dictated by the specific substrates and the need to maximize yield while maintaining stereochemical integrity.
Conclusion
This compound is a powerful and versatile building block for the synthesis of PROTACs. Its orthogonal reactive handles enable a modular and controlled synthetic strategy, allowing researchers to efficiently generate libraries of degraders with varying linker lengths and compositions. The protocols outlined in this guide provide a robust framework for the successful application of this reagent, empowering scientists in the development of next-generation protein degraders. The careful selection of reagents and reaction conditions, grounded in a firm understanding of their chemical principles, is paramount to achieving success in this exciting field of drug discovery.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
The Versatile Role of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran in Medicinal Chemistry: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the applications of 2-(6-bromohexyloxy)tetrahydro-2H-pyran in the field of medicinal chemistry. This bifunctional reagent has emerged as a valuable tool, primarily in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible and versatile linker.[1][2][3] Beyond its prominent role in targeted protein degradation, its utility as a protected alkylating agent offers broader applications in the synthesis of diverse bioactive molecules. This document details the causality behind its experimental utility, provides validated, step-by-step protocols for its key applications, and presents data in a clear, comparative format for researchers, scientists, and drug development professionals.
Introduction: Unpacking the Molecular Utility of this compound
This compound is a chemical reagent distinguished by its bifunctional nature. At one end of its six-carbon aliphatic chain lies a bromine atom, a good leaving group for nucleophilic substitution reactions. At the other end, a hydroxyl group is masked as a tetrahydropyranyl (THP) ether. This strategic design underpins its significance in multi-step organic synthesis, particularly within medicinal chemistry.
The six-carbon chain offers an optimal length and flexibility for bridging two molecular entities, a critical consideration in the design of PROTACs where spatial orientation is key for inducing the formation of a productive ternary complex.[4] The THP protecting group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive, yet it can be readily removed under acidic conditions to liberate the hydroxyl group for subsequent reactions. This orthogonality is a cornerstone of modern synthetic strategy.
Key Molecular Features and Their Strategic Implications:
| Feature | Chemical Moiety | Significance in Medicinal Chemistry |
| Reactive Handle | Terminal Bromine | Enables covalent attachment to nucleophilic functional groups (e.g., phenols, amines, thiols) on target ligands or E3 ligase ligands through SN2 reactions. |
| Linker Backbone | Hexyloxy Chain | Provides a flexible, lipophilic spacer of a defined length, crucial for optimizing the distance and orientation between two recognition elements in bifunctional molecules like PROTACs. |
| Protecting Group | Tetrahydropyranyl (THP) Ether | Protects a terminal hydroxyl group, preventing its interference in preceding synthetic steps. Its facile removal under acidic conditions allows for late-stage functionalization or conjugation. |
Core Application: A Versatile Linker in PROTAC Synthesis
The most prominent application of this compound is as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).
The synthesis of a PROTAC using this linker typically follows a sequential, two-step nucleophilic substitution strategy. The order of addition can be varied depending on the specific functionalities of the POI ligand and the E3 ligase ligand.
Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis.
Protocol 2.1: Synthesis of a PROTAC Targeting a Kinase (Illustrative Example)
This protocol describes a representative synthesis where a kinase inhibitor bearing a phenolic hydroxyl group is first coupled to the linker, followed by deprotection and conjugation to an E3 ligase ligand.
Part A: Coupling of the Linker to the Kinase Inhibitor
-
Materials:
-
Kinase Inhibitor with a phenolic -OH (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the kinase inhibitor (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).
-
Stir the suspension at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the THP-protected intermediate.
-
Part B: Deprotection of the THP Group
-
Materials:
-
THP-protected intermediate from Part A (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.2 eq)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the THP-protected intermediate (1.0 eq) in methanol.
-
Add p-TSA·H₂O (0.2 eq) and stir the reaction at room temperature. Monitor the deprotection by TLC or LC-MS (typically complete within 1-4 hours).
-
Once the reaction is complete, quench by adding saturated NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol intermediate, which is often used in the next step without further purification.
-
Part C: Mesylation of the Terminal Alcohol
-
Materials:
-
Deprotected alcohol intermediate from Part B (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.5 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used immediately in the next step.
-
Part D: Coupling with the E3 Ligase Ligand
-
Materials:
-
Crude mesylate from Part C (1.0 eq)
-
E3 Ligase Ligand (e.g., a derivative of Thalidomide or VHL ligand with a nucleophilic handle) (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of the E3 ligase ligand (1.1 eq) in anhydrous DMF, add Cs₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the crude mesylate (1.0 eq) in a small amount of anhydrous DMF.
-
Heat the reaction to 70 °C and stir overnight. Monitor the formation of the final PROTAC by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the product of high purity.
-
Broader Applications: A Versatile Alkylating Agent
Beyond its role in PROTACs, this compound serves as a valuable reagent for introducing a protected six-carbon chain onto various nucleophilic scaffolds. This is particularly useful in the synthesis of selective androgen receptor modulators (SARMs) and other bioactive molecules where modulation of physicochemical properties through the addition of an alkyl ether chain is desired.
Protocol 3.1: O-Alkylation of a Phenolic Precursor for SARM Synthesis
This protocol details the O-alkylation of a phenolic core, a common step in the synthesis of certain classes of SARMs.[5]
-
Materials:
-
Phenolic SARM precursor (e.g., a substituted 4-cyanophenol derivative) (1.0 eq)
-
This compound (1.3 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (ACN), anhydrous
-
-
Procedure:
-
Combine the phenolic SARM precursor (1.0 eq), this compound (1.3 eq), and anhydrous K₂CO₃ (3.0 eq) in anhydrous acetonitrile.
-
Heat the mixture to reflux (approximately 82 °C) and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction for the disappearance of the starting phenol by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the O-alkylated, THP-protected SARM intermediate.
-
The THP group can be removed as described in Protocol 2.1, Part B, to yield the terminal alcohol, which can be further functionalized if required.
-
Logical Relationship in Synthetic Strategy
Caption: Synthetic utility as a protected alkylating agent.
Conclusion and Future Perspectives
This compound is a testament to the power of rational molecular design in facilitating complex chemical syntheses. Its primary role as a linker in the rapidly expanding field of targeted protein degradation is well-established, offering a balance of flexibility and reactivity that is crucial for the development of effective PROTACs. The straightforward and robust protocols for its incorporation and subsequent deprotection make it an accessible tool for medicinal chemists.
Furthermore, its application as a protected alkylating agent for the synthesis of other classes of bioactive molecules, such as SARMs, highlights its versatility. As the demand for novel therapeutics with fine-tuned pharmacological profiles continues to grow, the strategic use of bifunctional reagents like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.
References
- 1. Design and synthesis of an array of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tressless.com [tressless.com]
- 3. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 5. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Deprotection of Ether-Linked Alkanols using 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran as a bifunctional linker in organic synthesis. The tetrahydropyranyl (THP) group is a robust and widely used protecting group for hydroxyl functionalities, prized for its stability in non-acidic environments, including exposure to strong bases, organometallics, and hydrides.[1][2] The subject molecule leverages this stability, offering a terminal alkyl bromide for nucleophilic substitution while the distal hydroxyl group remains masked. This guide details a two-part synthetic sequence: first, the formation of a new ether linkage via a Williamson ether synthesis, and second, the subsequent acid-catalyzed deprotection of the THP group to reveal the terminal primary alcohol. The causality behind experimental choices, detailed step-by-step protocols, and characterization data are provided for researchers in drug development and chemical synthesis.
Part 1: Williamson Ether Synthesis with a THP-Protected Bromoalkane
Principle & Mechanistic Insight
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this application, the hydroxyl group of a substrate (e.g., a phenol or alcohol) is first deprotonated by a strong base to form a highly nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon atom attached to the bromine in this compound, displacing the bromide leaving group and forming a new C-O bond.
Causality of Reagent Selection:
-
Base: Sodium hydride (NaH) is an excellent choice for deprotonating alcohols and phenols. It is a strong, non-nucleophilic base, and the reaction byproduct is hydrogen gas, which is easily removed from the reaction mixture, driving the equilibrium towards the formation of the alkoxide.
-
Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal. These solvents can solvate the sodium cation of the alkoxide but do not possess acidic protons that could quench the nucleophile. This enhances the nucleophilicity of the alkoxide, accelerating the SN2 reaction.
-
THP Group Stability: The THP ether is an acetal, which is stable under the strongly basic conditions of the Williamson synthesis, ensuring that only the alkyl bromide terminus reacts.[1][3]
Experimental Protocol 1: Synthesis of 2-(6-(Phenoxy)hexyloxy)tetrahydro-2H-pyran
This protocol describes the reaction of phenol with this compound.
Materials:
-
Phenol
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
To a flame-dried, two-neck round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add phenol (1.0 equiv).
-
Dissolve the phenol in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the sodium phenoxide will form.
-
Add a solution of this compound (1.1 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Heat to a gentle reflux (approx. 65 °C) and stir overnight.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting bromide is consumed.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Characterization of Intermediate: 2-(6-(Phenoxy)hexyloxy)tetrahydro-2H-pyran
-
¹H NMR: Expect to see the characteristic signals for the THP group, including a broad multiplet around 4.5-4.6 ppm for the anomeric proton (O-CH-O). Aromatic protons from the phenol will appear around 6.8-7.3 ppm. New signals corresponding to the -O-CH₂- linkage will be present around 3.9-4.0 ppm.
-
¹³C NMR: The anomeric carbon of the THP group will appear around 98-99 ppm. Aromatic carbons and the aliphatic carbons of the hexyl chain will also be present.
-
IR Spectroscopy: The absence of a broad O-H stretch from phenol (around 3200-3500 cm⁻¹) is indicative of a successful reaction. The presence of strong C-O ether stretches around 1000-1200 cm⁻¹ will be prominent.
Part 2: Acid-Catalyzed Deprotection of the THP Ether
Principle & Mechanistic Insight
The THP group is readily removed under mild acidic conditions via hydrolysis of the acetal.[4][5] The mechanism involves the protonation of one of the ether oxygens of the THP ring, followed by cleavage of the C-O bond to release the protected alcohol and form a resonance-stabilized oxocarbenium ion.[2][6] This cation is then trapped by a nucleophile (in this case, water or the alcohol solvent) to ultimately form 5-hydroxypentanal.
Causality of Reagent Selection:
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) is an ideal catalyst for this deprotection.[7] It is a mild organic acid salt that provides a controlled acidic environment (pH ~3), which is sufficient to cleave the THP ether without affecting other potentially acid-sensitive functional groups.[7][8]
-
Solvent: An alcohol solvent like ethanol (EtOH) is commonly used. It effectively dissolves the substrate and the catalyst, and can also act as a nucleophile to trap the oxocarbenium ion intermediate.
Experimental Protocol 2: Synthesis of 6-(Phenoxy)hexan-1-ol
Materials:
-
2-(6-(Phenoxy)hexyloxy)tetrahydro-2H-pyran (from Part 1)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes
Procedure:
-
Dissolve the THP-protected ether (1.0 equiv) in ethanol (approx. 0.2 M concentration) in a round-bottomed flask.
-
Add a catalytic amount of PPTS (0.1 equiv) to the solution.
-
Heat the mixture to 50-55 °C and stir.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography to yield the final alcohol.
Characterization of Final Product: 6-(Phenoxy)hexan-1-ol
-
¹H NMR: The complex signals for the THP group between 3.4-4.6 ppm will disappear. A new broad singlet corresponding to the hydroxyl proton (-OH) will appear, and the multiplet for the -CH₂-OH group will shift.
-
IR Spectroscopy: The most significant change will be the appearance of a broad O-H stretching band in the region of 3200-3500 cm⁻¹, confirming the presence of the free hydroxyl group.
Data & Workflow Summary
Table 1: Summary of Reaction Parameters
| Parameter | Part 1: Williamson Ether Synthesis | Part 2: THP Deprotection |
| Reaction Type | SN2 Nucleophilic Substitution | Acid-Catalyzed Hydrolysis |
| Key Reagents | Phenol, NaH, this compound | PPTS |
| Solvent | Anhydrous THF | Ethanol |
| Temperature | 0 °C to Reflux | 55 °C |
| Typical Time | 12-16 hours | 2-4 hours |
| Workup | Aqueous NH₄Cl quench | Aqueous NaHCO₃ wash |
| Typical Yield | 85-95% | >95% |
Experimental Workflow Diagram
Caption: Synthetic workflow for ether formation and subsequent deprotection.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Selective Cleavage of the Tetrahydropyranyl (THP) Ether from 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Introduction: The Strategic Role of the THP Group in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving the desired molecular architecture. The tetrahydropyranyl (THP) group stands as a cornerstone for the protection of hydroxyl functionalities. Its widespread adoption is attributed to its ease of introduction, the low cost of its parent reagent, 3,4-dihydro-2H-pyran (DHP), and its robust stability across a broad spectrum of non-acidic reaction conditions, including exposure to strong bases, organometallics, and hydrides.[1][2] The THP ether, an acetal by nature, is readily cleaved under mildly acidic conditions, regenerating the parent alcohol with high fidelity.[3][4]
This guide provides a comprehensive overview of the deprotection of THP ethers, with a specific focus on the substrate 2-(6-bromohexyloxy)tetrahydro-2H-pyran, a valuable bifunctional intermediate in synthetic chemistry.[5][6] We will delve into the underlying mechanism of acid-catalyzed cleavage and present detailed, field-proven protocols that offer researchers a range of options, from vigorous to exceptionally mild conditions, to suit the specific demands of their synthetic route.
The Mechanism of Acid-Catalyzed THP Ether Cleavage
The deprotection of a THP ether is a classic example of an acid-catalyzed acetal hydrolysis.[1][7] The process is initiated by the protonation of the endocyclic oxygen atom of the THP ring, which significantly enhances the leaving group ability of the alcohol. Subsequent cleavage of the C-O bond results in the formation of the desired alcohol and a resonance-stabilized oxocarbenium ion. This cation is then quenched by a nucleophile, typically water or an alcohol solvent, to ultimately yield 5-hydroxypentanal or its corresponding acetal.[1]
Figure 1: Mechanism of Acid-Catalyzed THP Ether Deprotection.
Comparative Analysis of Deprotection Protocols
The choice of an appropriate deprotection protocol is dictated by the overall acid sensitivity of the substrate. The presence of other acid-labile functional groups necessitates the use of milder conditions to ensure selective cleavage of the THP ether. Below is a comparative summary of common catalytic systems.
| Catalyst System | Typical Solvent(s) | Temperature | Reaction Time | Yields | Key Advantages & Considerations |
| p-Toluenesulfonic Acid (TsOH) | Methanol, Ethanol | Room Temp. | 1-16 h | Good to Excellent | Cost-effective and efficient. Can be too harsh for some sensitive substrates.[4][8] |
| Pyridinium p-Toluenesulfonate (PPTS) | Ethanol, Methanol, CH₂Cl₂ | Room Temp. - 60°C | 1-12 h | Good to Excellent | A milder, less acidic alternative to TsOH, ideal for acid-sensitive molecules.[4][9] |
| Acetic Acid (AcOH) / THF / H₂O | THF, H₂O | Room Temp. | 2-24 h | Good | A very mild and widely used system. Requires careful neutralization during work-up.[1] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temp. | 0.5-2 h | Good to Excellent | Highly effective at low concentrations, but can be too strong for many substrates.[3][10] |
| Solid-Supported Acids (e.g., Amberlyst-15) | Methanol | Room Temp. | 1-4 h | High | Simplifies work-up; the catalyst is removed by simple filtration. Reusable.[1] |
Experimental Protocols
The following protocols have been optimized for the deprotection of this compound to yield 6-bromohexan-1-ol.
Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This method is highly recommended for substrates containing other acid-sensitive functionalities due to the buffered acidity of PPTS.[9]
Materials:
-
This compound (1.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 eq)[4]
-
Ethanol (or Methanol), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the THP-protected alcohol (1.0 eq) in ethanol (approx. 0.1-0.2 M solution).
-
Add PPTS (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. For less reactive substrates, the temperature can be elevated to 40-50 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-8 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 6-bromohexan-1-ol.
-
If necessary, purify the product by silica gel column chromatography.
Protocol 2: Efficient Deprotection using p-Toluenesulfonic Acid (TsOH)
This protocol is a robust and generally faster method suitable for substrates that can tolerate moderately acidic conditions.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq)[8]
-
Methanol, reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected alcohol (1.0 eq) in methanol (approx. 0.1-0.2 M solution).
-
Add a catalytic amount of TsOH·H₂O (0.1 eq).
-
Stir the solution at room temperature. The reaction is typically complete within 1-5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel as needed.
Protocol 3: Heterogeneous Catalysis using Amberlyst-15
The use of a solid-supported acid catalyst greatly simplifies the work-up, as the catalyst is removed by simple filtration.[1] This method is also environmentally friendly as the resin can be regenerated and reused.
Materials:
-
This compound (1.0 eq)
-
Amberlyst-15 ion-exchange resin
-
Methanol, reagent grade
Procedure:
-
To a solution of the THP-protected alcohol (1.0 eq) in methanol (approx. 0.2 M), add Amberlyst-15 resin (typically 10-20% by weight of the substrate).
-
Stir the resulting suspension at room temperature.
-
Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of methanol and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-bromohexan-1-ol. The product is often of high purity, but can be further purified by column chromatography if required.
General Experimental Workflow
The workflow for THP ether deprotection is a straightforward and robust process, adaptable to various scales of synthesis.
Figure 2: General Experimental Workflow for THP Deprotection.
Conclusion and Best Practices
The cleavage of the THP ether from this compound is a reliable transformation that can be accomplished using a variety of acid catalysts. The choice of catalyst should be guided by the stability of other functional groups within the molecule. For sensitive substrates, PPTS or heterogeneous catalysts like Amberlyst-15 offer a superior level of control and selectivity. As with all chemical transformations, careful monitoring by TLC is crucial to determine the point of complete conversion and to avoid potential side reactions. The protocols detailed herein provide a solid foundation for researchers to confidently and efficiently perform this key deprotection step in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. This compound | 53963-10-3 [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. THP Deprotection - para-Toluenesulfonic Acid (p-TsOH) [commonorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. THP Deprotection - TFA [commonorganicchemistry.com]
The Strategic Application of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran in Bifunctional Molecule Synthesis: A Technical Guide for Researchers
Introduction: The Critical Role of Linkers in Bifunctional Molecules
The advent of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1][2] These molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties.[3] The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the efficacy of the bifunctional molecule. It plays a crucial role in orienting the POI and the E3 ligase to facilitate the formation of a productive ternary complex, which is a prerequisite for ubiquitination and subsequent proteasomal degradation of the POI.[4]
This technical guide focuses on the application of 2-(6-bromohexyloxy)tetrahydro-2H-pyran as a versatile and strategically valuable linker in the synthesis of bifunctional molecules. We will delve into its chemical properties, provide detailed protocols for its synthesis and incorporation into a model bifunctional molecule, and discuss its advantages in the context of drug discovery and development.
Understanding this compound: A Linker with Dual Functionality
This compound is a bifunctional linker that incorporates a six-carbon alkyl chain, providing optimal spacing for many protein-protein interactions, and a tetrahydropyran (THP) protected hydroxyl group. This dual functionality offers significant advantages in a multi-step synthesis of complex molecules like PROTACs.
The alkyl bromide moiety serves as a reactive handle for covalent attachment to a nucleophilic site on either the POI ligand or the E3 ligase ligand, typically through a nucleophilic substitution reaction. The six-carbon chain offers a balance of flexibility and defined length, which is often crucial for achieving the correct geometry for ternary complex formation.
The THP ether acts as a protecting group for a terminal hydroxyl group. This is particularly useful when the final bifunctional molecule requires a free hydroxyl group for activity or for further modification, but this hydroxyl group is incompatible with the reaction conditions used in the preceding synthetic steps. The THP group is stable to a wide range of reaction conditions, including basic and organometallic reagents, yet can be readily removed under mild acidic conditions.[5] This orthogonality allows for selective deprotection in the final stages of a synthesis, preserving other sensitive functional groups within the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 53963-10-3 |
| Molecular Formula | C₁₁H₂₁BrO₂ |
| Molecular Weight | 265.19 g/mol |
| Boiling Point | 125 °C at 0.1 mmHg |
| Density | 1.209 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.478 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the linker from commercially available starting materials. The reaction involves the protection of the hydroxyl group of 6-bromohexan-1-ol as a THP ether.
Reaction Scheme:
Synthesis of the Linker
Materials:
-
6-bromohexan-1-ol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 6-bromohexan-1-ol (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Characterization Data:
-
¹H NMR (CDCl₃): δ 4.57 (t, J = 3.6 Hz, 1H), 3.87-3.82 (m, 1H), 3.75-3.70 (m, 1H), 3.52-3.47 (m, 1H), 3.41-3.36 (m, 3H), 1.88-1.80 (m, 2H), 1.74-1.68 (m, 2H), 1.60-1.40 (m, 6H).
-
¹³C NMR (CDCl₃): δ 98.8, 67.5, 62.3, 33.9, 32.7, 30.7, 29.5, 28.0, 25.4, 25.3, 19.6.
-
Mass Spectrometry (ESI): m/z calculated for C₁₁H₂₁BrO₂ [M+H]⁺: 265.07; found: 265.07.
Protocol 2: Incorporation of the Linker into a Bifunctional Molecule (Illustrative Example)
This protocol provides a general method for the alkylation of a phenolic hydroxyl group on a molecule of interest (e.g., a POI ligand) with this compound.
Reaction Scheme:
Incorporation of the Linker
Materials:
-
POI ligand with a phenolic hydroxyl group (POI-OH)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the POI-OH (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and this compound (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired THP-protected intermediate.
Protocol 3: Deprotection of the THP Group
This protocol describes the final step of removing the THP protecting group to reveal the free hydroxyl group in the bifunctional molecule.
Reaction Scheme:
Final Deprotection Step
Materials:
-
THP-protected bifunctional molecule
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the THP-protected bifunctional molecule (1.0 eq) in methanol.
-
Add p-toluenesulfonic acid monohydrate (0.2 eq) to the solution.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by preparative HPLC to obtain the desired bifunctional molecule.[5]
Case Study: Application in PROTAC Development
Workflow for PROTAC Synthesis and Evaluation:
PROTAC Synthesis and Evaluation Workflow
The biological evaluation of such a PROTAC would involve determining its ability to induce the degradation of the target protein. This is typically quantified by measuring the DC₅₀ (the concentration of the PROTAC that causes 50% degradation of the target protein) and the Dₘₐₓ (the maximum degradation percentage) using techniques like Western blotting or in-cell target engagement assays. The cytotoxic effects of the PROTAC on cancer cell lines would also be assessed to determine its therapeutic potential.
Table 2: Representative Biological Data for a Hypothetical PROTAC with a C6 Alkyl Linker
| Assay | Parameter | Value |
| Protein Degradation | DC₅₀ | 10-100 nM |
| Dₘₐₓ | >90% | |
| Cell Viability | IC₅₀ (Cancer Cell Line) | <1 µM |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile linker for the synthesis of complex bifunctional molecules. Its defined length, coupled with the orthogonality of the THP protecting group, provides medicinal chemists with a powerful tool for the rational design of potent and selective protein degraders. The detailed protocols provided in this guide offer a practical framework for researchers to synthesize and incorporate this linker into their drug discovery programs. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will undoubtedly play a pivotal role in the development of next-generation therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
Application Notes & Protocols for 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the use of 2-(6-bromohexyloxy)tetrahydro-2H-pyran, a versatile bifunctional reagent in organic synthesis. We delve into its core utility as a hydroxyl-protected alkylating agent, detailing its physicochemical properties, the mechanistic principles of its application, and step-by-step protocols for its use in alkylation reactions and subsequent deprotection. This guide is intended to equip researchers, particularly in the field of drug development, with the necessary knowledge to effectively incorporate this building block into their synthetic strategies, leveraging its capacity to introduce a six-carbon chain with a terminal alcohol functionality.
Introduction: A Bifunctional Building Block
This compound is a valuable intermediate in organic synthesis, characterized by two key functional groups: a terminal bromine atom and a tetrahydropyranyl (THP) ether. This unique structure allows for a two-stage reactivity profile:
-
Alkylation: The bromoalkane moiety serves as an electrophile, enabling the introduction of a six-carbon chain onto various nucleophiles through substitution reactions.
-
Protected Hydroxyl Group: The THP ether acts as a robust protecting group for the terminal hydroxyl functionality. This group is stable under a wide range of non-acidic conditions, including exposure to organometallic reagents, hydrides, and basic conditions, thus preventing undesired side reactions.[1][2]
The THP group can be readily removed under mild acidic conditions to unveil the primary alcohol, making this compound an excellent choice for multi-step syntheses where a terminal alcohol is required in the final product or at a later synthetic stage. Its applications include the synthesis of complex molecules such as sphingoid bases with potential cytotoxic activity against cancer cells and as a linker in Proteolysis Targeting Chimeras (PROTACs).[3][4]
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is crucial for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 53963-10-3 | |
| Molecular Formula | C₁₁H₂₁BrO₂ | [4] |
| Molecular Weight | 265.19 g/mol | [4] |
| Boiling Point | 125 °C at 0.1 mmHg | [3] |
| Density | 1.209 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.478 | [3] |
| Storage | 2-8°C | |
| Safety | Combustible liquid. Handle with appropriate personal protective equipment (PPE), including eye shields and gloves. |
The Chemistry of Application: Mechanism & Rationale
The utility of this compound is rooted in the principles of nucleophilic substitution and acid-catalyzed acetal hydrolysis.
Alkylation via Nucleophilic Substitution
The primary application of this reagent is in alkylation reactions, where a nucleophile displaces the bromide ion. The general workflow is depicted below:
Caption: General workflow for alkylation.
The choice of solvent and base (if required to generate the nucleophile) is critical and depends on the nature of the nucleophile. Common nucleophiles include carbanions, alkoxides, and amines.
Deprotection: Unveiling the Hydroxyl Group
The THP group is an acetal and its removal is achieved through acid-catalyzed hydrolysis.[5][6] The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol.[5][6]
Caption: Mechanism of THP deprotection.
A variety of acidic catalysts can be employed, with the choice depending on the substrate's sensitivity to acid.[6] Common catalysts include p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), and Lewis acids.[5]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired outcome.
Protocol 1: General Procedure for Alkylation of a Phenol
This protocol describes the O-alkylation of a generic phenol using this compound.
Materials:
-
Phenolic substrate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for THP Deprotection
This protocol outlines the removal of the THP protecting group to yield the free alcohol.
Materials:
-
THP-protected substrate
-
p-Toluenesulfonic acid (TsOH) monohydrate or Pyridinium p-toluenesulfonate (PPTS)
-
Methanol or Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected substrate (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of TsOH monohydrate (0.1 eq) or PPTS (0.2 eq).[5]
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Applications in Drug Discovery
The unique properties of this compound make it a valuable tool in drug discovery and development.
-
Synthesis of Bioactive Molecules: It has been used as an intermediate in the synthesis of (4E, 11Z)-Sphingadienine-C18-1-phosphate, a sphingoid base from sea cucumbers that may exhibit cytotoxic activity against human colon cancer cells.[3]
-
PROTAC Linkers: This compound is also utilized as a PROTAC linker, which connects a ligand for an E3 ubiquitin ligase and a ligand for a target protein in these heterobifunctional molecules that induce targeted protein degradation.[4]
-
Building Block for Complex Syntheses: It serves as a reactant in the synthesis of other key intermediates like diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate and 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol.[3]
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a hydroxyl-protected six-carbon chain in organic synthesis. Its stability under a range of conditions, coupled with the facile deprotection of the THP ether, makes it an invaluable building block for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug development. The protocols and mechanistic insights provided in this guide are intended to facilitate its successful application in the laboratory.
References
Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of a Bifunctional Linker
2-(6-Bromohexyloxy)tetrahydro-2H-pyran is a versatile bifunctional molecule widely employed in advanced organic synthesis. Its structure incorporates two key functionalities: a terminal alkyl bromide, which serves as an effective electrophile for alkylation reactions, and a tetrahydropyranyl (THP) ether, a robust and popular protecting group for alcohols.[1][2] This dual-functionality makes it an invaluable reagent, particularly as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[3] Furthermore, it serves as a key intermediate in the synthesis of complex natural products and pharmaceutical agents where a protected C6 chain is required.[4]
This guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound, focusing on practical considerations for process optimization, safety, and scalability. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic process from benchtop to multi-gram production.
Synthesis Overview and Mechanistic Insights
The most direct and scalable route to this compound involves the protection of the hydroxyl group of 6-bromohexan-1-ol using 3,4-dihydro-2H-pyran (DHP). This reaction is an acid-catalyzed addition of an alcohol to the vinyl ether moiety of DHP, forming a stable acetal known as a THP ether.[5][6]
Reaction Mechanism: Acid-Catalyzed Tetrahydropyranylation
The formation of the THP ether proceeds via a well-established, multi-step mechanism:[7][8]
-
Catalyst Activation: The acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) protonates the most electron-rich carbon of the DHP double bond.
-
Carbocation Formation: This protonation generates a resonance-stabilized oxocarbenium ion intermediate, which is a potent electrophile.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 6-bromohexan-1-ol attacks the electrophilic carbon of the oxocarbenium ion, forming a new carbon-oxygen bond.
-
Deprotonation: A weak base (such as the tosylate anion or another molecule of the alcohol) removes the proton from the newly formed oxonium ion, regenerating the acid catalyst and yielding the final THP ether product.
Caption: Figure 1: Mechanism of THP Ether Formation
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a target scale of approximately 200-250 g of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[9][10]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |
| 6-Bromohexan-1-ol | C₆H₁₃BrO | 181.07 | 150.0 g | 0.828 | 1.0 |
| 3,4-Dihydro-2H-pyran (DHP) | C₅H₈O | 84.12 | 83.6 g (92.9 mL) | 0.994 | 1.2 |
| Pyridinium p-toluenesulfonate (PPTS) | C₁₂H₁₃NO₃S | 251.30 | 6.25 g | 0.025 | 0.03 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 1.5 L | - | - |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | - | 500 mL | - | - |
| Brine (Saturated NaCl aq.) | NaCl | - | 500 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~50 g | - | - |
Rationale for Reagent Choices:
-
PPTS as Catalyst: PPTS is a mild, non-hygroscopic crystalline solid that provides a controlled source of acid. It is preferred over stronger acids like p-TsOH for large-scale reactions to minimize potential side reactions, such as polymerization of DHP or acid-catalyzed degradation of the product.[7]
-
DCM as Solvent: Anhydrous dichloromethane is an excellent solvent for this reaction due to its inertness, ability to dissolve the reactants, and low boiling point, which facilitates easy removal during work-up.
-
Excess DHP: A slight excess of DHP (1.2 equivalents) is used to ensure the complete conversion of the starting alcohol, which can be more difficult to separate from the product than excess DHP.
Experimental Procedure
-
Reactor Setup: Assemble a 3 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried and cooled under a nitrogen atmosphere.
-
Initial Charging: Charge the flask with 6-bromohexan-1-ol (150.0 g, 0.828 mol) and anhydrous dichloromethane (1.0 L). Begin stirring to ensure complete dissolution.
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (6.25 g, 0.025 mol) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is critical during the addition of DHP to control the reaction exotherm.[11]
-
DHP Addition: Charge the dropping funnel with 3,4-dihydro-2H-pyran (92.9 mL, 0.994 mol) and add it dropwise to the reaction mixture over 2-3 hours. The internal temperature should be carefully monitored and maintained below 5 °C. A significant exotherm is expected.[11]
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The starting alcohol should have a lower Rf than the less polar THP-protected product. The reaction is complete when the starting alcohol spot is no longer visible.
-
Quenching: Once the reaction is complete, pour the mixture into a 2 L separatory funnel. Quench the reaction by washing with 500 mL of saturated aqueous sodium bicarbonate solution to neutralize the PPTS catalyst.
-
Aqueous Work-up: Separate the organic layer. Wash the organic layer sequentially with 500 mL of water and 500 mL of brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (~50 g), swirl for 15 minutes, and then filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation. Collect the fraction boiling at approximately 125 °C at 0.1 mmHg.[4][12] For large-scale operations, distillation is significantly more efficient and economical than column chromatography. This will yield this compound as a colorless oil. (Typical yield: 85-95%).
Process Workflow Visualization
Caption: Figure 2: Large-Scale Synthesis Workflow
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical data should be acquired and compared to literature values.
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.58 (t, 1H), 3.88 (m, 1H), 3.75 (m, 1H), 3.51 (m, 1H), 3.40 (t, 2H), 3.38 (m, 1H), 1.88-1.40 (m, 12H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 98.8, 67.5, 62.3, 33.8, 32.7, 30.8, 29.4, 28.0, 25.5, 25.4, 19.6 |
| Boiling Point | ~125 °C @ 0.1 mmHg[12] |
| Purity (GC-MS) | >97% (desired) |
Applications and Subsequent Reactions
The primary utility of this reagent lies in its ability to act as a C6 linker. The terminal bromide is susceptible to nucleophilic substitution, allowing for the attachment of this chain to various substrates (e.g., amines, phenols, carboxylates).
Deprotection of the THP Ether: Following its use as an alkylating agent, the THP group can be readily removed to reveal the primary alcohol. This is typically achieved under mild acidic conditions.[7][13] A common and effective method involves stirring the THP ether in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 3:1:1 ratio) at room temperature.[1]
Safety and Handling Precautions
-
General Handling: Handle all chemicals in a well-ventilated fume hood.[9] Avoid contact with skin, eyes, and clothing.[14] In case of contact, rinse immediately with plenty of water.
-
Reagent Hazards:
-
6-Bromohexan-1-ol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.
-
3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor. Harmful if swallowed.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.
-
-
Reaction Hazards: The addition of DHP is exothermic and must be controlled with slow addition and external cooling to prevent a runaway reaction.[11]
-
Storage: Store the final product in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9] Recommended storage temperature is 2-8°C.[12]
References
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 53963-10-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-(6-ブロモヘキシルオキシ)テトラヒドロ-2H-ピラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. combi-blocks.com [combi-blocks.com]
Troubleshooting & Optimization
Common side reactions with 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Welcome to the technical support center for 2-(6-bromohexyloxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, handling, and application of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic routes.
Introduction to this compound
This compound is a valuable bifunctional molecule commonly utilized in organic synthesis. It incorporates a terminal alkyl bromide for nucleophilic substitution or organometallic transformations and a tetrahydropyranyl (THP) ether, a robust protecting group for the primary alcohol. This structure makes it an ideal building block for introducing a protected hydroxylated six-carbon chain. However, the interplay of these functional groups can lead to specific side reactions and impurities if not handled with appropriate care and understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: Commercial batches may contain several process-related impurities. The most common are:
-
Residual 6-bromohexanol: Incomplete reaction during the THP protection step.
-
5-Hydroxypentanal: Formed from the acid-catalyzed hydrolysis of the THP ether during workup or storage.
-
Bis-THP ether of 1,6-hexanediol: This can arise if the starting 6-bromohexanol is contaminated with 1,6-hexanediol.
-
Polymeric byproducts of dihydropyran (DHP): Acid-catalyzed polymerization of the dihydropyran reagent can occur during the synthesis.
Q2: My purified this compound is a mixture of diastereomers. Is this normal?
A2: Yes, this is expected. The reaction of 6-bromohexanol with 3,4-dihydro-2H-pyran creates a new chiral center at the anomeric carbon (C2) of the tetrahydropyran ring.[1] This results in the formation of a diastereomeric mixture, which can complicate NMR spectral interpretation and may require consideration in subsequent stereoselective reactions. For most applications where the THP group is simply a protecting group, this mixture is used without separation.
Q3: Is this compound stable under basic conditions?
A3: Generally, THP ethers are stable to strongly basic conditions, which is one of their key advantages as protecting groups.[1] They are resistant to hydrolysis by alkali and are compatible with many organometallic reagents. However, prolonged exposure to very strong bases at elevated temperatures could potentially lead to elimination or intramolecular cyclization side reactions.
Q4: Can I form a Grignard reagent from this compound?
A4: The formation of a Grignard reagent from this compound is challenging due to the presence of the acetal functionality in the THP ether. Grignard reagents are highly reactive and can potentially react with the THP group. While THP ethers are generally considered stable to Grignard reagents, the intramolecular nature of the potential reaction could be problematic. It is advisable to perform the Grignard formation at low temperatures and use it immediately. An alternative is to use a different protecting group for the alcohol if the Grignard reaction is a critical step.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: Low Yield During Synthesis
Symptoms:
-
The reaction of 6-bromohexanol with dihydropyran (DHP) does not go to completion.
-
Significant amounts of starting material are recovered after workup.
Potential Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Insufficient Acid Catalyst | The formation of the THP ether is an acid-catalyzed process. An inadequate amount of catalyst will result in a slow or incomplete reaction. | Use a catalytic amount (0.01-0.05 equivalents) of a suitable acid catalyst like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS). |
| Presence of Water | Water can compete with the alcohol for the protonated DHP intermediate and can also hydrolyze the product back to the starting material. | Ensure that all glassware is dry and use anhydrous solvents. |
| Reversible Reaction | The reaction is an equilibrium. A large excess of DHP can help drive the reaction to completion. | Use a slight excess (1.2-1.5 equivalents) of dihydropyran. |
| Catalyst Decomposition | Some acid catalysts may be unstable under the reaction conditions. | Consider using a milder and more stable catalyst like PPTS. |
Problem 2: Formation of a Major, Unidentified Byproduct
Symptoms:
-
TLC analysis shows a significant new spot, often with a similar polarity to the product.
-
NMR analysis of the crude product shows unexpected peaks.
Potential Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Intramolecular Cyclization | Under certain conditions, especially with residual base from a previous step or during workup, the molecule can undergo an intramolecular Williamson ether synthesis to form the seven-membered ring, oxepane. This is more likely if the reaction is heated for extended periods in the presence of a base. | Avoid high temperatures and prolonged reaction times in the presence of base. Use mild, non-nucleophilic bases for neutralization if necessary. |
| Dimerization/Oligomerization | If the starting 6-bromohexanol is contaminated with 1,6-hexanediol, the di-protected species can form. | Use high-purity 6-bromohexanol. |
| Acid-Catalyzed DHP Polymerization | Excess acid or high temperatures can cause the dihydropyran to polymerize. | Add the acid catalyst slowly and maintain a controlled temperature. |
Problem 3: Product Degradation During Purification or Storage
Symptoms:
-
The purified product turns yellow or brown over time.
-
The product decomposes upon distillation.
-
Repeat analysis shows the presence of 6-bromohexanol and other impurities.
Potential Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Acid-Catalyzed Hydrolysis | The THP ether is sensitive to acid. Traces of acid from the synthesis or from acidic silica gel during chromatography can cause deprotection. | Neutralize the reaction mixture thoroughly before workup. Use neutralized silica gel (e.g., washed with a triethylamine/hexane solution) for chromatography. Store the purified product over a small amount of potassium carbonate to scavenge any residual acid. |
| Thermal Instability | While the boiling point is high, prolonged heating during distillation can lead to decomposition. | Purify by vacuum distillation at the lowest possible pressure to reduce the boiling temperature. |
Experimental Protocols & Visual Guides
Protocol 1: Synthesis of this compound
This protocol provides a reliable method for the synthesis of the title compound with minimized side reactions.
Materials:
-
6-bromohexanol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.02 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-bromohexanol in anhydrous DCM, add DHP.
-
Add PPTS to the mixture and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the intended synthetic pathway and highlights the key potential side reactions that can occur.
Caption: Synthesis and Side Reactions of this compound
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues encountered during the synthesis and handling of the target compound.
Caption: Troubleshooting Workflow
References
Stability of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran under acidic conditions
Welcome to the technical support center for 2-(6-bromohexyloxy)tetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound, particularly under acidic conditions commonly employed for the removal of the tetrahydropyranyl (THP) protecting group. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate challenges you may encounter during your synthetic work.
Introduction to this compound
This compound is a valuable bifunctional molecule used in organic synthesis.[1][2] It incorporates a primary alkyl bromide and a hydroxyl group protected as a tetrahydropyranyl (THP) ether. The THP group is a widely used protecting group for alcohols due to its ease of installation and its stability towards a variety of non-acidic reagents, including strong bases and organometallics.[3] However, its lability under acidic conditions necessitates a careful consideration of reaction parameters to achieve selective deprotection without compromising the integrity of the bromohexyl chain.[3][4]
Frequently Asked Questions (FAQs)
Q1: How stable is the THP ether in this compound under acidic conditions?
The tetrahydropyranyl (THP) ether linkage is an acetal, which is inherently susceptible to cleavage under acidic conditions.[4][5] The deprotection mechanism is initiated by protonation of the oxygen atom within the pyran ring, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol (6-bromohexanol in this case).[3] The lability of the THP group is a key feature of its utility as a protecting group, allowing for its removal under mild acidic conditions.[6]
Q2: What are the typical acidic conditions for deprotecting the THP group?
A variety of acidic catalysts can be employed for THP ether cleavage. The choice of acid and reaction conditions should be tailored to the substrate's sensitivity. Common conditions include:
-
Mild Protic Acids: Acetic acid in a mixture of tetrahydrofuran (THF) and water is a common and mild condition.[6]
-
Sulfonic Acids: p-Toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like methanol or ethanol are frequently used.[4][6]
-
Lewis Acids: Some Lewis acids can also effect deprotection, which can be advantageous for acid-sensitive substrates.[7]
Q3: Is the bromohexyl chain stable under the acidic conditions used for THP deprotection?
Primary alkyl bromides are generally stable under the mild acidic conditions typically used for THP deprotection.[8] Hydrolysis of a primary alkyl bromide to the corresponding alcohol proceeds through an SN1 mechanism, which is generally slow for primary substrates due to the instability of the primary carbocation intermediate.[3][4] Therefore, under carefully controlled, mild acidic conditions, the C-Br bond is expected to remain intact.
Q4: Can intramolecular cyclization occur during the deprotection of this compound?
Yes, intramolecular cyclization is a potential side reaction. Once the THP group is removed to reveal the primary alcohol (6-bromohexanol), an intramolecular Williamson ether synthesis can occur, leading to the formation of a seven-membered cyclic ether, oxepane. This reaction is favored by basic conditions but can also be promoted by heat. While less likely under standard mild acidic deprotection conditions, prolonged reaction times or elevated temperatures could potentially facilitate this side reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the acidic deprotection of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | 1. Insufficient acid catalyst. 2. Reaction time is too short. 3. Inappropriate solvent system. | 1. Increase the catalyst loading incrementally. 2. Monitor the reaction by TLC and extend the reaction time. 3. Ensure the solvent system (e.g., THF/water, methanol) is appropriate for the chosen acid. |
| Formation of an Unknown Byproduct | 1. Intramolecular cyclization to form oxepane. 2. Hydrolysis of the alkyl bromide. | 1. Use milder reaction conditions (lower temperature, weaker acid). Analyze the byproduct by NMR and MS to confirm the structure. 2. Avoid prolonged heating and strongly acidic aqueous conditions. |
| Low Yield of the Desired 6-Bromohexanol | 1. Degradation of the starting material or product. 2. Difficult purification. | 1. Use the mildest possible deprotection conditions. Ensure the work-up procedure is not too harsh. 2. The product, 6-bromohexanol, can be volatile. Take care during solvent removal. Consider alternative purification methods to column chromatography if the product is sensitive. |
| Reaction is not Reproducible | 1. Purity of the starting material. 2. Inconsistent catalyst activity. 3. Variations in reaction temperature. | 1. Ensure the this compound is pure before starting the reaction. 2. Use a fresh bottle of the acid catalyst or titrate to determine its activity. 3. Use a temperature-controlled reaction setup. |
Experimental Protocols
Protocol 1: Mild Deprotection using Acetic Acid
This protocol is recommended for substrates sensitive to stronger acids.
-
Dissolve this compound (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection using PPTS in Ethanol
This protocol is a common and effective method for THP deprotection.
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing the Deprotection and Potential Side Reaction
To better understand the chemical transformations, the following diagrams illustrate the deprotection mechanism and the potential intramolecular cyclization side reaction.
Caption: Mechanism of acid-catalyzed THP deprotection.
Caption: Potential intramolecular side reaction.
References
- 1. Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for THP Protection of Alcohols
Welcome to the Technical Support Center for the tetrahydropyranyl (THP) protection of alcohols. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their reaction conditions and troubleshoot common issues encountered during this fundamental synthetic transformation. The THP group is a widely used protecting group for hydroxyl functionalities due to its ease of installation, general stability under non-acidic conditions, and facile removal.[1][2][3][4][5] However, like any chemical reaction, its success is contingent on the careful selection of reagents and reaction parameters. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure robust and reproducible results in your laboratory.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My THP protection reaction is resulting in a low yield or is incomplete. What are the potential causes and how can I improve it?
A1: Low yields or incomplete reactions are common hurdles in THP protection. A systematic approach to troubleshooting is crucial. Here are the primary factors to investigate:
-
Insufficient Catalyst Activity: The reaction is acid-catalyzed, and an inactive or insufficient amount of catalyst is a frequent culprit.[6]
-
Solution: Use a freshly opened bottle of your acid catalyst or verify the concentration of acidic solutions. Consider switching to a more potent catalyst if the problem persists. A wide array of catalysts, from protic acids like p-toluenesulfonic acid (PTSA) to Lewis acids and heterogeneous catalysts, can be employed.[6][7]
-
-
Inappropriate Solvent Choice: The reaction's rate and overall yield are significantly influenced by the solvent.
-
Solution: Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are standard and effective solvents for THP protection.[6] For substrates with poor solubility, 2-methyltetrahydrofuran (2-MeTHF) can be a viable alternative.[8][9] Interestingly, solvent-free conditions have also been reported to produce high yields and are a greener alternative.[3][10]
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of the alcohol to 3,4-dihydro-2H-pyran (DHP) can lead to an incomplete reaction.
-
Solution: It is generally recommended to use a slight excess of DHP, typically between 1.1 to 1.5 equivalents, to drive the reaction to completion.[6]
-
-
Low Reaction Temperature: While many THP protections proceed efficiently at room temperature, less reactive or sterically hindered alcohols may necessitate gentle heating.
-
Solution: If you observe a sluggish reaction at ambient temperature, consider warming the reaction mixture to a range of 40-60°C.[6]
-
-
Presence of Water: Moisture can be detrimental to the reaction. Water can compete with the alcohol for the acid catalyst and can also hydrolyze key intermediates, ultimately reducing the yield.
-
Solution: Ensure all glassware is rigorously dried before use and employ anhydrous solvents. The addition of molecular sieves to the reaction mixture can also be beneficial in scavenging trace amounts of water.[6]
-
Q2: I am observing the formation of significant side products in my reaction. What are they, and how can I minimize their formation?
A2: The most common side reaction during THP protection is the acid-catalyzed polymerization of dihydropyran (DHP).
-
Solution:
-
Slow Catalyst Addition: To mitigate this, add the acid catalyst to the solution of the alcohol and DHP in a slow, controlled manner.
-
Use a Milder Catalyst: Strong acids are more likely to promote DHP polymerization. Consider using a milder catalyst such as pyridinium p-toluenesulfonate (PPTS), which has a lower acidity.[1][11]
-
Another potential issue, especially with chiral alcohols, is the formation of diastereomers. The reaction creates a new stereocenter at the anomeric carbon of the THP ring.[3][12]
-
Solution:
-
While the formation of diastereomers is inherent to the reaction with chiral substrates, their separation can often be achieved through standard purification techniques like column chromatography. It is important to be aware of this during reaction analysis (e.g., by NMR) and purification.
-
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of THP protection?
A3: The formation of a THP ether proceeds via an acid-catalyzed addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).[1][4] The mechanism can be broken down into three key steps:
-
Protonation of DHP: The acid catalyst protonates the double bond of DHP, which results in the formation of a resonance-stabilized carbocation.[4]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the carbocation, leading to the formation of a new carbon-oxygen bond.[4]
-
Deprotonation: A weak base, typically the conjugate base of the acid catalyst, removes the proton from the newly introduced oxygen atom. This regenerates the acid catalyst and yields the final THP ether product.[4]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. tandfonline.com [tandfonline.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Troubleshooting incomplete deprotection of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the deprotection of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran to yield 6-bromo-1-hexanol. The tetrahydropyranyl (THP) ether is a robust and widely used protecting group for alcohols due to its stability in non-acidic conditions.[1][2] However, its removal, particularly from a bifunctional substrate containing a halogen, can present unique challenges such as incomplete reactions and side product formation.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these issues and achieve a clean, high-yielding deprotection.
Troubleshooting Guide: Incomplete Deprotection
This section addresses specific problems you may encounter during the deprotection reaction.
Q1: My reaction is sluggish and fails to reach completion, even after extended reaction times. What are the most likely causes?
An incomplete reaction is the most common issue. The root cause often lies in the potency of the acidic catalyst or suboptimal reaction conditions.
Probable Causes & Solutions:
-
Insufficiently Acidic Conditions: The catalyst may be too weak, old, or used in an insufficient amount. While mild conditions are often desired to prevent side reactions, they can also lead to slow conversion.
-
Solution: Increase the catalyst loading incrementally. If using a mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger acid like p-toluenesulfonic acid (p-TsOH) or even trifluoroacetic acid (TFA).[3][4] For substrates sensitive to strong acids, solid-supported catalysts like Zeolite H-beta or silica-supported sulfuric acid offer a recyclable and often highly efficient alternative.[2][3]
-
-
Inappropriate Solvent System: The solvent plays a crucial role in the reaction mechanism. Protic solvents, such as methanol or ethanol, can actively participate in the hydrolysis of the intermediate oxocarbenium ion, driving the reaction to completion.[1] Apolar, aprotic solvents like dichloromethane (DCM) may slow down the reaction.
-
Low Temperature: Like most chemical reactions, the rate of deprotection is temperature-dependent. Room temperature may not be sufficient for complete conversion with milder catalysts.
-
Solution: Gently warm the reaction mixture. Increasing the temperature to 40-50 °C can significantly accelerate the reaction rate without promoting significant side product formation. Always monitor the reaction closely by Thin-Layer Chromatography (TLC) when heating.
-
Below is a workflow to guide your troubleshooting process for an incomplete reaction.
Caption: Troubleshooting workflow for incomplete THP deprotection.
Q2: I've successfully removed the THP group, but my yield is low and I see multiple side products on my TLC plate. What is happening?
The presence of a bromide in the alkyl chain introduces the possibility of intramolecular side reactions, especially under forcing conditions.
Probable Causes & Solutions:
-
Intramolecular Cyclization: The newly liberated primary alcohol can act as a nucleophile and displace the bromide on the other end of the C6 chain, forming the cyclic ether, oxepane. This SN2 reaction is entropically favored due to the formation of a 7-membered ring.
-
Solution: Use milder reaction conditions. Employ a less aggressive acid catalyst like PPTS and keep the temperature at or below room temperature. Additionally, ensure the reaction is worked up promptly upon completion to minimize the time the product spends in solution, where cyclization can occur.
-
-
Elimination (E2 Reaction): If a strong, non-nucleophilic base is present during workup or if the reaction is heated excessively with a strong acid, HBr elimination could occur, leading to the formation of hex-5-en-1-ol.
-
Solution: Ensure the neutralization during workup is done carefully with a mild base like saturated sodium bicarbonate (NaHCO₃) and without excessive heating. Avoid strong bases like NaOH or KOH if this side product is observed.
-
-
Intermolecular Etherification: The product alcohol can react with another molecule of the starting material (or another product molecule) to form a dimeric ether.
-
Solution: Run the reaction at a lower concentration (e.g., 0.1 M or less) to disfavor bimolecular reactions.
-
The diagram below illustrates the desired reaction and potential side pathways.
Caption: Potential reaction pathways for the substrate.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the chemistry of THP deprotection.
FAQ 1: What is the mechanism of acid-catalyzed THP deprotection?
The deprotection proceeds via a reversible acetal hydrolysis mechanism.[3] Understanding these steps is key to troubleshooting.
-
Protonation: The acid catalyst protonates the ether oxygen atom of the THP ring, making it a better leaving group.
-
Cleavage: The C-O bond between the pyran ring and the protected alcohol cleaves, releasing the free alcohol (our desired product) and forming a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Quench: A nucleophile, typically water or an alcohol from the solvent, attacks the carbocation.
-
Final Product Formation: This results in the formation of 2-hydroxytetrahydropyran, which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[1][3]
Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.
FAQ 2: Which acid catalyst should I choose for my deprotection?
The choice of catalyst depends on the sensitivity of your substrate. For a relatively robust molecule like this compound, you have several options. The key is to balance reaction speed with selectivity.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount in MeOH or EtOH, RT to 40°C | Inexpensive, effective, and reliable.[1] | Can be too harsh for very sensitive substrates. |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in EtOH or DCM, RT to 60°C | Milder than p-TsOH, good for acid-sensitive molecules.[4] | Slower reaction times may be required. |
| Acetic Acid (AcOH) | AcOH/THF/H₂O (3:1:1), RT | Very mild, good for complex molecules.[1][3] | Often requires long reaction times. |
| Trifluoroacetic Acid (TFA) | 1-5% in DCM or H₂O, 0°C to RT | Very strong, effective at low concentrations.[3][4] | Can easily cause side reactions if not controlled. |
| Solid Acids (e.g., Zeolite H-beta) | Heterogeneous, in DCM or solvent-free, RT | Easy to remove by filtration, recyclable.[2][3] | May require optimization of catalyst loading. |
FAQ 3: What is a reliable, step-by-step protocol for this deprotection?
Here is a general and robust protocol using p-toluenesulfonic acid in methanol, which is often a good starting point.
Experimental Protocol: Deprotection using p-TsOH in Methanol
-
Dissolution: Dissolve this compound (1 equivalent) in methanol (MeOH) to a concentration of approximately 0.1-0.2 M.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equivalents) to the solution.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting material is significantly less polar than the product alcohol. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, add a few drops of triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Workup:
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude 6-bromo-1-hexanol can be purified by flash column chromatography on silica gel (e.g., gradient elution from 10:1 to 4:1 Hexanes:Ethyl Acetate) to yield the pure product.[5]
References
Technical Support Center: Purification and Byproduct Removal in Reactions Involving 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-(6-bromohexyloxy)tetrahydro-2H-pyran. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this versatile reagent and its derivatives. Our focus is on providing practical, field-tested solutions grounded in robust chemical principles to enhance the purity, yield, and reproducibility of your experimental outcomes.
Introduction: Understanding the Chemistry and Challenges
This compound is a key intermediate in organic synthesis, primarily utilized as a protected form of 6-bromohexanol. The tetrahydropyranyl (THP) ether protecting group allows for selective reactions at the bromine-bearing carbon without interference from the hydroxyl group. However, both the installation of the THP group and its subsequent use in reactions like Williamson ether synthesis can generate a range of byproducts that complicate purification.
Common challenges include the removal of unreacted starting materials, catalysts, and byproducts arising from side reactions such as elimination or hydrolysis of the THP ether. This guide will walk you through the identification, troubleshooting, and resolution of these purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: What are the most common impurities I should expect when synthesizing this compound?
Answer: When synthesizing this compound from 6-bromohexanol and 3,4-dihydro-2H-pyran (DHP), several byproducts and impurities are commonly observed. The primary impurities include:
-
Unreacted 6-bromohexanol: Incomplete reaction is a frequent issue, especially if the catalyst is not sufficiently active or if the reaction has not gone to completion.
-
Polymerized DHP: Dihydropyran can polymerize in the presence of a strong acid catalyst. This often appears as a sticky, non-mobile residue on a TLC plate.
-
Bis-THP ether of 6-bromohexanol (minor): While less common, the formation of a di-addition product can occur under certain conditions.
-
Hydrolyzed DHP products: If water is present in the reaction mixture, DHP can be hydrolyzed to 5-hydroxypentanal.
Troubleshooting Workflow for Synthesis
Caption: Troubleshooting workflow for identifying and addressing common synthesis impurities.
FAQ 2: During the aqueous workup of my reaction, I'm seeing a lot of emulsion. How can I resolve this?
Answer: Emulsion formation during the aqueous workup is often caused by the presence of polar impurities or residual catalyst that act as surfactants. Here’s how to address it:
-
Brine Wash: The most effective first step is to wash the organic layer with a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.
-
Change in pH: If an acidic catalyst like pyridinium p-toluenesulfonate (PPTS) was used, a wash with a mild base like saturated sodium bicarbonate solution can help neutralize the catalyst and break the emulsion.
-
Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or glass wool can remove these solids and facilitate phase separation.
-
Patience and Mechanical Separation: Allow the mixture to stand for an extended period in a separatory funnel. Gentle swirling or agitation with a glass rod can sometimes coalesce the dispersed droplets.
FAQ 3: My column chromatography purification is not giving a clean separation. What can I do to improve it?
Answer: Achieving clean separation via flash column chromatography requires careful optimization of the mobile phase and column packing. The THP ether product is significantly less polar than the starting alcohol.
Experimental Protocol: Optimizing Flash Chromatography
-
TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). The ideal system should give a retention factor (Rf) of ~0.3 for the desired product and good separation from impurities.
-
Recommended Solvent System: A common starting point for the elution of this compound is a gradient of ethyl acetate in hexane, typically starting from 2-5% ethyl acetate and gradually increasing.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred. The column diameter and amount of silica should be appropriate for the scale of your reaction (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Loading the Sample: For best results, adsorb the crude product onto a small amount of silica gel and load it dry onto the top of the column. This technique, known as dry loading, prevents the dissolution of the product in the initial mobile phase and leads to sharper bands.
Data Presentation: Solvent System Selection
| Solvent System (Hexane:Ethyl Acetate) | Rf of 6-bromohexanol | Rf of Product | Separation (ΔRf) | Comments |
| 98:2 | ~0.05 | ~0.4 | 0.35 | Good separation, product elutes at a reasonable rate. |
| 95:5 | ~0.1 | ~0.6 | 0.5 | Faster elution, but may co-elute with non-polar impurities. |
| 90:10 | ~0.2 | ~0.8 | 0.6 | Product elutes too quickly, poor separation from less polar spots. |
FAQ 4: I've used my this compound in a substitution reaction, and now I have unreacted starting material and the deprotected alcohol (6-bromohexanol) in my product mixture. How do I remove both?
Answer: This is a common scenario, especially if the reaction conditions were harsh or if a nucleophile that is also a strong base was used, potentially leading to some deprotection. The purification strategy needs to separate three compounds with different polarities.
Purification Strategy: Post-Substitution Reaction
Caption: Logical workflow for separating products and byproducts after a substitution reaction.
Detailed Protocol:
-
Aqueous Workup: First, perform a standard aqueous workup to remove any inorganic salts or water-soluble reagents. Wash the organic layer with water and then brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
-
Column Chromatography: The key to separation is gradient flash column chromatography.
-
Eluent Selection: Start with a low polarity eluent (e.g., 100% hexane or 99:1 hexane:ethyl acetate) to elute the least polar compound, which is the unreacted this compound.
-
Gradient Increase: Gradually increase the polarity of the eluent. Your desired product, which is more polar than the starting material, will elute next.
-
Final Elution: Finally, the most polar compound, 6-bromohexanol, will elute at a much higher concentration of the polar solvent (e.g., 80:20 hexane:ethyl acetate).
-
-
TLC Monitoring: Collect fractions and monitor them carefully by TLC to identify which fractions contain your pure product. Combine the pure fractions and concentrate to yield the purified product.
This systematic approach, combining careful reaction monitoring with optimized purification protocols, will enable you to consistently obtain high-purity materials in your research and development endeavors.
2-(6-Bromohexyloxy)tetrahydro-2H-pyran stability to common reagents
Answering in the persona of a Senior Application Scientist.
Technical Support Center: 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Stability, Reactivity, and Troubleshooting Guide for this compound Document ID: TSC-2026-01-THP-Br
Welcome to the technical support center for this compound (CAS 53963-10-3). This guide is designed to provide in-depth technical insights and practical troubleshooting advice for researchers utilizing this bifunctional reagent. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind the experimental choices, ensuring your success in the lab.
The core of this molecule's utility lies in its two distinct functional groups: a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution, and a tetrahydropyranyl (THP) ether, a robust protecting group for the primary alcohol.[1] Understanding the orthogonal reactivity of these two groups is paramount for successful multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two key reactive sites. The first is the carbon atom attached to the bromine, which is electrophilic and susceptible to SN2 reactions with a wide range of nucleophiles. The second is the THP ether, which is an acetal. This functional group is stable under many conditions but is specifically designed to be cleaved under acidic conditions to reveal the parent 6-bromohexan-1-ol.[2][3]
Q2: Under what conditions is the THP ether functionality stable?
A2: The THP ether is exceptionally stable in neutral and, notably, basic environments. It is resilient to a wide array of common reagents, making it a versatile protecting group.[3][4] You can confidently perform reactions involving:
-
Strong Bases: Hydroxides (NaOH, KOH), alkoxides (t-BuOK), and organometallic bases (n-BuLi, LDA).[5][6]
-
Nucleophiles: Grignard reagents, organolithiums, cyanides, azides, and amines (when reacting at the alkyl bromide site).[7]
-
Hydride Reductants: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[3]
-
Standard Oxidizing Agents: Many common oxidants that do not generate acidic conditions.
This stability allows for extensive modification at the alkyl bromide terminus without premature deprotection of the hydroxyl group.
Q3: What conditions will cleave the THP ether?
A3: The THP ether is an acetal and is therefore labile to acid.[8] Cleavage is an acid-catalyzed hydrolysis or alcoholysis that proceeds readily.[9] Even mild acidic conditions can initiate deprotection.[4] Common reagents for removal include:
-
p-Toluenesulfonic acid (TsOH) in an alcohol solvent like methanol or ethanol.[2]
-
Pyridinium p-toluenesulfonate (PPTS), which is a milder acidic catalyst often used to preserve other acid-sensitive groups.[2][10]
-
Lewis acids can also promote cleavage.[3]
Q4: Does the formation or presence of the THP ether introduce stereochemical complications?
A4: Yes. The reaction of an alcohol with 3,4-dihydropyran (DHP) creates a new chiral center at the anomeric carbon (C2 of the pyran ring).[2][7] Since the starting 6-bromohexanol is achiral, the product, this compound, is a racemic mixture of two enantiomers. If you were protecting a chiral alcohol, this would result in a mixture of diastereomers, which can complicate purification and spectral analysis (e.g., in NMR).[2][10]
Reagent Stability Profile
The stability of the THP ether moiety is critical for its function as a protecting group. The following table summarizes its compatibility with common reagents.
| Reagent Category | Specific Examples | Stability of THP Ether | Primary Reactivity of Molecule | Reference(s) |
| Strong Acids | HCl, H₂SO₄, TsOH | Unstable (Cleavage) | Deprotection of the alcohol. | [2][9] |
| Mild Acids | Acetic Acid, PPTS | Unstable (Cleavage) | Deprotection of the alcohol. | [7][10] |
| Lewis Acids | BF₃·OEt₂, ZnCl₂ | Unstable (Cleavage) | Deprotection of the alcohol. | [3][6] |
| Strong Bases | NaOH, KOH, NaH, t-BuOK | Stable | Nucleophilic substitution at the C-Br bond. | [5][7] |
| Organometallics | R-MgBr, R-Li | Stable | Nucleophilic substitution at the C-Br bond. | [3][7] |
| Hydride Reductants | LiAlH₄, NaBH₄ | Stable | Reduction of other functional groups (none present). | [3] |
| Catalytic Hydrogenation | H₂, Pd/C | Potentially Unstable * | Reduction of other functional groups. | [11] |
| Nucleophiles | NaCN, NaN₃, Amines | Stable | SN2 reaction at the C-Br bond. | [7] |
*The THP group can be inadvertently cleaved during catalytic hydrogenation if the Pd/C catalyst contains residual acidic impurities (from its preparation using PdCl₂) and a protic solvent like ethanol is used.[11]
Troubleshooting Guides & Protocols
Scenario 1: Unexpected Cleavage of the THP Group
Problem: You are performing a reaction intended to modify the alkyl bromide (e.g., a substitution with a nucleophile), but you observe the formation of 6-bromohexan-1-ol, indicating the THP group was lost.
Causality Analysis: The THP acetal is highly sensitive to acid. The source of acid is often cryptic. It could be an impurity in your reagents or solvent, or it could be generated in situ. For example, some ammonium salts (e.g., NH₄Cl) can be sufficiently acidic to catalyze cleavage. A well-documented but often overlooked cause is the use of commercial Pd/C for hydrogenation in alcohol solvents, which can generate HCl.[11]
Troubleshooting Workflow: Unexpected Deprotection
Caption: Troubleshooting workflow for unintended THP ether cleavage.
Scenario 2: Selective Deprotection of the THP Ether
Problem: You have successfully modified the molecule and now need to remove the THP group to reveal the primary alcohol without disturbing other sensitive functionalities you may have introduced.
Causality Analysis: The key to selective deprotection is using a catalyst that is just acidic enough to promote acetal hydrolysis without catalyzing other acid-mediated side reactions. Pyridinium p-toluenesulfonate (PPTS) is an excellent choice because it is a salt of a strong acid and a weak base, creating a mildly acidic environment (pH ~3 in alcohol) suitable for this purpose.[2][7]
Protocol: Mild Deprotection of a THP Ether using PPTS
This protocol describes a standard, mild method for cleaving the THP ether.
Materials:
-
THP-protected compound (1.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 eq)
-
Ethanol (or Methanol), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or Diethyl ether)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected compound in ethanol (a concentration of 0.1-0.5 M is typical).
-
Add PPTS (0.1 equivalents) to the solution.
-
Stir the reaction at room temperature. The reaction can be gently heated (e.g., to 40-55 °C) to increase the rate if necessary.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography on silica gel as needed.
Mechanistic Insight: Acid-Catalyzed THP Cleavage
Understanding the mechanism of deprotection is key to controlling it. The process is a classic acid-catalyzed acetal hydrolysis.
References
- 1. This compound | 53963-10-3 [chemicalbook.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Preventing decomposition of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran during storage
Welcome to the technical support guide for 2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the effective storage and handling of this valuable synthetic intermediate to prevent its decomposition. As a key reagent, particularly in the synthesis of PROTAC linkers and other complex molecules, maintaining its purity over time is critical for experimental success and reproducibility.[1]
This guide will delve into the chemical instability of the tetrahydropyranyl (THP) ether moiety, provide a troubleshooting framework for purity issues, and detail validated protocols for storage and quality control.
The Challenge: Understanding the Instability of THP Ethers
The core of this compound's instability lies in its chemical structure. The molecule contains a tetrahydropyranyl (THP) ether, which is fundamentally an acetal.[2] While THP ethers are valued as protecting groups for alcohols due to their stability under basic, organometallic, and reductive conditions, they are inherently susceptible to cleavage under acidic conditions.[3][4]
The primary mode of decomposition during storage is acid-catalyzed hydrolysis. This reaction can be initiated by trace amounts of acid from various sources, including:
-
Atmospheric Moisture and Carbon Dioxide: Carbonic acid formed from the reaction of CO₂ with water can lower the pH.
-
Acidic Impurities: Residual acid from the synthesis process.
-
Container Surfaces: Active sites on glass surfaces can be mildly acidic.
The deprotection mechanism involves protonation of the THP oxygen atom, followed by cleavage of the C-O bond. This generates the parent alcohol (6-bromohexanol) and a resonance-stabilized carbocation. The carbocation is then quenched by water, ultimately forming 2-hydroxytetrahydropyran, which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[3][5]
Decomposition Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and use of this compound in a direct question-and-answer format.
Q1: I've analyzed my stored sample of this compound and found its purity has decreased. What is the likely cause?
A: The most probable cause is acid-catalyzed hydrolysis of the THP ether linkage, as detailed above. This is often initiated by exposure to atmospheric moisture and CO₂, leading to the formation of 6-bromohexanol and 5-hydroxypentanal.[3][5] Improper sealing of the container is a common culprit.
Q2: What are the expected decomposition products I should look for with analytical methods like NMR or GC-MS?
A: The primary decomposition products are 6-bromohexanol and 5-hydroxypentanal (which may be present in its cyclic hemiacetal form, 2-hydroxytetrahydropyran). In ¹H NMR, you would expect to see the appearance of a characteristic triplet signal for the methylene group adjacent to the hydroxyl in 6-bromohexanol (around 3.65 ppm) and the disappearance of the characteristic acetal proton signal from the parent compound (around 4.57 ppm).
Q3: What are the definitive storage conditions to prevent decomposition?
A: Based on supplier data and chemical principles, the optimal storage protocol is multi-faceted.[6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and CO₂. |
| Stabilizer | ~1% (w/w) Anhydrous Potassium Carbonate (K₂CO₃) | A mild, solid base that neutralizes trace acidity without promoting other side reactions. |
| Container | Tightly sealed, amber glass vial or bottle | Prevents moisture ingress and protects from light, which can prevent unforeseen side reactions. |
Q4: My material was supplied without a stabilizer. Is it safe to add one, and how should I do it?
A: Yes, adding a stabilizer is highly recommended for long-term storage if not already present. Anhydrous potassium carbonate (K₂CO₃) is the industry standard for this compound.[8] Use the protocol outlined below for safe and effective stabilization.
Q5: Can I repurify a partially decomposed sample?
A: Repurification is possible but may not be practical for small quantities. The primary impurity, 6-bromohexanol, has a different polarity and boiling point, allowing for separation by flash column chromatography on silica gel or distillation under high vacuum. However, preventing decomposition in the first place is far more efficient.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol ensures the chemical integrity of this compound for extended periods.
-
Assess Stabilizer Status: Check the manufacturer's certificate of analysis or product label to determine if a stabilizer (e.g., K₂CO₃) is already present. If so, proceed to step 4.
-
Add Stabilizer (if absent):
-
Weigh an amount of anhydrous potassium carbonate (K₂CO₃, ensure it is a fine, dry powder) equal to approximately 1% of the weight of your compound.
-
Under an inert atmosphere (in a glovebox or using a nitrogen/argon stream), add the K₂CO₃ to the vial containing the this compound.
-
Gently swirl the container to distribute the powder. The K₂CO₃ will not dissolve but will provide a basic solid phase to neutralize any acid.
-
-
Inert Gas Purge: Gently flush the headspace of the container with dry argon or nitrogen for 30-60 seconds to displace any air and moisture.
-
Seal Securely: Tightly cap the container. For optimal protection, use a cap with a chemically resistant liner (e.g., PTFE) and wrap the cap/neck junction with Parafilm®.
-
Store Cold: Place the sealed container in a refrigerator at 2–8°C. Ensure it is clearly labeled.
Workflow for Optimal Storage
Caption: Decision workflow for the proper storage of the compound.
Protocol 2: Rapid Purity Assessment by ¹H NMR Spectroscopy
This method allows for a quick check of sample integrity by identifying the presence of the 6-bromohexanol degradation product.
-
Sample Preparation: Prepare a standard NMR sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Intact Compound: Look for the characteristic signal of the acetal proton at approximately δ 4.57 ppm (triplet).
-
Decomposition Product (6-Bromohexanol): Look for the appearance of a new triplet signal at approximately δ 3.65 ppm (corresponding to the -CH₂OH protons) and a broad singlet for the -OH proton.
-
Quantification: The degree of decomposition can be estimated by integrating the signal for the acetal proton (δ 4.57 ppm, 1H) of the starting material against the signal for the methylene adjacent to the hydroxyl group (δ 3.65 ppm, 2H) of the 6-bromohexanol product.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 2-(2-Bromoethoxy)tetrahydro-2H-pyran 96 17739-45-6 [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for 2-(6-Bromohexyloxy)tetrahydro-2H-pyran Reactions
Welcome to the technical support center dedicated to navigating the complexities of reactions involving 2-(6-bromohexyloxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our focus is to empower you with the scientific rationale behind catalyst and reagent choices to optimize your synthetic outcomes.
Introduction
This compound is a bifunctional molecule featuring a primary alkyl bromide and a tetrahydropyranyl (THP) ether. This structure allows for a variety of synthetic transformations, primarily centered around the reactivity of the C-Br bond. The THP ether serves as a protecting group for the primary alcohol, stable under many conditions but susceptible to cleavage under acidic environments.[1] The selection of an appropriate catalyst is paramount to achieving high yields and minimizing side reactions. This guide will delve into the catalyst selection for two major classes of reactions involving this substrate: Nucleophilic Substitution and Palladium-Catalyzed Cross-Coupling Reactions .
Part 1: Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
Nucleophilic substitution at the primary alkyl bromide is a common transformation for this substrate. However, competition from elimination (E2) pathways and potential cleavage of the acid-sensitive THP ether can complicate these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low yields in my Williamson ether synthesis when using an alkoxide nucleophile. What is the likely cause and how can I improve it?
A1: Low yields in Williamson ether synthesis with this substrate are often due to a competing E2 elimination reaction, which is favored by strong, sterically hindered bases and high temperatures.[2][3] Additionally, the alkoxide, being a strong base, can promote side reactions.
Troubleshooting Guide:
-
Choice of Base: If you are generating your alkoxide in situ, use a non-hindered, strong base like sodium hydride (NaH) or potassium hydride (KH).[4] These bases efficiently deprotonate the alcohol without introducing significant steric hindrance that would favor elimination.
-
Solvent Selection: Employ polar aprotic solvents such as DMF or DMSO. These solvents solvate the cation of the alkoxide, leaving the anionic nucleophile "naked" and more reactive for the desired SN2 pathway.[2][4]
-
Temperature Control: Maintain the reaction at a low to moderate temperature (e.g., room temperature to 50 °C). Higher temperatures provide the activation energy for the E2 elimination pathway.[3]
-
Phase-Transfer Catalysis: For reactions with poor solubility of the nucleophile, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective.[2][5] The PTC transports the nucleophile from the aqueous or solid phase into the organic phase, accelerating the SN2 reaction.
Q2: My reaction is producing a significant amount of an alkene byproduct, confirmed by NMR. How can I suppress this elimination pathway?
A2: The formation of an alkene byproduct is a clear indication of the E2 elimination mechanism competing with the desired SN2 substitution.
Troubleshooting Guide:
-
Nucleophile Selection: Opt for good nucleophiles that are weak bases. Examples include azide (N₃⁻), cyanide (CN⁻), or halide ions like iodide (I⁻).[2]
-
In Situ Halogen Exchange (Finkelstein Reaction): Consider adding a catalytic amount of sodium iodide (NaI) to your reaction mixture. The in situ formation of the more reactive alkyl iodide can accelerate the SN2 reaction, outcompeting the E2 pathway.[2]
-
Reaction Conditions: As mentioned previously, lower reaction temperatures and the use of polar aprotic solvents are crucial for favoring SN2 over E2.[2][3]
Q3: I am concerned about the stability of the THP ether under my reaction conditions. What precautions should I take?
A3: The THP ether is an acetal and is sensitive to acidic conditions.[1] While generally stable to bases, prolonged reaction times or elevated temperatures with certain reagents could lead to cleavage.
Troubleshooting Guide:
-
Avoid Acidic Conditions: Ensure all reagents and solvents are free from acidic impurities. Do not use protic acids as catalysts for any transformation when the THP group needs to be preserved.
-
Mild Reaction Conditions: Whenever possible, use milder bases and lower reaction temperatures.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or GC to avoid unnecessarily long reaction times.
Experimental Protocol: Williamson Ether Synthesis with Phase-Transfer Catalysis
This protocol describes a robust method for the synthesis of an ether from this compound using a phase-transfer catalyst, which often provides high yields of the substitution product.[2]
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., phenol, 1.2 eq)
-
Sodium hydroxide (or potassium hydroxide), solid (2.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq)
-
Toluene and Water (as a biphasic solvent system)
Procedure:
-
To a round-bottom flask, add the alcohol (1.2 eq), sodium hydroxide (2.0 eq), and TBAB (0.05 eq).
-
Add a biphasic solvent system of toluene and water (e.g., 1:1 v/v).
-
Stir the mixture vigorously to form the alkoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and add water to dissolve the salts.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Diagram: Troubleshooting Nucleophilic Substitution
Caption: Troubleshooting workflow for nucleophilic substitution reactions.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The C-Br bond in this compound can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example, reacting with an organoboron species.[6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What catalyst and conditions should I use?
A1: Incomplete conversion in a Suzuki-Miyaura coupling can be due to an inappropriate choice of catalyst, base, or solvent system.
Troubleshooting Guide:
-
Palladium Catalyst: For coupling with arylboronic acids, standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand are often effective.[7] For more challenging couplings, consider using more advanced catalyst systems with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or pre-formed palladium G3 or G4 precatalysts.[7]
-
Base Selection: The choice of base is critical for activating the boronic acid.[6] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[6][8] The choice often depends on the specific substrates and solvent.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[8] Ensure the solvents are adequately degassed to prevent oxidation of the palladium(0) catalyst.
Q2: I am observing debromination of my starting material as a major side product. How can I prevent this?
A2: Debromination is a common side reaction in palladium-catalyzed couplings and can arise from proto-deboronation of the boronic acid followed by reductive elimination, or from other side reactions in the catalytic cycle.
Troubleshooting Guide:
-
Base Choice: A weaker base might be beneficial. Sometimes, a very strong base can promote side reactions.
-
Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.
-
Ligand Selection: The choice of ligand can influence the stability of the catalytic species and minimize side reactions. Experiment with different phosphine ligands.
Quantitative Data: Comparison of Bases in a Model Suzuki-Miyaura Coupling
The following table summarizes the effect of different bases on the yield of a model Suzuki-Miyaura coupling between this compound and phenylboronic acid.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 75 |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 88 |
Reaction conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), base (2.0 mmol), solvent (10 mL).
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.[8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., dioxane/water 4:1)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran: A Bifunctional Protecting Group in Modern Synthesis
Introduction: Beyond Inert Masking
In the intricate landscape of multi-step organic synthesis, protecting groups are indispensable tools, serving as temporary masks for reactive functional groups.[1][2] This strategy prevents unwanted side reactions, thereby enhancing yields and enabling complex molecular transformations.[3] While the ideal protecting group is characterized by its ease of introduction, stability under various reaction conditions, and facile, high-yielding removal, the evolution of synthetic chemistry demands more.[2] Modern drug development and materials science often require molecules that are not just protected, but are primed for subsequent, specific functionalization.
This guide provides an in-depth comparison of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran, a reagent that embodies this dual functionality. At its core is the tetrahydropyranyl (THP) ether, a classic and cost-effective protecting group for alcohols.[4][5] However, the integrated 6-bromohexyl chain elevates it from a simple shield to a versatile synthetic linker, offering a reactive handle for a multitude of downstream applications, including its use in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[6][7]
We will dissect the performance of the THP moiety in this compound and objectively compare it with other widely used alcohol protecting groups such as silyl ethers (TBS, TIPS), and other ether-based groups (MOM, BOM, Bn). This analysis, supported by experimental data and protocols, is designed to equip researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in their synthetic endeavors.
Part 1: The Dual Nature of this compound
This molecule is best understood as a composite tool: a protective THP acetal linked to a functional bromoalkyl chain.
A. The Tetrahydropyranyl (THP) Acetal Core: The Protective Unit
The THP ether is one of the first and still widely utilized protecting groups for alcohols.[4] It is formed by the acid-catalyzed addition of an alcohol to 3,4-dihydropyran (DHP).[8][9]
Mechanism of Protection and Deprotection
The protection mechanism involves the protonation of DHP to form a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.[8][10] Deprotection is simply the reverse process: an acid-catalyzed hydrolysis that regenerates the alcohol and 5-hydroxypentanal.[11][12]
Caption: General workflows for THP ether protection and deprotection.
Stability Profile and Limitations
The key feature of the THP group is its stability under non-acidic conditions. It is robust against:
-
Strongly basic conditions (e.g., ester hydrolysis with NaOH or KOH).[4][13]
-
Organometallic reagents such as Grignard reagents (RMgX) and organolithiums (RLi).[5][14]
-
Metal hydrides like LiAlH₄ and NaBH₄.[4]
-
Acylating and alkylating agents. [5]
This stability profile makes it highly valuable for syntheses involving these common reagent classes. However, its primary drawback is its lability to acid.[13] Another significant consideration is that the reaction of an alcohol with DHP creates a new stereocenter at the anomeric carbon. If the alcohol is already chiral, this results in a mixture of diastereomers, which can complicate purification and spectroscopic analysis (e.g., NMR).[4][5][13]
B. The 6-Bromohexyl Linker: The Functional Handle
The terminal alkyl bromide in this compound provides a reactive site for introducing the protected hydroxyl moiety into a larger molecule. This is achieved primarily through nucleophilic substitution, where the bromide acts as a leaving group. This bifunctionality is invaluable in synthetic strategies that require the installation of a protected hydroxyl group attached to a flexible spacer.
Caption: Synthetic utility of the bromohexyl linker.
Part 2: Comparative Analysis with Alternative Protecting Groups
The choice of a protecting group is a critical strategic decision in synthesis design.[15][16] The effectiveness of the THP group from this compound must be weighed against alternatives based on their stability, ease of removal, and orthogonality.[1] Orthogonal protection refers to the ability to deprotect one type of protecting group in a molecule without affecting others.[1][17]
Table 1: Stability Profile of Common Alcohol Protecting Groups
| Protecting Group | Reagent Class | Stability | Orthogonal Deprotection Condition |
| THP (Acetal) | Strong Acid (HCl) | Labile | N/A |
| Mild Acid (AcOH) | Labile | N/A | |
| Strong Base (NaOH) | Stable | N/A | |
| Organometallics (RLi) | Stable | N/A | |
| Fluoride (TBAF) | Stable | N/A | |
| Hydrogenolysis (H₂, Pd/C) | Generally Stable¹ | N/A | |
| TBS/TIPS (Silyl Ether) | Strong Acid (HCl) | Labile | Acid Lability |
| Mild Acid (AcOH) | Moderately Stable | (Tunable) | |
| Strong Base (NaOH) | Stable | N/A | |
| Organometallics (RLi) | Stable | N/A | |
| Fluoride (TBAF) | Labile | Fluoride Cleavage | |
| Hydrogenolysis (H₂, Pd/C) | Stable | N/A | |
| MOM (Acetal) | Strong Acid (HCl) | Labile | N/A |
| Mild Acid (AcOH) | Moderately Stable² | N/A | |
| Strong Base (NaOH) | Stable | N/A | |
| Organometallics (RLi) | Stable | N/A | |
| Fluoride (TBAF) | Stable | N/A | |
| Hydrogenolysis (H₂, Pd/C) | Stable | N/A | |
| BOM (Acetal) | Strong Acid (HCl) | Labile | N/A |
| Mild Acid (AcOH) | Stable | N/A | |
| Strong Base (NaOH) | Stable | N/A | |
| Organometallics (RLi) | Stable | N/A | |
| Fluoride (TBAF) | Stable | N/A | |
| Hydrogenolysis (H₂, Pd/C) | Labile | Hydrogenolysis | |
| Bn (Ether) | Strong Acid (HCl) | Stable | N/A |
| Mild Acid (AcOH) | Stable | N/A | |
| Strong Base (NaOH) | Stable | N/A | |
| Organometallics (RLi) | Stable | N/A | |
| Fluoride (TBAF) | Stable | N/A | |
| Hydrogenolysis (H₂, Pd/C) | Labile | Hydrogenolysis |
¹THP ethers can be cleaved during hydrogenation if acidic impurities are present in the Pd/C catalyst or solvent.[18] ²MOM ethers are generally more stable to mild acid than THP ethers, allowing for some selective deprotection.[14]
A. Comparison with Silyl Ethers (TBS, TIPS)
Silyl ethers are arguably the most common alcohol protecting groups in modern synthesis.[19][20]
-
Key Advantage: The primary advantage of silyl ethers over THP is that their formation does not introduce a new stereocenter.[8] This simplifies characterization and purification immensely.
-
Orthogonality: The Si-F bond is exceptionally strong, allowing silyl ethers to be selectively cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF).[20] This provides a powerful orthogonal deprotection strategy that is completely compatible with acid-labile groups like THP.
-
Tunable Stability: The steric bulk of the substituents on the silicon atom dictates the stability of the silyl ether.[15][19] The relative acid stability is TIPS > TBDPS > TBS, allowing for fine-tuned, selective deprotection strategies even within the silyl ether class.[19]
B. Comparison with Other Acetal/Ether Groups (MOM, BOM)
-
Methoxymethyl (MOM) Ether: The MOM group is structurally similar to THP, being an acetal.[21][22] It is also acid-labile but is slightly more stable than THP, which can sometimes permit the selective removal of a THP group in the presence of a MOM group.[14] A significant drawback is the carcinogenicity of the common reagent, MOM chloride.[14][23]
-
Benzyloxymethyl (BOM) Ether: The BOM group offers a significant orthogonal advantage over THP. In addition to being acid-labile, it can be cleaved via hydrogenolysis (H₂ gas with a palladium catalyst).[24][25] This is extremely useful in molecules that are sensitive to acid but can tolerate reductive conditions.
C. Comparison with Robust Ethers (Benzyl - Bn)
The benzyl ether is one of the most robust protecting groups.[14] It is stable to a wide range of acidic, basic, and nucleophilic conditions that would readily cleave a THP ether. Its removal is typically achieved by hydrogenolysis, providing a completely orthogonal deprotection pathway relative to the acid-labile THP group.[17] This makes the combination of THP and Bn groups a powerful strategy in the synthesis of complex molecules.
Part 3: Experimental Data and Protocols
The following table provides typical experimental conditions for the protection and deprotection of a primary alcohol.
Table 2: Representative Conditions for Alcohol Protection & Deprotection
| Protecting Group | Protection Conditions & Reagent (Yield) | Deprotection Conditions (Yield) | Reference |
| THP | 3,4-Dihydropyran, cat. PPTS, CH₂Cl₂ (95%) | AcOH/THF/H₂O (4:2:1), 45 °C (90%) | [4][26] |
| TBS | TBSCl, Imidazole, DMF (98%) | TBAF, THF (95%) | [15][19] |
| MOM | MOMCl, DIPEA, CH₂Cl₂ (92%) | 2M HCl, MeOH (90%) | [23][27] |
| Bn | NaH, then BnBr, THF (95%) | H₂, 10% Pd/C, EtOH (98%) | [14] |
Detailed Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a THP Ether
This protocol describes the general procedure for installing the THP protective core.
-
Preparation: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, ~0.5 M), add 3,4-dihydropyran (DHP, 1.5 eq).
-
Catalysis: Add pyridinium p-toluenesulfonate (PPTS, 0.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure THP ether.
Protocol 2: Deprotection of a THP Ether under Mild Acidic Conditions
-
Preparation: Dissolve the THP-protected alcohol (1.0 eq) in a 4:2:1 mixture of acetic acid (AcOH), tetrahydrofuran (THF), and water (H₂O).
-
Reaction: Heat the solution to 45 °C and stir for 4-8 hours, monitoring by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the deprotected alcohol.[4]
Protocol 3: Orthogonal Deprotection of a TBS Ether in the Presence of a THP Ether
This protocol demonstrates the power of orthogonal protection strategies.
-
Preparation: Dissolve the substrate containing both TBS and THP ethers (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Reaction: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the selective cleavage of the TBS ether by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the alcohol (from TBS deprotection) with the THP ether still intact.[20]
Part 4: Decision-Making Framework
Choosing the correct protecting group is paramount. The following flowchart provides a logical pathway for this decision process.
Caption: A decision-making guide for selecting an alcohol protecting group.
Conclusion
This compound represents a powerful convergence of protection and function. The THP ether core offers reliable, cost-effective protection against a wide array of basic, nucleophilic, and reductive conditions. While it has limitations, such as acid lability and the creation of a new stereocenter, its true value emerges from the integrated bromohexyl chain. This reactive handle transforms a simple protecting group into a bifunctional linker, enabling the strategic incorporation of a hydroxylated spacer into complex molecular architectures.
In comparison to alternatives, the THP group lacks the refined orthogonality of silyl ethers (fluoride-lability) or benzyl-type ethers (hydrogenolysis). However, when the synthetic plan can accommodate its acid-labile nature and a diastereomeric mixture is manageable, the dual-role capability of reagents like this compound offers a unique and efficient pathway for advanced synthetic targets. The judicious selection, grounded in a thorough understanding of these comparative strengths and weaknesses, remains the hallmark of elegant and successful chemical synthesis.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. This compound | 53963-10-3 [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. benchchem.com [benchchem.com]
- 16. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Silyl ether - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. adichemistry.com [adichemistry.com]
- 22. fiveable.me [fiveable.me]
- 23. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
- 25. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. total-synthesis.com [total-synthesis.com]
Analytical techniques for characterizing 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
An Application Scientist's Guide to the Analytical Characterization of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
Introduction
This compound is a key bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a tetrahydropyran (THP) protecting group for an alcohol and a terminal alkyl bromide, making it an invaluable building block. It serves as an intermediate in the synthesis of complex molecules, including sphingoid bases with potential cytotoxicity against cancer cells and as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Given its role in multi-step syntheses, rigorous confirmation of its identity and purity is paramount to ensure the success of subsequent reactions.
This guide provides an in-depth comparison of the primary analytical techniques used to characterize this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) coupled with Gas Chromatography (GC) provide a synergistic and self-validating system for its complete characterization.
Compound Properties:
-
Appearance: Colorless to light yellow liquid
Overall Analytical Workflow
The comprehensive characterization of this compound relies on the integration of multiple analytical techniques. Each method provides a unique piece of structural information, and together they form a conclusive dataset that confirms the molecule's identity, structure, and purity. The logical flow of this integrated approach is outlined below.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each nucleus.
Causality Behind Experimental Choices: For a molecule like this, both ¹H and ¹³C NMR are essential. ¹H NMR confirms the presence and connectivity of all protons, with integration verifying their relative ratios. The anomeric proton (~4.5 ppm) is a key diagnostic signal for the THP ether linkage. ¹³C NMR complements this by confirming the number of unique carbon environments, ensuring no unexpected carbons are present.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The key diagnostic signals include:
-
Anomeric Proton (H-1'): A broad triplet or multiplet around 4.57 ppm, characteristic of the proton on the carbon flanked by two oxygen atoms in the THP ring.
-
Methylene Protons adjacent to Oxygen: Two sets of multiplets are expected between 3.38 and 3.88 ppm. These correspond to the protons on the THP ring adjacent to the ring oxygen (H-5') and the protons on the hexyl chain adjacent to the ether oxygen (H-6).
-
Methylene Protons adjacent to Bromine: A distinct triplet at approximately 3.41 ppm, corresponding to the two protons on the carbon directly bonded to the electronegative bromine atom (H-1).
-
Aliphatic Methylene Protons: A series of complex multiplets between 1.35 and 1.88 ppm, representing the remaining 12 protons of the hexyl chain and the THP ring.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the unique carbon environments:
-
Anomeric Carbon (C-1'): A signal around 98.8 ppm, characteristic of the acetal carbon.
-
Carbons Adjacent to Oxygen: Signals at approximately 67.4 ppm (C-6) and 62.3 ppm (C-5') are expected.
-
Carbon Adjacent to Bromine: A signal around 33.9 ppm (C-1).
-
Aliphatic Carbons: Multiple signals in the range of 19.5 to 32.7 ppm corresponding to the remaining carbons in the hexyl chain and THP ring.
Summary of NMR Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Anomeric (CH O₂) | ~4.57 (m, 1H) | ~98.8 |
| CH ₂-Br | ~3.41 (t, 2H) | ~33.9 |
| CH ₂-O (hexyl) | ~3.73 (m, 1H), ~3.38 (m, 1H) | ~67.4 |
| CH ₂-O (ring) | ~3.88 (m, 1H), ~3.51 (m, 1H) | ~62.3 |
| Alkyl Chain & Ring CH₂ | ~1.35 - 1.88 (m, 12H) | ~19.5, 25.5, 26.1, 28.2, 30.8, 32.7 |
Note: Chemical shifts are approximate and can vary based on solvent and instrument.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual solvent peak at 7.26 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ peak (7.26 ppm) and the ¹³C spectrum accordingly (77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality Behind Experimental Choices: For this molecule, FT-IR is used as a confirmation tool. The key is to identify the strong C-O stretching bands characteristic of the ether and acetal functionalities and the C-Br stretch. Equally important is the absence of a broad O-H stretch (~3300 cm⁻¹) or a sharp C=O stretch (~1710 cm⁻¹), which would indicate the presence of unreacted starting materials or byproducts.
Spectral Interpretation
The FT-IR spectrum is characterized by the following key absorption bands:
-
C-H Stretching (sp³): Strong, sharp peaks in the 2850-2950 cm⁻¹ region, confirming the aliphatic nature of the molecule.
-
C-O Stretching: A series of strong, characteristic bands between 1030-1130 cm⁻¹, often appearing as a complex and prominent feature. These correspond to the C-O-C stretching vibrations of the ether linkage and the acetal group within the THP ring.[5]
-
C-Br Stretching: A weaker absorption in the fingerprint region, typically found between 500-600 cm⁻¹.
Summary of FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2940 - 2860 | C-H Stretch | Alkane (CH₂) |
| 1130 - 1030 | C-O Stretch | Ether & Acetal |
| 600 - 500 | C-Br Stretch | Alkyl Bromide |
Experimental Protocol: ATR-FT-IR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place one drop of the neat liquid this compound directly onto the ATR crystal.
-
Acquisition: Lower the ATR press and apply consistent pressure. Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Mass Verification
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while MS fragments the eluted components and measures the mass-to-charge ratio (m/z) of the fragments, providing a molecular fingerprint.
Causality Behind Experimental Choices: This technique serves two critical functions:
-
Purity Assessment (GC): The chromatogram provides a clear visual representation of the sample's purity. A single, sharp peak at a specific retention time indicates a pure compound.
-
Identity Confirmation (MS): The mass spectrum confirms the molecular weight of the compound. Crucially, for this molecule, it will show the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 natural abundance), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. This is a definitive confirmation of the presence of one bromine atom.
Mass Spectrum Interpretation
-
Molecular Ion (M⁺): Expect to see a pair of peaks at m/z 264 and 266, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. The relative intensity of these peaks should be approximately 1:1.
-
Key Fragments: A prominent peak at m/z 85 is highly characteristic, corresponding to the fragmentation of the THP ring to form the tetrahydropyranyl cation.[6] Other fragments may include the loss of the bromohexyl chain or cleavage at the ether linkage.
Summary of GC-MS Data
| Analysis | Expected Result | Confirmation |
| GC Retention Time | A single major peak | High Purity |
| MS (m/z) | 264 / 266 (M⁺, ~1:1 ratio) | Molecular Weight & Presence of one Br atom |
| MS (m/z) | 85 | Presence of the THP moiety |
Experimental Protocol: GC-MS
Caption: Step-by-step experimental workflow for GC-MS analysis.
Conclusion: A Synergistic Approach to Validation
No single technique is sufficient for the complete and trustworthy characterization of a synthetic building block like this compound. The true power of this analytical workflow lies in the synergy between the methods.
-
NMR provides the definitive structural framework and connectivity.
-
FT-IR offers rapid confirmation of the required functional groups (ether, alkyl halide) and the absence of impurities like alcohols.
-
GC-MS validates the compound's purity, confirms its molecular weight, and provides irrefutable evidence of the bromine atom through its isotopic signature.
Together, these techniques form a self-validating system where the results of each analysis corroborate the others, providing researchers with the highest degree of confidence in the identity and quality of their material before proceeding with critical downstream applications.
References
A Comparative Guide to the Mass Spectrometric Analysis of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. This guide provides an in-depth analysis of the mass spectrometric behavior of 2-(6-bromohexyloxy)tetrahydro-2H-pyran, a key intermediate in various synthetic pathways.[1][2] We will explore its expected fragmentation patterns under electron ionization (EI) and compare its analysis with alternative protecting group strategies and other spectroscopic techniques. This guide is designed to offer not just data, but a logical framework for analytical choices in the characterization of protected long-chain functionalized alkanes.
Introduction to this compound and its Analytical Significance
This compound (BHTP) is a bifunctional molecule featuring a terminal bromine atom and a hydroxyl group protected as a tetrahydropyranyl (THP) ether.[3] Its structure allows for sequential chemical modifications, making it a valuable building block in organic synthesis. The THP group provides robust protection for the alcohol under a variety of reaction conditions, yet can be readily removed under acidic conditions.[4][5] Accurate and unambiguous characterization of BHTP is crucial to ensure the purity and identity of this intermediate, thereby guaranteeing the success of subsequent synthetic steps. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful tool for this purpose, providing both molecular weight information and structural details through fragmentation analysis.
Chemical Structure and Properties of this compound: [3]
| Property | Value |
| Molecular Formula | C₁₁H₂₁BrO₂ |
| Molecular Weight | 265.19 g/mol |
| Boiling Point | 125 °C at 0.1 mmHg |
| Density | 1.209 g/mL at 25 °C |
| Refractive Index | n20/D 1.478 |
Mass Spectrometry of this compound: A Predicted Fragmentation Pathway
The Molecular Ion Peak
Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively), the molecular ion will appear as a characteristic doublet of peaks of similar intensity at m/z 264 and 266, corresponding to [C₁₁H₂₁⁷⁹BrO₂]⁺˙ and [C₁₁H₂₁⁸¹BrO₂]⁺˙. The presence of this M/M+2 pattern is a definitive indicator of a monobrominated compound.
Key Fragmentation Pathways
The fragmentation of BHTP is expected to be driven by the presence of the bromine atom and the ether linkage. The following pathways are predicted to be the most significant:
-
Cleavage of the C-Br Bond: The carbon-bromine bond is relatively weak and its cleavage is a common fragmentation pathway for alkyl bromides. This would result in the loss of a bromine radical (⁷⁹Br˙ or ⁸¹Br˙), leading to a prominent peak at m/z 185, corresponding to the [C₁₁H₂₁O₂]⁺ ion. This fragment would not exhibit the characteristic bromine isotopic pattern.
-
Alpha-Cleavage to the Ether Oxygen: Ethers readily undergo cleavage at the carbon-carbon bond alpha to the oxygen atom. In BHTP, this can occur on either side of the ether linkage.
-
Cleavage within the hexyl chain: Breakage of the C-C bond adjacent to the oxygen on the hexyl side would lead to the formation of a resonance-stabilized oxonium ion.
-
Cleavage of the tetrahydropyran ring: Fragmentation of the THP ring is a dominant process for THP-protected alcohols. The most characteristic fragmentation is the formation of the tetrahydropyranyl cation at m/z 85. This is often the base peak in the mass spectra of THP ethers. Another significant fragment from the THP moiety is the oxonium ion at m/z 57.
-
-
Cleavage of the C-O Bond: Direct cleavage of the C-O ether bond can also occur, leading to either a bromohexyl cation ([C₆H₁₂Br]⁺) or a tetrahydropyranyloxy cation ([C₅H₉O₂]⁺). The bromohexyl cation would appear as a doublet at m/z 163 and 165.
-
McLafferty Rearrangement: While less common for ethers, a McLafferty-type rearrangement involving the transfer of a hydrogen atom from the hexyl chain to the ether oxygen followed by cleavage could also occur.
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Comparison with Alternative Analytical Approaches
While GC-MS is a powerful tool for the analysis of BHTP, a comprehensive characterization often involves complementary techniques. Furthermore, alternative protecting groups for the hydroxyl function can be employed, which will exhibit different mass spectrometric behavior.
Alternative Protecting Groups: A Mass Spectrometric Comparison
The choice of protecting group can significantly impact the mass spectrometric analysis. Here, we compare the expected mass spectral features of BHTP with two common alternatives: a silyl ether (tert-butyldimethylsilyl, TBDMS) and an acetate ester.
| Protecting Group | Structure of Protected 6-Bromohexanol | Key Mass Spectral Features | Advantages for MS Analysis | Disadvantages for MS Analysis |
| Tetrahydropyranyl (THP) | This compound | M/M+2 at m/z 264/266. Prominent fragment at m/z 85 (base peak). Loss of Br (m/z 185). | Characteristic and predictable fragmentation of the THP group. | Molecular ion may be weak. |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyl(6-bromohexyloxy)dimethylsilane | M/M+2 at m/z 308/310. Characteristic loss of a tert-butyl group ([M-57]⁺). Prominent [M-Br]⁺ fragment. | Stable molecular ion. Diagnostic loss of the bulky alkyl group on silicon. | Potential for silicon-containing background ions. |
| Acetate Ester | 6-Bromohexyl acetate | M/M+2 at m/z 222/224. Characteristic loss of acetic acid (m/z 60) via McLafferty rearrangement to give a peak at m/z 162/164. Fragment at m/z 43 (acetyl cation). | Often shows a clear molecular ion. Diagnostic neutral loss of 60 amu. | May be thermally labile in the GC injector port. |
Complementary Spectroscopic Techniques
NMR and FTIR spectroscopy provide valuable information that complements the data obtained from mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of BHTP.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals would include a multiplet around 4.5 ppm for the anomeric proton of the THP group, and triplets around 3.4 and 3.5 ppm for the methylene groups adjacent to the bromine and oxygen atoms, respectively. A ¹H NMR spectrum of a similar compound, 2-(2-bromoethoxy)tetrahydro-2H-pyran, shows these characteristic shifts.
-
¹³C NMR: Shows the number of different carbon environments. The anomeric carbon of the THP group would appear around 98 ppm, and the carbon bearing the bromine atom would be shifted upfield to around 34 ppm.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the molecule.
-
The FTIR spectrum of BHTP would be characterized by strong C-O stretching vibrations in the region of 1150-1050 cm⁻¹ due to the ether linkages, and C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹. The C-Br stretch is typically weak and appears in the fingerprint region (below 600 cm⁻¹). An ATR-IR spectrum of this compound is available for reference.[6]
-
The following diagram illustrates the workflow for a comprehensive characterization of BHTP:
Caption: A multi-technique approach for the comprehensive characterization of BHTP.
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of BHTP by GC-MS. Instrument parameters may need to be optimized for specific systems.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).
GC Conditions:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
Synthesis of Alternative Protected Derivatives (for comparative analysis)
a) Synthesis of tert-Butyl(6-bromohexyloxy)dimethylsilane (TBDMS-protected):
-
To a solution of 6-bromohexan-1-ol (1 mmol) and imidazole (2.5 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add tert-butyldimethylsilyl chloride (1.2 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
b) Synthesis of 6-Bromohexyl acetate (Acetate-protected):
-
To a solution of 6-bromohexan-1-ol (1 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add acetic anhydride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with 1 M HCl and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The mass spectrometric analysis of this compound, guided by a predictive understanding of its fragmentation, provides a robust method for its identification and characterization. The characteristic M/M+2 isotopic pattern for the molecular ion and bromine-containing fragments, coupled with the dominant fragmentation of the THP ether at m/z 85, offers a unique fingerprint for this molecule. By comparing its mass spectrometric behavior with that of alternative protected derivatives, such as silyl ethers and acetate esters, researchers can make informed decisions about their analytical strategies. Furthermore, the integration of complementary techniques like NMR and FTIR spectroscopy ensures a comprehensive and unambiguous structural elucidation, which is a cornerstone of scientific integrity in synthetic and medicinal chemistry.
References
2-(6-Bromohexyloxy)tetrahydro-2H-pyran vs silyl ethers for alcohol protection
An In-Depth Guide to Alcohol Protection: A Comparative Analysis of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran and Silyl Ethers
Introduction
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Alcohols, with their reactive hydroxyl (-OH) group, are frequent participants in a wide array of chemical transformations. However, this reactivity can be a double-edged sword, necessitating the use of protecting groups to mask the hydroxyl functionality while other parts of the molecule undergo reaction. This guide provides a detailed comparison between two of the most ubiquitous classes of alcohol protecting groups: tetrahydropyranyl (THP) ethers and silyl ethers. We will delve into their mechanisms, stability profiles, and practical applications, using the bifunctional reagent this compound as a specific case study to illustrate the strategic utility of the THP group.
Part 1: The Tetrahydropyranyl (THP) Ether
The THP ether is a classic and widely used protecting group for alcohols, formed by the acid-catalyzed addition of an alcohol to 2,3-dihydropyran (DHP). The resulting acetal is stable to a broad range of non-acidic conditions.
Mechanism and Application
Protection: The protection mechanism involves the activation of DHP with a catalytic amount of acid (commonly pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH)) to generate a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether.
Deprotection: The removal of the THP group is achieved by simple acid-catalyzed hydrolysis, which reverses the formation process. The mild acidic conditions required for both protection and deprotection make the THP group a versatile choice in many synthetic routes.
Experimental Protocol: THP Protection of Benzyl Alcohol
-
Setup: To a solution of benzyl alcohol (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add 2,3-dihydropyran (1.2 eq).
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure THP-protected benzyl alcohol.
A Key Disadvantage: The Diastereomer Problem
A significant drawback of using DHP is that the reaction of an alcohol creates a new chiral center at the C2 position of the pyran ring. If the alcohol itself is chiral, this results in the formation of a mixture of diastereomers. This can complicate purification and spectral analysis (e.g., NMR), as signals for the protected alcohol will be duplicated.
Case Study: this compound
The molecule this compound is an excellent example of a bifunctional building block where the THP group serves a strategic purpose beyond simple protection. Here, the THP ether protects one end of a C6 alkyl chain (derived from 6-bromohexan-1-ol), leaving a terminal bromide at the other end. This bromide is a versatile functional handle that can be used for a variety of subsequent transformations, such as:
-
Nucleophilic Substitution: Reacting with nucleophiles to form ethers, esters, or amines.
-
Grignard Reagent Formation: Conversion to an organometallic species for carbon-carbon bond formation.
-
Coupling Reactions: Participation in cross-coupling reactions like Suzuki or Sonogashira couplings.
In this context, the THP group ensures that the hydroxyl functionality remains inert while the bromide is manipulated. Once the desired modifications are complete, the THP group can be selectively removed under mild acidic conditions to reveal the alcohol.
Part 2: The Silyl Ethers
Silyl ethers are arguably the most versatile and widely used protecting groups for alcohols.[1] Their popularity stems from their ease of formation, tunable stability, and mild cleavage conditions.[1] The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[2]
Common Silyl Ethers and Their Hierarchy of Stability
A range of silyl ethers are commonly employed in synthesis, each with a characteristic stability profile. This allows for the strategic protection of multiple hydroxyl groups within the same molecule, a concept known as orthogonal protection.[3] The general order of stability is directly related to the steric hindrance around the silicon atom.[2]
-
TMS (Trimethylsilyl): The most labile of the common silyl ethers, often used for temporary protection or for protecting sterically hindered alcohols.[4]
-
TES (Triethylsilyl): More stable than TMS.[4]
-
TBDMS or TBS (tert-Butyldimethylsilyl): A workhorse in organic synthesis, offering a good balance of stability and ease of removal. It is robust enough to withstand many reaction conditions.[5]
-
TIPS (Triisopropylsilyl): Significantly more stable than TBDMS due to the bulky isopropyl groups.[5]
-
TBDPS (tert-Butyldiphenylsilyl): One of the most robust common silyl ethers, offering high stability towards acidic conditions.[4]
Mechanism and Application
Protection: Silyl ethers are typically formed by reacting an alcohol with a silyl chloride (e.g., TBDMS-Cl) or silyl triflate (e.g., TBDMS-OTf) in the presence of a base.[4] Imidazole is a common choice of base as it activates the silyl chloride and neutralizes the HCl byproduct.
Deprotection: The cleavage of silyl ethers is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[6] The exceptional strength of the silicon-fluorine bond (Si-F) provides a powerful thermodynamic driving force for the reaction.[5] Alternatively, acidic conditions can also be used for deprotection, with the rate of cleavage being highly dependent on the steric bulk of the silyl group.[7]
Experimental Protocol: TBDMS Protection of a Primary Alcohol
-
Setup: Dissolve the primary alcohol (1.0 eq), tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq), and imidazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at room temperature under an inert atmosphere.[8]
-
Reaction: Stir the reaction mixture for 12-16 hours. Monitor progress by TLC.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Combine the organic extracts and wash thoroughly with water and brine to remove DMF and imidazole.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Protocol: TBAF-Mediated Deprotection of a TBDMS Ether
-
Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at room temperature.[8]
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the stirred solution.[8]
-
Reaction: Stir the reaction for 1-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The deprotected alcohol can be purified by flash column chromatography.
Part 3: Head-to-Head Comparison: THP vs. Silyl Ethers
The choice between a THP ether and a silyl ether depends on a careful analysis of the planned synthetic route. Each class has distinct advantages and disadvantages.
Key Differentiators
| Feature | Tetrahydropyranyl (THP) Ether | Silyl Ethers (e.g., TBDMS) |
| Stereochemistry | Creates a new stereocenter, leading to diastereomers. | Does not introduce a new stereocenter. |
| Protection Conditions | Mildly acidic (e.g., PPTS, TsOH). | Mildly basic (e.g., Imidazole, Et₃N). |
| Deprotection Conditions | Mildly acidic (e.g., AcOH, PPTS in alcohol). | Fluoride source (e.g., TBAF) or acidic conditions. |
| Stability | Stable to basic, nucleophilic, and reductive conditions. Labile to acid. | Tunable stability based on steric bulk. Generally stable to a wide range of conditions except strong acid and fluoride. |
| Orthogonal Protection | Not applicable as a class. | Excellent for orthogonal strategies by selecting silyl groups of varying lability (e.g., TMS vs. TBDMS vs. TIPS).[9] |
| NMR/Chromatography | Diastereomers can complicate NMR spectra and chromatographic purification. | Generally clean NMR spectra and predictable chromatographic behavior. |
Quantitative Stability Data
The stability of silyl ethers can be quantitatively compared, which is crucial for planning selective deprotection steps. TBDMS ethers are approximately 10,000 to 20,000 times more stable towards acidic hydrolysis than TMS ethers.[8]
Table 1: Relative Rates of Acidic Cleavage for Silyl Ethers (vs. TMS) [10]
| Silyl Ether | Relative Rate of Acidic Cleavage |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
This vast difference in stability allows for the selective removal of a TMS group in the presence of a TBDMS group, or a TBDMS group in the presence of a TIPS group, by carefully controlling the acidic conditions.[5]
Part 4: Strategic Decision Making
The selection of an alcohol protecting group is a critical decision in the design of a synthetic route. The following workflow provides a logical framework for making this choice.
Caption: Decision workflow for selecting an alcohol protecting group.
Conclusion
Both THP and silyl ethers are powerful tools in the synthetic chemist's arsenal. THP ethers, as exemplified by the functional handle in this compound, offer robust protection under basic and nucleophilic conditions but are limited by their acid lability and the formation of diastereomers. Silyl ethers provide a superior level of versatility, offering a wide spectrum of tunable stabilities that can be exploited for complex orthogonal protection strategies without the complication of generating new stereocenters. The ultimate choice must be guided by a thorough analysis of the entire synthetic sequence, ensuring that the chosen protecting group is stable when it needs to be, and can be removed selectively when its job is done.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Efficiency of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran in Complex Molecule Synthesis
Executive Summary
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups and bifunctional linkers is paramount to achieving high yields and purity. 2-(6-Bromohexyloxy)tetrahydro-2H-pyran emerges as a versatile reagent, uniquely combining the functionalities of an acid-labile tetrahydropyranyl (THP) ether protecting group and a reactive hexyl bromide linker. This dual-purpose structure offers synthetic chemists a streamlined approach to complex molecule construction, particularly in the realms of solid-phase synthesis and the development of targeted therapies like Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides an in-depth analysis of its performance, objectively compared with alternative methodologies, and supported by detailed experimental protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Dual Functionality of this compound
The primary advantage of this compound lies in its two distinct reactive sites, which can be addressed orthogonally.
-
The Tetrahydropyranyl (THP) Ether: This moiety serves as a robust protecting group for hydroxyl functionalities. The THP group is renowned for its ease of installation and its stability across a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents, hydrides, and various oxidizing and reducing agents.[2][3] This stability makes it a reliable choice during intermediate synthetic steps.
-
The 6-Bromohexyl Chain: This component acts as a flexible linker arm terminating in a reactive alkyl bromide. The bromide is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the covalent attachment of the entire molecule to other substrates, such as solid supports, fluorescent tags, or protein ligands. Its use as a PROTAC linker is a notable modern application.[1]
The inherent value of this reagent is the ability to first protect a sensitive alcohol, perform chemistry on other parts of the molecule, use the bromo-linker to attach it to a second moiety, and finally, remove the THP group under mild acidic conditions to reveal the original hydroxyl group.
Mechanism of Protection and Deprotection: The THP Ether
The formation and cleavage of the THP ether are classic examples of acid-catalyzed acetal chemistry.
Protection: An alcohol reacts with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. The mechanism involves the protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic alcohol.[4] Subsequent deprotonation yields the protected THP ether.
Deprotection: The cleavage is essentially the reverse process—an acidic hydrolysis.[4][5] The ether oxygen is protonated, followed by elimination of the alcohol to regenerate the stable oxocarbenium ion. This cation is then quenched by water or another nucleophilic solvent. A wide array of acidic catalysts can be employed, from strong acids like HCl to milder options like pyridinium p-toluenesulfonate (PPTS), allowing for tunable reactivity based on substrate sensitivity.[4][6]
Comparative Analysis of Alcohol Protecting Groups
The choice of a protecting group is critical and depends on the overall synthetic strategy. The THP group is a classic choice, but it is not without its drawbacks and alternatives.
| Feature | Tetrahydropyranyl (THP) Ether | tert-Butyldimethylsilyl (TBS) Ether | Methoxymethyl (MOM) Ether | Benzyl (Bn) Ether |
| Structure | Acetal | Silyl Ether | Acetal | Ether |
| Protection Conditions | DHP, cat. Acid (e.g., PPTS, TsOH) | TBSCl, Imidazole or NEt₃ | MOMCl, Hünig's base | BnBr, NaH |
| Deprotection Conditions | Mild Acid (AcOH, PPTS, Dowex resin)[4][7] | Fluoride Source (TBAF, HF) | Strong Acid (TFA, HCl) | Hydrogenolysis (H₂, Pd/C) |
| Acid Stability | Poor | Moderate | Poor | Excellent |
| Base Stability | Excellent[2] | Excellent | Excellent | Excellent |
| Oxidant/Reductant Stability | Excellent | Excellent | Excellent | Good (sensitive to some) |
| Orthogonality | Orthogonal to silyl ethers and hydrogenolysis-labile groups. | Orthogonal to acid-labile groups and hydrogenolysis. | Orthogonal to silyl ethers and hydrogenolysis. | Orthogonal to acid/base-labile groups. |
| Key Advantages | Low cost of reagents, very stable to base/organometallics.[8] | Tunable stability, no new stereocenter. | Generally stable, no new stereocenter. | Very robust, stable to strong acids/bases. |
| Key Disadvantages | Introduces a new stereocenter, creating diastereomers. [2][4][8] Complex NMR spectra. | Higher cost, potential for silicon migration. | Potentially carcinogenic MOMCl, requires strong acid for cleavage. | Requires hydrogenation for cleavage, which can reduce other functional groups. |
Field Insights: The most significant drawback of the THP group is the formation of diastereomers when protecting a chiral alcohol.[2][4][8] This complicates purification and characterization (e.g., NMR analysis). For complex substrates where diastereomeric separation is challenging, a silyl ether like TBS is often a superior choice. However, for achiral alcohols or when cost is a primary driver, the THP group's robustness and ease of use make it highly efficient.
The Hexyl Bromide Linker in Context
The 6-carbon linker provides a balance of flexibility and defined length, which is crucial in applications like PROTACs where precise positioning of two different ligands is required for biological activity.
-
vs. Shorter Alkyl Linkers (e.g., C2-C4): Shorter linkers are more rigid and may not allow for the optimal orientation between two bound molecules.
-
vs. Polyethylene Glycol (PEG) Linkers: PEG linkers are more flexible and can improve the solubility of the final molecule. However, they are also more heterogeneous in length (polydisperse) and can sometimes lead to less defined structures.
The 6-bromohexyl unit provides a synthetically straightforward and structurally well-defined spacer for conjugating a THP-protected moiety to another molecular entity.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of this compound
This protocol describes the protection of 6-bromohexanol to form the title compound.
Methodology:
-
To a solution of 6-bromohexanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).
-
Add pyridinium p-toluenesulfonate (PPTS, 0.05 eq) as a catalyst.[9]
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting alcohol is consumed (typically 4-12 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Protocol 2: Selective Deprotection of the THP Ether
This protocol details a mild method for cleaving the THP ether while preserving other sensitive functional groups.
Methodology:
-
Dissolve the THP-protected substrate (1.0 eq) in an alcohol solvent such as ethanol or methanol (~0.2 M).
-
Add a catalytic amount of an acid such as p-toluenesulfonic acid (TsOH, 0.1 eq) or PPTS (0.2 eq). For highly sensitive substrates, using an acidic resin like Amberlyst H-15 or Dowex 50WX2 can be advantageous as it is easily filtered off.[6][7]
-
Stir the mixture at room temperature (or gently warm to 40-50 °C if the reaction is sluggish). Monitor progress by TLC.
-
Once deprotection is complete, neutralize the acid with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an appropriate solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary. An alternative mild deprotection involves using lithium chloride in a water/DMSO mixture at 90 °C.[10]
Conclusion
This compound is a highly efficient and synthetically valuable reagent for complex molecule synthesis. Its strength lies in its dual nature, providing a robust, base-stable protecting group for alcohols and a versatile linker for molecular conjugation. While the introduction of a new stereocenter upon protection requires careful consideration, its low cost, reliability, and orthogonal cleavage conditions ensure its continued relevance. For applications in solid-phase synthesis and the construction of bifunctional molecules like PROTACs, it offers a streamlined and effective building block, empowering chemists to construct complex molecular architectures with greater control and efficiency.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. This compound | 53963-10-3 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran as a Hydroxyl Protecting Group
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. The ideal protecting group must be easily introduced and removed in high yield, stable to a wide range of reaction conditions, and, crucially, exhibit predictable selectivity. This guide provides an in-depth technical comparison of 2-(6-bromohexyloxy)tetrahydro-2H-pyran, a functionalized tetrahydropyranyl (THP) ether, against other common hydroxyl protecting groups. We will explore its unique properties, selectivity, and provide experimental context to inform your synthetic strategy.
Introduction: The Role of the Tetrahydropyranyl (THP) Group and its Functionalized Variant
The tetrahydropyranyl (THP) group is a classic and widely used protecting group for hydroxyl functionalities.[1][2] Its popularity is due to its ease of installation, general stability towards non-acidic reagents like strong bases, organometallics, and hydrides, and its facile removal under acidic conditions.[1][2] The molecule at the core of our discussion, this compound, is not just a standard THP protecting group; it is a bifunctional reagent. The THP ether moiety provides temporary protection for a hydroxyl group, while the terminal bromohexyl chain offers a reactive handle for subsequent synthetic transformations, such as forming PROTAC linkers.[3]
This dual functionality introduces unique strategic possibilities in complex molecule synthesis, allowing for the introduction of a protected hydroxyl group that also carries a latent electrophilic site.
Comparative Analysis of Hydroxyl Protecting Groups
The selection of a protecting group is dictated by the specific chemical environment of the substrate and the planned synthetic route. Below is a comparative analysis of this compound (as a representative THP ether) against other commonly employed hydroxyl protecting groups.
| Protecting Group | Structure | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages & Disadvantages |
| This compound (THP derivative) | Br-(CH₂)₆-O-THP | Acid catalysis (e.g., PPTS, TsOH) with 6-bromohexan-1-ol and DHP.[3] | Stable to strong bases, organometallics, hydrides, and many oxidizing/reducing agents.[1][2] | Mild acidic conditions (e.g., AcOH/THF/H₂O, PPTS in EtOH).[2][4] | Advantages: Bifunctional, stable to a wide range of non-acidic conditions. Disadvantages: Introduces a new stereocenter, acid-labile. |
| tert-Butyldimethylsilyl (TBDMS) Ether | R-O-TBDMS | TBDMS-Cl, imidazole, DMF. | Stable to bases, mild acids, and many organometallics. Labile to fluoride ions and strong acids.[5] | Fluoride sources (e.g., TBAF), strong acids (e.g., HCl).[5][6] | Advantages: Easily introduced, no new stereocenter, orthogonal to many other groups. Disadvantages: Can be cleaved by some Lewis acids, potential for silyl migration. |
| Methoxymethyl (MOM) Ether | R-O-MOM | MOM-Cl, base (e.g., NaH, DIEA).[4] | Stable to bases and nucleophiles. Labile to acids.[4] | Acidic conditions (often stronger than for THP).[4] | Advantages: No new stereocenter, generally more stable to acid than THP. Disadvantages: MOM-Cl is a carcinogen, requires basic conditions for introduction. |
| Benzyl (Bn) Ether | R-O-Bn | BnBr or BnCl, base (e.g., NaH). | Very stable to acidic and basic conditions, and many oxidizing/reducing agents. | Hydrogenolysis (e.g., H₂, Pd/C), dissolving metal reduction. | Advantages: Very robust, orthogonal to acid- and base-labile groups. Disadvantages: Requires specific conditions for removal that may affect other functional groups (e.g., alkenes). |
Selectivity in Polyfunctional Molecules: A Mechanistic Perspective
The selectivity of a protecting group is paramount when multiple reactive sites are present. The THP group, and by extension this compound, exhibits good chemoselectivity for hydroxyl groups.
Protection of Alcohols
The protection of an alcohol with dihydropyran (DHP) proceeds via an acid-catalyzed addition to the vinyl ether moiety of DHP. The mechanism involves the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.
Caption: Acid-catalyzed protection of an alcohol with DHP.
This mechanism generally favors the protection of primary alcohols over more sterically hindered secondary and tertiary alcohols, although this selectivity is often modest.
Orthogonality with Other Protecting Groups
A key aspect of synthetic strategy is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. The THP group is a valuable component of such strategies.
-
THP and Silyl Ethers (e.g., TBDMS): This is a classic orthogonal set. THP ethers are cleaved with mild acid, while TBDMS ethers are stable to these conditions but are readily cleaved by fluoride ions.[5] This allows for the selective deprotection of either hydroxyl group.
-
THP and Benzyl Ethers: THP ethers can be removed with acid without affecting benzyl ethers. Conversely, benzyl ethers can be removed by hydrogenolysis, leaving the THP group intact.
The workflow for a selective deprotection strategy is illustrated below.
Caption: Orthogonal deprotection of THP and TBDMS ethers.
Experimental Protocols
A. Protection of a Primary Alcohol using this compound
This protocol describes the synthesis of the protecting group itself, which can then be used in subsequent reactions.
Synthesis of this compound:
-
To a solution of 6-bromohexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.[3]
B. Deprotection of the THP Ether
-
Dissolve the THP-protected compound in a 4:2:1 mixture of acetic acid:tetrahydrofuran:water.[4]
-
Stir the reaction at 45 °C and monitor by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography.
Conclusion
This compound offers the reliable stability profile of a standard THP ether while incorporating a versatile bromohexyl chain for further functionalization. Its stability to basic, nucleophilic, and reducing/oxidizing conditions makes it a robust choice for protecting hydroxyl groups in complex synthetic sequences. The key to its utility lies in its acid-lability, which allows for mild deprotection and provides excellent orthogonality with fluoride-labile silyl ethers and hydrogenolysis-labile benzyl ethers. While the introduction of a new stereocenter requires consideration, the strategic advantages offered by this bifunctional reagent make it a valuable tool for the modern synthetic chemist, particularly in the construction of complex molecules and targeted therapeutics like PROTACs.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. This compound | 53963-10-3 [chemicalbook.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Review of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran applications in total synthesis
An In-Depth Guide to the Application of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran in Total Synthesis: A Comparative Analysis
Authored by a Senior Application Scientist
In the intricate field of total synthesis, the strategic selection of building blocks and protecting groups is paramount to achieving the desired molecular architecture. Among the vast arsenal of reagents available to the synthetic chemist, bifunctional molecules that allow for the sequential introduction of different functionalities are of particular importance. This guide provides a comprehensive review of this compound, a versatile reagent that serves as both a protected hydroxyl group carrier and an alkylating agent. We will delve into its applications, compare its utility against alternative synthetic strategies, and provide detailed experimental insights to inform your research.
Understanding this compound: A Dual-Function Reagent
This compound is a valuable intermediate in organic synthesis. Structurally, it consists of a six-carbon chain functionalized with a terminal bromide and a tetrahydropyranyl (THP) ether. This unique arrangement allows it to perform two critical roles:
-
An Alkylating Agent: The primary alkyl bromide is susceptible to nucleophilic attack, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
-
A Masked Hydroxyl Group: The THP ether serves as a robust protecting group for a primary alcohol. This group is stable under a wide range of conditions but can be readily removed when the hydroxyl functionality is required for subsequent transformations.
The synthesis of this reagent is straightforward, typically involving the acid-catalyzed reaction of 6-bromohexanol with 3,4-dihydro-2H-pyran (DHP).[1]
Caption: Synthesis of the target compound from 6-bromohexanol and DHP.
This bifunctionality makes it an excellent choice for synthetic routes that require the introduction of a hydroxyhexyl chain. For instance, it has been utilized as an intermediate in the synthesis of (4E, 11Z)-Sphingadienine-C18-1-phosphate, a compound with potential cytotoxicity against human colon cancer cells, and in the preparation of phosphonate and alkyne-containing molecules.[1] More recently, its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) highlights its utility in medicinal chemistry.[2]
The Tetrahydropyranyl (THP) Ether: A Workhorse Protecting Group
The THP group is one of the most established protecting groups for alcohols, valued for its low cost and ease of introduction.[3][4] It forms an acetal that is stable to a variety of non-acidic conditions, including:[5]
-
Strongly basic conditions (e.g., ester hydrolysis).
-
Organometallic reagents (e.g., Grignard and organolithium reagents).
-
Nucleophilic reagents and hydrides.
-
Oxidizing and reducing agents.
However, the THP group is not without its drawbacks. The formation of the THP ether introduces a new stereocenter, which can lead to a mixture of diastereomers if the original alcohol is chiral.[5][6] This can complicate purification and analysis, particularly by NMR spectroscopy.[6]
Deprotection is typically achieved under mild acidic conditions, such as acetic acid in a mixture of THF and water, or with pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[5][6] The lability of the THP group to acid is a key feature that allows for its selective removal in the presence of other, more robust protecting groups.
A Comparative Analysis: THP vs. Alternative Alcohol Protecting Groups
The choice of a protecting group is a critical decision in the design of a total synthesis. The stability and cleavage conditions must be compatible with the overall synthetic strategy. Below is a comparison of the THP group with other commonly used alcohol protecting groups.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Tetrahydropyranyl | THP | DHP, H+ (e.g., PPTS, TsOH) | Mild Acid (e.g., AcOH/H₂O, PPTS/EtOH) | Low cost, stable to base, organometallics, and hydrides.[5][7] | Introduces a new stereocenter; acid labile.[5] |
| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole or NEt₃ | F⁻ (e.g., TBAF), Acid (stronger than for THP) | No new stereocenter, orthogonal removal with fluoride, tunable stability.[8][9] | More expensive than THP; can be cleaved by strong acid. |
| Benzyl Ether | Bn | BnBr or BnCl, Base (e.g., NaH) | Catalytic Hydrogenation (H₂, Pd/C) | Very stable to a wide range of acidic and basic conditions.[8][10] | Hydrogenolysis is incompatible with alkenes/alkynes; requires specific equipment.[11] |
| Methoxymethyl Ether | MOM | MOMCl, Base (e.g., DIPEA) | Strong Acid (e.g., HCl) | Stable to base and many nucleophiles.[12] | MOMCl is a carcinogen; requires stronger acid for cleavage than THP.[11] |
Expert Insight: The choice between these groups often hinges on the concept of orthogonality .[3] An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others. For example, a molecule containing both a TBS ether and a THP ether can be selectively deprotected at the TBS-protected alcohol using a fluoride source, leaving the THP ether intact. Conversely, mild acid treatment will cleave the THP ether while leaving the TBS ether untouched. This compound fits well into such strategies where a base-stable, acid-labile protecting group is required.
Experimental Protocols and Methodologies
To provide practical context, we outline key experimental procedures involving the use of this compound and the THP protecting group.
Protocol 1: General Procedure for THP Protection of an Alcohol
This protocol describes the formation of a THP ether using pyridinium p-toluenesulfonate (PPTS), a mild acid catalyst that is ideal for substrates sensitive to stronger acids.[5]
-
Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).
-
Add a catalytic amount of PPTS (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting alcohol is consumed (typically 2-4 hours).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alkylation of a Carbon Nucleophile
This procedure illustrates the use of this compound as an alkylating agent.
Caption: A typical workflow utilizing the dual functionality of the reagent.
-
To a solution of a carbon nucleophile (e.g., diethyl malonate, 1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, DMF), add a strong base (e.g., NaH, 1.1 equiv) at 0 °C.
-
Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the nucleophile.
-
Add a solution of this compound (1.2 equiv) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting THP-protected intermediate by flash chromatography.
Protocol 3: General Procedure for THP Deprotection
This protocol describes the removal of the THP group to unveil the primary alcohol.[13]
-
Dissolve the THP-protected compound (1.0 equiv) in a 3:1:1 mixture of acetic acid, THF, and water.
-
Stir the solution at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Once the deprotection is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography.
Conclusion and Future Outlook
This compound is a highly effective and versatile bifunctional building block in total synthesis. Its ability to introduce a protected hydroxyhexyl chain in a single step provides a significant advantage in terms of step economy. The THP ether, while having the drawback of creating diastereomers, offers a reliable and cost-effective method for alcohol protection, with well-established stability and deprotection protocols.
When compared to alternatives, the choice of using this reagent or another strategy depends on the specific demands of the synthetic route, including the presence of other functional groups and the desired orthogonality of protecting groups. For researchers in organic and medicinal chemistry, a thorough understanding of the properties and applications of this compound and its constituent THP protecting group is essential for the rational design of complex molecular syntheses.
References
- 1. This compound | 53963-10-3 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. m.youtube.com [m.youtube.com]
The Strategic Advantage of Simplicity: A Cost-Effectiveness Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. While complex and novel linker architectures often garner significant attention, a thorough cost-effectiveness analysis reveals the strategic value of simpler, well-characterized building blocks. This guide provides an in-depth technical comparison of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran, a versatile alkyl-based linker precursor, with other common linker classes, supported by experimental data and protocols to inform rational and resource-conscious drug development.
The Understated Importance of the Linker: More Than Just a Spacer
A PROTAC's efficacy hinges on the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1][2] The linker, which connects the target-binding and E3 ligase-recruiting moieties, is not a passive tether but an active participant in this process. Its length, flexibility, and chemical composition profoundly influence the stability of the ternary complex and, consequently, the efficiency of target protein degradation.[2][3]
Introducing this compound: A Cost-Effective and Versatile Building Block
This compound is a bifunctional molecule featuring a six-carbon alkyl chain. One terminus is a bromo group, a reliable electrophile for nucleophilic substitution reactions, while the other is a hydroxyl group protected as a tetrahydropyranyl (THP) ether.[4] This structure offers a straightforward and cost-effective entry point for introducing a flexible alkyl linker into a PROTAC.
Synthesis and Cost Analysis
The synthesis of this compound is a one-step protection of a commercially available and relatively inexpensive starting material, 6-bromohexanol, with 3,4-dihydropyran (DHP).[4]
Table 1: Cost Analysis of Starting Materials and Final Product
| Compound | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| 6-Bromo-1-hexanol | BroadPharm | $70.00 | 5 g | $14.00 |
| 3,4-Dihydro-2H-pyran | Sigma-Aldrich | $36.63 | 100 mL (92.9g) | ~$0.39 |
| This compound | Aladdin | $21.00 | 1 g | $21.00 |
Note: Prices are subject to change and may vary between suppliers. This table is for illustrative purposes.
The low cost of the starting materials and the simplicity of the synthesis make the in-house production of this compound a highly cost-effective alternative to purchasing it directly, especially for large-scale applications.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general and efficient method for the synthesis of the title compound.
Materials:
-
6-Bromohexanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of 6-bromohexanol (1.0 equivalent) in anhydrous DCM, add 3,4-dihydropyran (1.2-1.5 equivalents).
-
Add a catalytic amount of PPTS (0.01-0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the dihydropyran and the resulting THP ether.
-
Mild Acid Catalyst: PPTS is a mild acid catalyst that promotes the reaction without causing significant side reactions or degradation of the starting material or product.[5]
-
Quenching: The addition of sodium bicarbonate neutralizes the acid catalyst, stopping the reaction and preventing potential degradation during workup.
Performance Comparison: Alkyl Linkers vs. Alternatives
The choice of linker can dramatically impact a PROTAC's degradation efficiency, typically measured by its half-maximal degradation concentration (DC50) and maximum level of degradation (Dmax).[3][6]
Alkyl Linkers: The Advantage of Flexibility
Flexible alkyl chains, such as the one provided by this compound, are synthetically accessible and have been widely used in initial PROTAC design.[7] Their flexibility can allow the PROTAC to adopt a conformation that facilitates the formation of a productive ternary complex.
Polyethylene Glycol (PEG) Linkers: Enhanced Solubility
PEG linkers are known to improve the solubility and cell permeability of PROTACs.[7] However, they can sometimes lead to less stable ternary complexes compared to more rigid linkers.
Rigid Linkers: Improved Potency and Selectivity
More rigid linkers, such as those incorporating cyclic structures, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, often leading to improved potency and selectivity.[6]
Table 2: Comparative Performance of PROTACs with Different Linker Types
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | PEG-based | 16 | ~100 | >80 | [1] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [2] |
| BET Proteins | Alkyl | 12 | <1 | >90 | [6] |
Note: This table presents representative data from different studies and is intended for illustrative comparison. Direct head-to-head comparisons are target and system-dependent.
The data suggests that while optimal linker length and type are target-dependent, simple alkyl linkers can achieve high potency and efficacy.
Experimental Protocols for Performance Evaluation
To objectively compare the performance of PROTACs constructed with different linkers, standardized and reproducible experimental protocols are essential.
Protocol: Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis and Protein Quantification: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection and Analysis: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine DC50 and Dmax values.[3]
Workflow for Linker Evaluation
Caption: A logical workflow for the comparative evaluation of PROTAC linkers.
The Stability of the THP Protecting Group
The tetrahydropyranyl (THP) ether in this compound is a robust protecting group, stable to a wide range of non-acidic conditions, including strong bases, organometallics, and hydrides.[4] This stability is crucial during the synthesis of the PROTAC molecule.
Deprotection of the THP Ether
The THP group is readily cleaved under mildly acidic conditions to reveal the terminal hydroxyl group, which can then be further functionalized.[8][9]
Protocol: Deprotection of THP Ethers
Materials:
-
THP-protected compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the THP-protected compound in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 or 4:2:1 ratio).[10]
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the deprotected alcohol.
Conclusion: A Strategic Choice for Efficient Drug Discovery
While the pursuit of novel and highly optimized linkers is a valid and important aspect of drug discovery, the cost-effectiveness and reliability of well-established building blocks should not be overlooked. This compound offers a compelling combination of low cost, synthetic accessibility, and proven utility in the construction of effective PROTACs. Its simple alkyl chain provides the necessary flexibility for ternary complex formation, and the robust THP protecting group ensures stability during synthesis. By carefully considering the balance between performance and cost, researchers can make strategic decisions that accelerate the development of new therapeutics in a resource-efficient manner.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran and a Key Derivative
This guide provides an in-depth spectroscopic comparison of 2-(6-bromohexyloxy)tetrahydro-2H-pyran, a common intermediate in organic synthesis, and its azide-substituted derivative, 2-(6-azidohexyloxy)tetrahydro-2H-pyran. Understanding the distinct spectroscopic signatures of these compounds is critical for reaction monitoring, quality control, and structural verification in research and drug development settings. This document details the underlying principles and presents experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
The tetrahydropyran (THP) group serves as a robust protecting group for alcohols, while the terminal bromide allows for various nucleophilic substitution reactions. The conversion of the bromide to an azide is a fundamental transformation, introducing a versatile functional group for click chemistry and amine synthesis. Each spectroscopic technique offers a unique window into the structural changes accompanying this conversion.
Structural and Spectroscopic Overview
The conversion from the bromo-compound to the azido-derivative introduces significant electronic and vibratory changes, which are readily detected. The primary structural change is the replacement of the terminal bromine atom with an azide (-N₃) group. This seemingly simple substitution has a profound impact on the spectroscopic data.
Below is a diagram illustrating the core structures under comparison.
Caption: Chemical structures of the parent compound and its azide derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Causality of Chemical Shift Changes
The primary influence on the NMR spectra upon substitution of bromide with azide is the difference in electronegativity and magnetic anisotropy of the terminal functional group. Bromine is an electronegative atom that deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). The azide group is also electronegative, but its effect on the adjacent methylene group (-CH₂-) is slightly different, leading to predictable changes in the spectra.
¹H NMR Comparison
The most significant change in the ¹H NMR spectrum is observed for the methylene protons directly attached to the functional group (C6 of the hexyl chain).
| Assignment | This compound (ppm) | 2-(6-Azidohexyloxy)tetrahydro-2H-pyran (ppm) | Rationale for Change |
| -CH₂-Br | ~3.41 (triplet) | - | The triplet at ~3.41 ppm is characteristic of the methylene group adjacent to the bromine atom. |
| -CH₂-N₃ | - | ~3.27 (triplet) | The azide group shifts the adjacent methylene protons slightly upfield compared to the bromide. |
| O-CH-(O) (THP) | ~4.57 (triplet) | ~4.57 (triplet) | The anomeric proton of the THP ring is largely unaffected by the remote substitution. |
| O-CH₂- (Hexyl) | ~3.73 (multiplet), ~3.38 (multiplet) | ~3.73 (multiplet), ~3.38 (multiplet) | The methylene groups of the ether linkage show minimal change. |
| -(CH₂)₄- (Hexyl) | ~1.85-1.35 (multiplet) | ~1.85-1.35 (multiplet) | The central alkyl chain protons remain in a similar chemical environment. |
| -(CH₂)₃- (THP) | ~1.80-1.50 (multiplet) | ~1.80-1.50 (multiplet) | The THP ring protons are unchanged. |
Note: Chemical shifts are representative and can vary based on solvent and concentration.
¹³C NMR Comparison
The effect of the substituent is also clearly visible in the ¹³C NMR spectrum, particularly at the carbon atom directly bonded to the heteroatom.
| Assignment | This compound (ppm) | 2-(6-Azidohexyloxy)tetrahydro-2H-pyran (ppm) | Rationale for Change |
| -CH₂-Br | ~33.9 | - | This downfield signal is characteristic of a carbon bonded to bromine. |
| -CH₂-N₃ | - | ~51.4 | The carbon attached to the azide group is significantly deshielded and appears much further downfield. |
| O-CH-(O) (THP) | ~98.8 | ~98.8 | The anomeric carbon of the THP group is unaffected. |
| O-CH₂- (Hexyl) | ~67.5 | ~67.5 | The carbon of the ether linkage shows negligible change. |
| C-O (THP) | ~62.3 | ~62.3 | The C-O carbon within the THP ring remains constant. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. The transformation from an alkyl bromide to an alkyl azide introduces a highly distinctive and intense absorption band.
Key Vibrational Modes
-
C-Br Stretch: The carbon-bromine bond has a characteristic stretching vibration in the fingerprint region of the spectrum.
-
N≡N Asymmetric Stretch: The azide group possesses a very strong and sharp asymmetric stretching vibration that is easily identifiable.
| Functional Group | This compound (cm⁻¹) | 2-(6-Azidohexyloxy)tetrahydro-2H-pyran (cm⁻¹) | Significance |
| N≡N Asymmetric Stretch | Absent | ~2100 (Strong, Sharp) | This is the most definitive peak for confirming the successful conversion to the azide. Its intensity is a key diagnostic feature.[1] |
| C-O Stretch (Ether) | ~1120-1040 | ~1120-1040 | The strong C-O stretching bands from the ether and THP acetal are present in both compounds. |
| C-H Stretch (Aliphatic) | ~2940-2860 | ~2940-2860 | These bands correspond to the sp³ C-H bonds of the alkyl chain and THP ring and are present in both spectra. |
| C-Br Stretch | ~650-550 | Absent | This weak to medium intensity band in the low-frequency region disappears upon substitution. |
The appearance of the intense azide peak around 2100 cm⁻¹ is unambiguous evidence of the reaction's success.[1] Monitoring the disappearance of the C-Br stretch can also be used to track reaction completion.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these compounds, key differentiators include the molecular ion peak and the isotopic pattern of bromine.
Fragmentation and Isotopic Patterns
-
Bromine's Isotopic Signature: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 pattern for any fragment containing a bromine atom, which is a powerful diagnostic tool.
-
Azide Fragmentation: The azide derivative will show a molecular ion corresponding to its higher molecular weight and will typically lose N₂ (28 Da) as a neutral fragment during ionization.
| Spectrometric Feature | This compound | 2-(6-Azidohexyloxy)tetrahydro-2H-pyran |
| Molecular Formula | C₁₁H₂₁BrO₂ | C₁₁H₂₁N₃O₂ |
| Molecular Weight | 265.19 g/mol [2][3] | 227.30 g/mol |
| Molecular Ion (M⁺) | m/z 264 & 266 (Isotopic pair) | m/z 227 |
| Key Fragments | m/z 85 (THP-derived), [M-Br]⁺, [M-C₅H₉O]⁺ | m/z 85 (THP-derived), [M-N₂]⁺, [M-N₃]⁺ |
The most telling difference is the presence of the Br isotopic pattern in the parent compound and its complete absence in the derivative. The molecular ion peak shift from the 264/266 pair to a single peak at 227 provides clear confirmation of the substitution.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
Overall Workflow
Caption: Standardized workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire data using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
Protocol 2: FT-IR Spectroscopy
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.[1]
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform automatic baseline correction and peak picking.
Protocol 3: Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the molecular ion peak and compare the measured mass to the theoretical mass. Analyze the fragmentation pattern and, for the bromo-compound, confirm the isotopic distribution.
Conclusion
The spectroscopic comparison of this compound and its azide derivative demonstrates the power of modern analytical techniques to confirm chemical transformations. Each method provides a unique and complementary piece of evidence:
-
NMR confirms the electronic environment of the C-H and C framework, pinpointing shifts adjacent to the substitution site.
-
FT-IR provides definitive proof of the azide functional group's presence through its unique, strong absorption band.
-
MS verifies the change in molecular weight and confirms the elemental composition through isotopic analysis.
By employing these techniques in concert according to validated protocols, researchers and drug development professionals can proceed with confidence in the identity and purity of their chemical intermediates.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
This document provides a detailed protocol for the safe handling and disposal of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3), an important intermediate and PROTAC linker used in synthetic chemistry and drug development.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. The protocols outlined herein are designed to provide researchers and drug development professionals with a self-validating system for waste management, grounded in established safety principles for halogenated organic compounds.
Core Principles: Hazard Identification and Risk Assessment
Effective disposal begins with a thorough understanding of the compound's chemical nature and associated hazards. This compound is a combustible liquid and, critically, a halogenated organic compound due to the presence of a carbon-bromine bond.[3] This classification dictates the specific disposal pathway required.
During thermal decomposition, such as in a fire, this compound can release toxic and corrosive gases, including carbon oxides and hydrogen bromide.[4] Therefore, improper disposal, such as incineration with non-halogenated solvents, can lead to equipment damage and the release of hazardous pollutants.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 53963-10-3 | |
| Molecular Formula | C₁₁H₂₁BrO₂ | [5] |
| Molecular Weight | 265.19 g/mol | [5] |
| Appearance | Liquid | [1] |
| Density | 1.209 g/mL at 25 °C | |
| Boiling Point | 125 °C at 0.1 mmHg | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Storage Temperature | 2-8°C, in a dry, cool, well-ventilated place | [6] |
Pre-Disposal Safety Protocols: Operator and Environmental Protection
Prior to handling the chemical for use or disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The primary routes of exposure are skin contact, eye contact, and inhalation.[4]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Citation |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes and potential vapor exposure. Standard laboratory practice for handling liquid chemicals.[7] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use. | Prevents direct skin contact. Avoid latex gloves, which offer poor protection against many organic solvents.[4][6] |
| Skin and Body | Flame-retardant laboratory coat. Closed-toe shoes. | Protects skin from accidental spills and is a necessary precaution when handling combustible liquids.[6] |
| Respiratory | Not typically required if handled within a certified chemical fume hood. | A fume hood provides adequate ventilation. If a hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[8] |
All handling and waste consolidation operations must be performed within a well-ventilated chemical fume hood to minimize inhalation exposure and contain any potential spills.[6] Ensure all sources of ignition, such as hot plates and open flames, are removed from the immediate area due to the compound's combustible nature.[4]
Step-by-Step Waste Collection and Segregation Procedure
The cornerstone of proper disposal for this compound is meticulous segregation. Halogenated and non-halogenated waste streams are treated via different terminal disposal methods; cross-contamination is costly and environmentally irresponsible.[9]
Step 1: Designate a Proper Waste Container Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw-top cap. The container must be in good condition, free of cracks or residue from previous use. Your institution's Environmental Health and Safety (EHS) department can often provide compliant containers.[9]
Step 2: Segregate as Halogenated Organic Waste This is the most critical step. Decant waste this compound and any solvent used for rinsing (e.g., dichloromethane, chloroform) exclusively into a container designated for "Halogenated Organic Waste." [3]
-
Causality: Non-halogenated solvents are often recycled as fuel for cement kilns. Halogenated solvents, even at low concentrations, contaminate this fuel stream. They must be disposed of via high-temperature incineration to ensure the complete and safe destruction of the carbon-halogen bonds.[9] Mixing these waste streams results in the entire volume being treated as halogenated waste, dramatically increasing disposal costs.[9]
Step 3: Label the Waste Container Correctly As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste" [10]
-
The full chemical name: "Waste this compound" (and any other components in the mixture)[11]
-
An approximate percentage of each component.
-
The date of initial accumulation.
Step 4: Store Waste in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation. The SAA must be a cool, dry, and well-ventilated secondary containment unit, segregated from incompatible materials like strong oxidizing agents.[7] Keep the container closed at all times except when actively adding waste.[11]
Step 5: Arrange for Professional Disposal Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[12] Do not attempt to dispose of this chemical via standard trash or sewer systems; this is a regulatory violation and poses a significant environmental hazard.[9][12] Your EHS department will ensure the waste is transported by a licensed contractor for final disposal in compliance with all local, state, and federal regulations.
Spill Management Protocol
In the event of an accidental spill, adhere to the following emergency procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control Ignition Sources: Immediately extinguish any nearby flames or potential sources of ignition.
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as halogenated hazardous waste.[4][8]
-
Decontaminate: Clean the spill area with soap and water.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
- 1. This compound | 53963-10-3 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bucknell.edu [bucknell.edu]
- 4. aksci.com [aksci.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
